(2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h5,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEFSXASVIQOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365356 | |
| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78441-69-7 | |
| Record name | 2-((Dimethylamino)methyl)-4-thiazolemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078441697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-((dimethylamino)methyl)thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((DIMETHYLAMINO)METHYL)-4-THIAZOLEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6QKG6ALN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: (2-((Dimethylamino)methyl)thiazol-4-yl)methanol (CAS 78441-69-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol, with CAS number 78441-69-7, is a thiazole derivative primarily recognized as a process-related impurity and potential degradation product of the histamine H2-receptor antagonist, Nizatidine.[1][2] In the European Pharmacopoeia (EP), it is designated as Nizatidine EP Impurity J.[1][3] Given the stringent regulatory requirements for impurity profiling in pharmaceutical products, understanding the chemical properties, synthesis, and potential biological relevance of this compound is crucial for drug development and quality control.
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds with activities ranging from antimicrobial to anticancer.[4][5] This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical identity, synthesis, analytical characterization, and its role as both a pharmaceutical impurity and a potential building block for novel chemical entities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 78441-69-7 | [6] |
| IUPAC Name | This compound | [3] |
| Synonyms | Nizatidine EP Impurity J, 2-[(Dimethylamino)methyl]-4-thiazolemethanol | [2][3] |
| Molecular Formula | C₇H₁₂N₂OS | [7] |
| Molecular Weight | 172.25 g/mol | [7] |
| Appearance | Not explicitly stated, likely a solid or viscous liquid | [8] |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis and Role as a Pharmaceutical Impurity
This compound is primarily formed during the synthesis of Nizatidine or as a degradation product.[9] The synthesis of Nizatidine involves the coupling of a thiazole-containing fragment with a side chain. This impurity can arise from variations in reaction conditions or the presence of starting material impurities.
Below is a generalized experimental protocol for the synthesis and isolation of Nizatidine impurities, which would include this compound.
Experimental Protocol: Synthesis and Isolation of Nizatidine Impurities
Objective: To synthesize and isolate impurities of Nizatidine for characterization.
Materials:
-
Nizatidine
-
Cinnamaldehyde
-
Methanol
-
Chloroform
-
Toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Methanol/Chloroform mixture)
Procedure:
-
A mixture of Nizatidine and a reactive species (e.g., cinnamaldehyde for the synthesis of a specific adduct impurity, or subjecting Nizatidine to stress conditions like acid/base hydrolysis, oxidation, or heat) is prepared.[9]
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60°C) and monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the formation of impurities.[9]
-
Upon completion or sufficient formation of impurities, the reaction mixture is worked up. This may involve solvent evaporation under reduced pressure.[9]
-
The residue is then subjected to purification, typically by column chromatography on silica gel.[9]
-
A suitable solvent system (e.g., a gradient of methanol in chloroform) is used to elute the different components.[9]
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing the desired impurity, such as this compound.
-
Fractions containing the pure impurity are combined, and the solvent is evaporated to yield the isolated compound.
Note: This is a generalized protocol. The specific conditions for generating and isolating this compound would depend on the specific synthetic route of Nizatidine and the degradation pathways.
The following diagram illustrates a conceptual workflow for the synthesis and impurity profiling of Nizatidine.
Caption: Conceptual workflow for Nizatidine synthesis and the emergence of impurities.
Analytical Characterization
The identification and quantification of this compound as an impurity in Nizatidine drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.[10]
Workflow for Impurity Identification and Characterization
A typical workflow for the identification and characterization of pharmaceutical impurities is outlined below.
Caption: General workflow for the identification and characterization of a pharmaceutical impurity.
Biological and Toxicological Information
Currently, there is a lack of publicly available, specific toxicological or pharmacological data for this compound. As a qualified impurity in a pharmaceutical product, its levels are controlled to be below the threshold that would necessitate a full toxicological evaluation according to ICH guidelines.
The parent drug, Nizatidine, is a histamine H2-receptor antagonist that inhibits gastric acid secretion.[] It is metabolized by the liver and primarily excreted by the kidneys.[12] While rare, Nizatidine has been linked to instances of clinically apparent acute liver injury.[12]
The thiazole moiety itself is present in numerous bioactive compounds, and its derivatives have shown a wide range of pharmacological activities.[4][5] However, the biological activity of a molecule is highly dependent on its overall structure and functional groups. Therefore, the activity of other thiazole-containing compounds cannot be directly extrapolated to this compound.
Role as a Synthetic Building Block
Safety and Handling
Based on available safety data sheets, this compound is classified as a warning-level hazard.[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).[6]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Handling: Should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[6]
Conclusion
This compound (CAS 78441-69-7) is a key reference compound for the quality control of the pharmaceutical drug Nizatidine, where it is known as Impurity J. While its chemical properties and role as a synthetic intermediate and pharmaceutical impurity are established, there is a notable absence of specific biological and toxicological data in the public domain. For researchers and drug development professionals, this compound serves as an important analytical standard. Further investigation into its biological activity could provide valuable insights, especially considering the broad therapeutic potential of the thiazole scaffold. Its utility as a synthetic building block also presents opportunities for the development of novel molecules.
References
- 1. 78441-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]
- 3. veeprho.com [veeprho.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 78441-69-7|this compound|BLD Pharm [bldpharm.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. cbijournal.com [cbijournal.com]
- 10. benchchem.com [benchchem.com]
- 12. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]
physical and chemical properties of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a heterocyclic compound featuring a thiazole ring, is a molecule of interest primarily due to its role as a known impurity and synthetic intermediate of Nizatidine.[1][2] Nizatidine is a potent and selective histamine H2 receptor antagonist used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[3] Understanding the physical and chemical properties, as well as the potential biological implications of its impurities, is crucial for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the available data on this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. The data is compiled from various chemical suppliers and databases. It should be noted that some of the data, such as the pKa, are predicted values and have not been experimentally verified in the available literature.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | [4] |
| Synonyms | 2-[(Dimethylamino)methyl]-4-thiazolemethanol, Nizatidine EP Impurity J | [2][5] |
| CAS Number | 78441-69-7 | [1] |
| Molecular Formula | C7H12N2OS | [5] |
| Molecular Weight | 172.25 g/mol | [5] |
| Appearance | Light yellow to light brown viscous liquid | [1] |
| Boiling Point | 273.1±25.0 °C (Predicted) | [1] |
| pKa | 13.22±0.10 (Predicted) | [1] |
| Storage | 2-8°C, Refrigerator | [1] |
Table 2: Spectral Data Summary
While complete, assigned spectra are not publicly available, a summary of expected spectral characteristics is provided by suppliers.
| Spectral Data | Characteristic Features | Source(s) |
| ¹H NMR | Signals corresponding to dimethylamino, methyl, and thiazole ring protons. | [5] |
| Mass Spectrometry | Consistent with the molecular weight of 172.25 g/mol . | [5] |
| Infrared (IR) | Absorption bands indicating the presence of hydroxyl and amine functional groups. | [5] |
| HPLC Purity | Typically >95% | [1] |
Synthesis and Purification
A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general synthetic route can be inferred from patent literature concerning Nizatidine and its intermediates.[6] The synthesis generally involves the formation of the thiazole ring followed by the introduction of the dimethylaminomethyl and methanol moieties.
Experimental Workflow: General Synthetic Approach
Caption: A generalized workflow for the synthesis of this compound.
Purification
Purification of the final compound is typically achieved through standard laboratory techniques such as column chromatography.[7] High-performance liquid chromatography (HPLC) is a common method for assessing the purity of the final product.[8]
Biological Context and Signaling Pathways
As an impurity of Nizatidine, the biological activity of this compound is not independently characterized in the available literature. The primary pharmacological context is its relationship to Nizatidine, a histamine H2 receptor antagonist.
Signaling Pathway of Nizatidine
The mechanism of action of Nizatidine involves the competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion. The signaling pathway is illustrated below.
Caption: The signaling pathway of Nizatidine, the parent compound of this compound.
It is important to emphasize that while this pathway describes the action of Nizatidine, the specific biological activity, if any, of this compound has not been reported. Impurities in pharmaceutical products can have their own pharmacological or toxicological profiles, which may differ from the active pharmaceutical ingredient.
Safety Information
Safety data for this compound is limited. The following hazard information is available from chemical suppliers.
Table 3: Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H411 | Toxic to aquatic life with long lasting effects |
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
References
- 1. 78441-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. EP0230127A1 - Synthesis of nizatidine - Google Patents [patents.google.com]
- 7. cbijournal.com [cbijournal.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure Analysis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a known impurity and potential degradation product of the H2-receptor antagonist, Nizatidine. This document collates available chemical, physical, and spectroscopic data to serve as a key resource for researchers in medicinal chemistry, quality control, and drug development. Detailed experimental protocols for the analysis of Nizatidine impurities, including the title compound, are also presented.
Introduction
This compound, also known as Nizatidine EP Impurity J, is a significant compound in the context of pharmaceutical analysis and quality control of Nizatidine.[1][2] Its molecular structure, featuring a substituted thiazole ring, makes it a subject of interest for understanding the degradation pathways of Nizatidine and as a scaffold in medicinal chemistry.[3] This guide aims to provide a detailed overview of its structural and chemical properties based on available data.
Molecular Structure and Properties
The molecule consists of a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms.[3] This core is substituted at the 2-position with a dimethylaminomethyl group and at the 4-position with a methanol group.[3]
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C7H12N2OS | [3] |
| Molecular Weight | 172.25 g/mol | [3] |
| CAS Number | 78441-69-7 | [3] |
| Appearance | Viscous liquid | [3] |
| Boiling Point | 273.1 ± 25.0 °C at 760 mmHg | [3] |
| Storage Temperature | 2-8 °C | [4] |
| SMILES | CN(C)CC1=NC(=CS1)CO | [3] |
| InChIKey | BIEFSXASVIQOOS-UHFFFAOYSA-N |
Spectroscopic Data
While complete, high-resolution spectra are not widely published, characteristic spectral data have been reported and are summarized below. This information is vital for the identification and characterization of the compound.
| Spectroscopic Technique | Characteristic Data | Reference(s) |
| ¹H NMR | Singlet near δ 2.2 ppm (dimethylamino methyl protons)Methylene resonances between δ 3.6-4.0 ppm (-CH₂N- and -CH₂OH groups)Aromatic protons (thiazole ring) between δ 7.0-7.5 ppm | [3] |
| Infrared (IR) Spectroscopy | Characteristic O-H stretching frequencies at approximately 3200-3400 cm⁻¹ | [3] |
| UV Spectroscopy | Absorption maxima between 250-280 nm (thiazole ring system) | [3] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | [5] |
Synthesis and Experimental Protocols
General Synthesis Outline
The synthesis of this compound can be approached by first forming the thiazole ring, followed by the introduction of the dimethylaminomethyl and methanol functional groups.[3]
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Analysis of Nizatidine Impurities via Forced Degradation
This protocol describes a general procedure for the forced degradation of Nizatidine to produce and analyze its impurities, including this compound. This method is adapted from established protocols for Nizatidine stability studies.[1][6]
Objective: To generate and chromatographically separate Nizatidine degradation products for identification and quantification.
Materials:
-
Nizatidine reference standard
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
6% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
HPLC system with a Diode Array Detector (DAD)
-
C8 or C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Nizatidine in methanol.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of Nizatidine stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of Nizatidine stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 30 minutes. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of Nizatidine stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
-
Sample Preparation for HPLC: Dilute the degraded solutions to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of 0.05 M phosphoric acid and acetonitrile (e.g., 50:50 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 320 nm for Nizatidine).[7]
-
-
Analysis: Chromatograms of the stressed samples are compared to that of an unstressed Nizatidine standard. Peaks corresponding to degradation products are identified and can be collected for further characterization by mass spectrometry and NMR.
Caption: A flowchart illustrating the process of forced degradation and analysis.
Biological Activity
As an impurity of Nizatidine, this compound is not expected to have significant therapeutic activity on its own. The biological activity of interest is primarily that of the parent drug, Nizatidine, which acts as a histamine H2-receptor antagonist to reduce stomach acid production.[5] There is no specific literature available detailing the biological activities or signaling pathway interactions of this particular impurity.
Conclusion
This compound is a key compound in the analytical chemistry of Nizatidine. This guide has summarized its known chemical, physical, and spectroscopic properties, providing a valuable resource for its identification and characterization. The outlined experimental protocols for impurity analysis offer a practical framework for researchers in pharmaceutical quality control. Further research is warranted to fully elucidate the complete spectroscopic profile and to investigate any potential biological activity of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Nizatidine Nitroso Impurity 2 | SynZeal [synzeal.com]
- 3. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]
- 4. 78441-69-7|this compound|BLD Pharm [bldpharm.com]
- 5. cbijournal.com [cbijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol: A Versatile Thiazole Scaffold for Drug Discovery
IUPAC Name: {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol
CAS Number: 78441-69-7
Molecular Formula: C₇H₁₂N₂OS
Molecular Weight: 172.25 g/mol
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, featured in a multitude of clinically approved drugs and investigational agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of compounds targeting a wide range of biological targets. This technical guide focuses on {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol, a disubstituted thiazole derivative that serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a dimethylaminomethyl group at the 2-position and a methanol group at the 4-position provides key functionalities for further chemical modification and for interaction with biological macromolecules.
While specific biological data for {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol is not extensively available in the public domain, the broader class of 2-(aminomethyl)thiazole derivatives has shown significant promise, particularly as inhibitors of various protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This guide will, therefore, explore the potential of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol as a scaffold for kinase inhibitors, drawing upon data from structurally related compounds to illustrate its potential utility.
Physicochemical Properties and Synthesis
The structural features of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol, including a basic dimethylamino group and a polar hydroxyl group, influence its physicochemical properties such as solubility and potential for hydrogen bonding. These characteristics are critical for its handling, formulation, and pharmacokinetic profile in potential drug candidates.
Synthesis
A plausible synthetic route to {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol is based on the well-established Hantzsch thiazole synthesis.[4][5][6][7][8] This method involves the condensation of an α-haloketone with a thioamide. For the target compound, a multi-step synthesis can be envisioned, starting from readily available precursors.
Step 1: Synthesis of 1,3-dichloroacetone (Caution: 1,3-dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.) A detailed, safe, and modern protocol for the synthesis of 1,3-dichloroacetone would be sourced from established organic synthesis literature.
Step 2: Synthesis of 2-(Dimethylamino)thioacetamide This intermediate can be prepared from the reaction of dimethylamine with a suitable thiocetylating agent.
Step 3: Hantzsch Thiazole Synthesis to form 2-[(dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde To a solution of 2-(dimethylamino)thioacetamide in a suitable solvent such as ethanol, an equimolar amount of 1,3-dichloroacetone is added. The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 4: Reduction to {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol The resulting aldehyde from Step 3 is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
Potential Biological Activity: Kinase Inhibition
Thiazole-containing compounds have been extensively investigated as inhibitors of various protein kinases.[2][3] These enzymes play a central role in signal transduction pathways that control cell growth, proliferation, differentiation, and survival. The aberrant activity of kinases is a key driver in many cancers and other diseases. The general structure of 2-(aminomethyl)thiazoles allows them to fit into the ATP-binding pocket of many kinases, forming key hydrogen bonds and hydrophobic interactions.
Quantitative Data for Structurally Related Thiazole Kinase Inhibitors
Due to the lack of specific quantitative data for {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol, the following table summarizes the inhibitory activities (IC₅₀ values) of various structurally related thiazole derivatives against different protein kinases to illustrate the potential of this chemical class.
| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Cell Line/Assay Conditions |
| 2-Aminothiazole Derivatives | CDK2/cyclin A | 1 - 10 | In vitro kinase assay |
| 2-Aminothiazole Derivatives | CDK4/cyclin D1 | 9 | Cell-free assay |
| 2-Aminothiazole Derivatives | CDK6/cyclin D3 | 16 | Cell-free assay |
| Bi-thiazole-2,2'-diamines | JNK1 | 10,000 | In vitro kinase assay |
| Bi-thiazole-2,2'-diamines | p38γ MAPK | 10,000 | In vitro kinase assay |
| Thiazole Carboxamides | c-Met | 830 | A549 cell line |
| Thiazole Carboxamides | c-Met | 680 | HT-29 cell line |
This data is representative of the activity of the broader class of thiazole derivatives and not of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol itself.
Key Signaling Pathways
Given the potential of thiazole derivatives to act as kinase inhibitors, two of the most relevant signaling pathways often targeted in cancer and other diseases are the PI3K/Akt/mTOR and MAPK pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a crucial regulator of cell growth, proliferation, and survival.[9][10][11] Its aberrant activation is a common event in many human cancers.
Caption: The PI3K/Akt/mTOR signaling cascade.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis.[12][13][14][15]
Caption: The MAPK/ERK signaling pathway.
Experimental Protocols: In Vitro Kinase Assay
To evaluate the inhibitory potential of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol or its derivatives against a specific kinase, a robust in vitro kinase assay is essential. The following is a general protocol for a fluorescence-based assay.[16][17][18][19][20]
General Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase assay.
Detailed Methodology
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate (often biotinylated)
-
Test compound ({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol or derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., fluorescently labeled antibody specific for the phosphorylated substrate)
-
384-well assay plates
-
Plate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the kinase and the peptide substrate in the kinase assay buffer. Then, add the diluted test compound. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA. Add the detection reagents according to the manufacturer's instructions. This may involve a fluorescent antibody that recognizes the phosphorylated substrate.
-
Signal Measurement: After another incubation period to allow for the detection reaction to occur, measure the signal (e.g., fluorescence intensity) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol is a valuable chemical entity with significant potential as a scaffold in drug discovery. While direct biological data for this specific compound is limited, the extensive research on the broader class of thiazole derivatives strongly suggests its potential utility, particularly in the development of kinase inhibitors for diseases such as cancer and neurodegenerative disorders. The synthetic accessibility of this compound, coupled with the established importance of the thiazole nucleus in medicinal chemistry, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the promise of this versatile thiazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 17. In vitro kinase assay [bio-protocol.org]
- 18. In vitro kinase assay [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol: An In-Depth Technical Guide on its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a heterocyclic organic compound featuring a thiazole ring, a dimethylaminomethyl group at the 2-position, and a methanol group at the 4-position.[3] Its primary significance in the pharmaceutical context is its classification as an impurity of Nizatidine, a widely used histamine H₂ receptor antagonist for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[1][4] The structural components of this compound, particularly the thiazole ring and the dimethylamino group, are common motifs in compounds targeting the histamine H₂ receptor.
Proposed Mechanism of Action
Based on its identity as a Nizatidine impurity, the principal mechanism of action for this compound is presumed to be the competitive and reversible antagonism of the histamine H₂ receptor .
Histamine H₂ Receptor Signaling Pathway
The histamine H₂ receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. Its activation by histamine initiates a signaling cascade that results in the secretion of gastric acid.
-
Activation: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H₂ receptor.
-
G-Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.
-
Proton Pump Stimulation: PKA then phosphorylates and activates the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, leading to the secretion of H+ ions into the gastric lumen in exchange for K+ ions.
References
- 1. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, leading to the development of numerous clinically approved drugs. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[1][2]
Quantitative Data on Anticancer Activity
The anticancer efficacy of various thiazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected thiazole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | [3] | |
| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [3] |
| HepG2 (Liver) | 6.69 ± 0.41 | [3] | |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [3] |
| HepG2 (Liver) | 51.7 ± 3.13 | [3] | |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [3] |
| HepG2 (Liver) | 26.8 ± 1.62 | [3] | |
| Compound 5c | Hela (Cervical) | 0.0006 | |
| Compound 5f | KF-28 (Ovarian) | 0.006 | |
| Compound 5a | KF-28 (Ovarian) | 0.718 | |
| Compound 5b | KF-28 (Ovarian) | 3.374 | |
| Thiazole Derivative 2a | MDA-MB-231 (Breast) | 1.5 | [4] |
| HeLa (Cervical) | 2.1 | [4] | |
| Thiazole Derivative 2e | MDA-MB-231 (Breast) | 1.2 | [4] |
| HeLa (Cervical) | 1.8 | [4] | |
| Thiazole Derivative 2f | MDA-MB-231 (Breast) | 0.9 | [4] |
| HeLa (Cervical) | 1.5 | [4] | |
| Thiazole Derivative 2h | MDA-MB-231 (Breast) | 1.1 | [4] |
| HeLa (Cervical) | 1.7 | [4] | |
| Thiazole Derivative 2i | MDA-MB-231 (Breast) | 0.8 | [4] |
| HeLa (Cervical) | 1.3 | [4] | |
| Compound 7a | MCF-7 (Breast) | 4.75 | [5] |
| Compound 8 | MCF-7 (Breast) | 3.36 | [5] |
| Compound 4b (Aryl thiazole) | MDA-MB-231 (Breast) | 3.52 | [6] |
| Compound 4d (Aryl thiazole) | MDA-MB-231 (Breast) | 1.21 | [6] |
| Compound 5 (acetylthiazole) | A549 (Lung) | 0.452 | [7] |
| Compound IVc | MCF-7 (Breast) | 126.98 | [7] |
Key Signaling Pathways in Anticancer Activity
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several thiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[2] Many anticancer therapies, including those involving thiazole derivatives, work by inducing apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which these compounds exert their effects.
Caption: The intrinsic (mitochondrial) apoptosis pathway induced by thiazole derivatives.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[9][10][11] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[9][12]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of representative thiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 43a | S. aureus | 16.1 (µM) | [9] |
| E. coli | 16.1 (µM) | [9] | |
| Compound 43b | A. niger | 16.2 (µM) | [9] |
| Compound 43c | B. subtilis | 28.8 (µM) | [9] |
| Compound 37c | Bacteria | 46.9 - 93.7 | [9] |
| Fungi | 5.8 - 7.8 (g/M) | [9] | |
| Hydrazine-thiazole derivatives | Fungi | 0.45 - 31.2 (µM) | [9] |
| Pyridinyl thiazole ligand 55 | E. coli | 200 | [9] |
| S. aureus | 50 | [9] | |
| Thiazole Derivative 6 | P. mirabilis | 1000 | [10] |
| S. dysenteriae | 125 | [10] | |
| L. monocytogenes | 1000 | [10] | |
| Heteroaryl(aryl) thiazole 3 | Bacteria | 230 - 700 | [13] |
| Heteroaryl(aryl) thiazole 8 | Fungi | 80 - 230 | [13] |
| Heteroaryl(aryl) thiazole 9 | Fungi | 60 - 230 | [13] |
| Compound 17a | S. typhimurium | 0.49 | [14] |
| Compound 7 | S. typhimurium | 0.49 | [14] |
| Compound 13 | S. typhimurium | 0.49 | [14] |
Mechanism of Antimicrobial Action
One of the key mechanisms by which some thiazole derivatives exert their antibacterial effect is by inhibiting bacterial cell wall synthesis. For instance, some derivatives have been shown to inhibit MurB, an essential enzyme in the peptidoglycan biosynthesis pathway.
Caption: Inhibition of bacterial cell wall synthesis by thiazole derivatives targeting the MurB enzyme.
Other Significant Biological Activities
Beyond their anticancer and antimicrobial properties, thiazole derivatives have demonstrated a wide array of other biological activities, highlighting their therapeutic potential for a variety of diseases.
Anti-inflammatory Activity
Several thiazole derivatives have been reported to possess potent anti-inflammatory properties.[15] Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
| Compound ID | Enzyme/Assay | IC50 (µM) | Reference |
| Compound 6a | COX-1/COX-2 | Non-selective | [15] |
| Compound 6b | COX-2 | 11.65 ± 6.20 (mM) | [15] |
| Compound 21a | COX-1 | 16 | [15] |
| Compound 21b | COX-1 | 10 | [15] |
| Compound 23a | COX-2 | 2.3 | [15] |
| Compound 23b | COX-2 | 1.9 | [15] |
| Thiazole-carboxamide (LMH6) | Antioxidant | 0.185 ± 0.049 | [16] |
Antiviral Activity
Thiazole-containing compounds have shown promise as antiviral agents against a range of viruses, including influenza, HIV, and hepatitis viruses.[17][18][19]
| Compound ID | Virus | EC50 (µg/mL) | Reference |
| Compound 7 | Vaccinia virus | 7 | [20] |
| Compound 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 (µM) | [18] |
| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | 0.11 | [19] |
Antidiabetic Activity
Certain thiazole derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion.[21][22][23]
| Compound ID | Enzyme | IC50 | Reference |
| Compound 4a | α-glucosidase | 5.57 ± 3.45 µM | [23] |
| Compound 4g | α-glucosidase | 8.85 ± 2.18 µM | [23] |
| Compound 4o | α-glucosidase | 7.16 ± 1.40 µM | [23] |
| Compound 4p | α-glucosidase | 10.48 ± 2.20 µM | [23] |
| Compound 3h | α-amylase | 5.14 ± 0.03 µM | [22] |
| Compound 3d | Antiglycation | 0.393 ± 0.002 mg/mL | [22] |
| Compound 3f | Antiglycation | 0.412 ± 0.003 mg/mL | [22] |
| Compound 3i | Antiglycation | 0.421 ± 0.001 mg/mL | [22] |
| Compound 3k | Antiglycation | 0.435 ± 0.004 mg/mL | [22] |
| Hydrazine clubbed thiazole 3c | Aldose Reductase | 5.10 nM | [21] |
| Hydrazine clubbed thiazole 3a | α-glucosidase | 9.36 µM | [21] |
| Hydrazine clubbed thiazole 3j | α-amylase | 4.94 µM | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of thiazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24][25][26][27][28]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. atcc.org [atcc.org]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a key thiazole derivative, holds a significant and well-established position in the landscape of medicinal chemistry. While not a therapeutic agent in itself, its primary importance lies in its role as a crucial synthetic intermediate in the manufacturing of the widely-used histamine H2-receptor antagonist, Nizatidine. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and the principal application of this compound in drug development. Furthermore, this document outlines the experimental pathway from this intermediate to Nizatidine and details the pharmacological context of the final active pharmaceutical ingredient.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] this compound (CAS No. 78441-69-7) has emerged as a compound of interest, not for its intrinsic biological activity, but as a critical building block.[2] Its structural features, including a reactive hydroxyl group and a dimethylaminomethyl side chain, make it a versatile precursor for the synthesis of more complex molecules.[2] The most notable application of this compound is in the synthesis of Nizatidine, a potent drug for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[3][4] In the context of pharmaceutical quality control, it is also recognized as Nizatidine EP Impurity J.[5][6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 78441-69-7 | [7] |
| Molecular Formula | C₇H₁₂N₂OS | |
| Molecular Weight | 172.25 g/mol | [7] |
| Appearance | Not specified, likely a solid or oil | - |
| Purity | Typically >95% | [8] |
| Storage | Sealed in dry, 2-8°C | [7] |
Role in Medicinal Chemistry: The Synthesis of Nizatidine
The primary role of this compound in medicinal chemistry is as a key intermediate in the synthesis of Nizatidine.[9] The synthetic pathway leverages the functional groups of the thiazole derivative to build the final drug molecule.
Synthetic Pathway Overview
The conversion of this compound to Nizatidine typically involves a two-step process:
-
Conversion to a Thioether Intermediate: The hydroxyl group of the starting material is first converted to a leaving group, often a chloride, which is then displaced by a thiol-containing side chain.
-
Coupling with the Nitroethenediamine Moiety: The resulting amine-terminated thioether is then coupled with a nitroethenediamine derivative to yield Nizatidine.
Experimental Protocols
While specific reaction conditions can vary, the following provides a general outline of the experimental procedures for the synthesis of Nizatidine from this compound, based on established patent literature.
Step 1: Synthesis of 4-(Chloromethyl)-2-((dimethylamino)methyl)thiazole Hydrochloride
This step involves the conversion of the hydroxyl group to a more reactive chloromethyl group.
-
Reactants: this compound, Thionyl chloride (SOCl₂), Chloroform.
-
Procedure: Thionyl chloride is added to a solution of this compound in chloroform at a controlled temperature (e.g., 20°C). The reaction mixture is then heated to reflux (60-65°C) and monitored by HPLC until completion. The product, 4-chloromethyl-2-((dimethylamino)methyl)thiazole hydrochloride, is then crystallized, filtered, and dried.[3]
-
Yield: Approximately 83.3%.[3]
Step 2: Synthesis of 4-(((2-Aminoethyl)thio)methyl)-N,N-dimethylthiazol-2-methanamine
This step introduces the thioether side chain.
-
Reactants: 4-(Chloromethyl)-2-((dimethylamino)methyl)thiazole hydrochloride, Cysteamine hydrochloride, Sodium hydroxide.
-
Procedure: Cysteamine hydrochloride is suspended in water and cooled. A solution of sodium hydroxide is added, followed by the addition of 4-chloromethyl-2-((dimethylamino)methyl)thiazole hydrochloride. The reaction is stirred and monitored for completion. The product is then extracted and purified.[3]
-
Yield: Approximately 88%.[3]
Step 3: Synthesis of Nizatidine
The final step involves the coupling of the thioether intermediate with the nitroethenediamine moiety.
-
Reactants: 4-(((2-Aminoethyl)thio)methyl)-N,N-dimethylthiazol-2-methanamine, N-methyl-1-(methylthio)-2-nitroethenamine, Water.
-
Procedure: N-methyl-1-(methylthio)-2-nitroethenamine is mixed with water and cooled. A solution of 4-(((2-Aminoethyl)thio)methyl)-N,N-dimethylthiazol-2-methanamine in water is added. The reaction mixture is warmed (30-35°C) and stirred for several hours. The product, Nizatidine, is then extracted with an organic solvent (e.g., toluene or chloroform), purified using activated carbon, and crystallized from a suitable solvent system (e.g., ethyl acetate/acetone).[3][10]
-
Yield: Approximately 81.0% with a purity of 99.3% by HPLC.[10]
Biological Activity and Signaling Pathways
As a synthetic intermediate, this compound is not intended for direct biological application, and as such, there is a lack of publicly available data on its specific pharmacological activity. Its significance lies in enabling the synthesis of Nizatidine, a potent and selective histamine H2-receptor antagonist.[4]
Mechanism of Action of Nizatidine
Nizatidine functions by competitively and reversibly inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[4] This action leads to a reduction in gastric acid secretion, both basal and stimulated.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20090275622A1 - Nizatidine formulations - Google Patents [patents.google.com]
- 6. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]
- 7. 78441-69-7|this compound|BLD Pharm [bldpharm.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Nizatidine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol as a Nizatidine Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine, a potent and selective histamine H2-receptor antagonist, is widely prescribed for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. This technical guide provides a comprehensive overview of a key process-related impurity, (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, also known as Nizatidine EP Impurity J.[2][3] This document will delve into the impurity's origin, regulatory limits, analytical detection, and potential biological significance, serving as a vital resource for professionals in drug development and quality control.
Chemical and Physical Properties
This compound is a crucial intermediate in the synthesis of nizatidine.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol[5] |
| Synonyms | Nizatidine EP Impurity J, 2-[(Dimethylamino)methyl]-4-thiazolemethanol[2][3] |
| CAS Number | 78441-69-7[4] |
| Molecular Formula | C₇H₁₂N₂OS[5] |
| Molecular Weight | 172.25 g/mol [4] |
| Appearance | Viscous liquid[5] |
| Storage | Refrigerator (2-8°C)[5] |
Regulatory Landscape and Quantitative Limits
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is governed by international guidelines, primarily from the International Council for Harmonisation (ICH). The ICH Q3A/B guidelines provide a framework for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance.[6][7][8]
For nizatidine, the United States Pharmacopeia (USP) monograph for Nizatidine Capsules provides specific limits for impurities.[9]
| Guideline/Monograph | Impurity Threshold | Limit |
| ICH Q3B (R2) | Reporting Threshold (for MDD > 1g/day) | ≥ 0.05% |
| Identification Threshold (for MDD > 1g/day) | ≥ 0.10% | |
| Qualification Threshold (for MDD > 1g/day) | ≥ 0.15% | |
| USP (Capsules) | Any individual impurity | Not more than 0.5% |
| Total impurities | Not more than 1.5% |
Formation Pathway
This compound is a key intermediate in the synthesis of nizatidine, making it a process-related impurity.[10] Its formation is an integral part of building the core thiazole structure of the final drug molecule. The following diagram illustrates a common synthetic route for nizatidine, highlighting the formation of this intermediate.
Experimental Protocols
Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of nizatidine and its impurities due to its sensitivity and reliability.[11]
Objective: To separate and quantify this compound and other related substances in nizatidine.
Materials and Reagents:
-
Nizatidine reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Ammonium acetate
-
Diethylamine
-
Acetic acid
Chromatographic Conditions (based on USP monograph and other literature): [3][12]
| Parameter | Recommended Conditions |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of a buffer solution (e.g., 0.1 M ammonium acetate with diethylamine, pH 7.5) and an organic modifier (e.g., methanol or acetonitrile). |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 240 nm or 254 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the nizatidine and impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
-
Sample Solution Preparation: Accurately weigh the nizatidine drug substance or powdered drug product and dissolve it in the mobile phase to achieve a known concentration.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the impurities by comparing the retention times and peak areas of the impurities in the sample chromatogram with those of the standards.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[11]
Protocol:
-
Acid Hydrolysis: Treat a solution of nizatidine with 1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat a solution of nizatidine with 1M NaOH at 80°C for 30 minutes.
-
Oxidative Degradation: Treat a solution of nizatidine with 6% H₂O₂ at 80°C for 30 minutes.
-
Thermal Degradation: Expose solid nizatidine to heat (e.g., 100°C) for a specified period.
-
Photolytic Degradation: Expose solid or solution of nizatidine to UV light.
Following degradation, the samples are neutralized (if necessary) and analyzed by the validated HPLC method to identify and quantify any degradation products formed.
Analytical Workflow and Characterization
The identification and characterization of this compound as an impurity typically follows a structured workflow.
Biological Significance
Nizatidine exerts its therapeutic effect by acting as a selective antagonist at histamine H2 receptors.[1] The thiazole ring is a common moiety in many biologically active compounds, exhibiting a wide range of pharmacological activities.[13][14] While this compound is a structural component of nizatidine, specific studies on its binding affinity to H2 receptors or its own biological activity are not extensively available in the public domain. The presence of the dimethylaminomethyl group could potentially facilitate interactions with biological receptors.[4] However, as a process-related impurity, its concentration is strictly controlled to minimize any potential impact on the safety and efficacy of the final drug product. Further research would be necessary to fully elucidate the specific biological profile of this impurity.
Conclusion
This compound is a well-characterized process-related impurity of nizatidine. Its formation is an inherent part of the nizatidine synthesis. Robust analytical methods, primarily HPLC, are crucial for its detection and quantification to ensure that its levels remain within the stringent limits set by regulatory bodies like the USP and guided by ICH principles. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of nizatidine, emphasizing the importance of impurity profiling for ensuring the quality and safety of this important medication.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]
- 5. fda.gov [fda.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. jpionline.org [jpionline.org]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. veeprho.com [veeprho.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 13. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medmedchem.com [medmedchem.com]
safety and hazards of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
An In-depth Technical Guide to the Safety and Hazards of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a substituted thiazole derivative, is a compound of interest in chemical synthesis and drug discovery, notably as an impurity of the H2-receptor antagonist, Nizatidine.[1] Its structure, incorporating a tertiary amine, a thiazole ring, and a primary alcohol, dictates its reactivity and, critically, its safety profile.[2] This guide provides a comprehensive analysis of the known and inferred hazards associated with this compound, offering a framework for risk assessment and safe handling protocols grounded in its chemical properties. The absence of extensive published toxicological data necessitates a cautious approach, relying on established GHS classifications and mechanistic reasoning based on its functional groups.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's physical properties is the foundation of safe laboratory practice. These properties influence storage, handling, and potential exposure routes. The data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 78441-69-7 | [1][2][3][4] |
| Molecular Formula | C₇H₁₂N₂OS | [1][2][5] |
| Molecular Weight | 172.25 g/mol | [1][2][5] |
| IUPAC Name | {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | [2][3] |
| Physical Form | Viscous Liquid | [2][3] |
| Boiling Point | 273.1 ± 25.0 °C at 760 mmHg | [2][6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Flash Point | 119.0 ± 23.2 °C | [6] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound is classified with a "Warning" signal word, indicating moderate hazards.[3]
| Hazard Class | GHS Code | Description | Pictogram | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | GHS07 | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | GHS07 | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | GHS07 | [3] |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects. | GHS09 | [6] |
Expert Analysis of Classifications:
-
Irritation (H315, H319, H335): The presence of the dimethylamino group, a tertiary amine, is the likely contributor to the irritant properties of this molecule. Amines are known to be irritants to the skin, eyes, and respiratory tract. The thiazole ring system can also contribute to these effects.
-
Aquatic Toxicity (H411): Thiazole derivatives and other nitrogen- and sulfur-containing heterocyclic compounds can exhibit toxicity to aquatic organisms by interfering with biological processes. This classification mandates strict protocols to prevent release into the environment.[6]
Section 3: Toxicological Profile: A Mechanistic Perspective
Known Hazards: Irritation
The H-statements H315, H319, and H335 clearly indicate the compound is an irritant.[3] The causality lies in the chemical reactivity of the amine and thiazole functionalities with biological tissues. Upon contact with mucous membranes (eyes, respiratory tract) or skin, the compound can disrupt cell membranes and trigger inflammatory responses, leading to the observed irritation.
Inferred Hazards: The Methanol Moiety
A critical feature of this molecule is the hydroxymethyl (-CH₂OH) group, which gives the compound its "methanol" suffix. While the toxicity of the parent molecule is uncharacterized, the potential for in-vivo metabolism to release toxic metabolites is a significant concern that must be considered in any risk assessment.
Methanol itself is readily absorbed by all routes and is metabolized by alcohol dehydrogenase to formaldehyde and subsequently to formic acid.[8][9] It is the accumulation of formic acid that is responsible for the severe metabolic acidosis and characteristic ocular toxicity (which can lead to blindness) seen in methanol poisoning.[8][10]
Causality for Caution: Although it is unknown if this compound is metabolized in a way that would cleave the methanol group or oxidize it to a formic acid equivalent, the structural alert warrants a high degree of caution. Any exposure, particularly ingestion, should be treated with the assumption that methanol-like toxicity could occur, characterized by a potential asymptomatic latent period followed by severe health effects.[8][11]
Section 4: Risk Assessment and Exposure Control
A systematic approach to risk assessment is mandatory before any work with this compound begins. The following workflow and protocols are designed to mitigate the known and inferred risks.
Preliminary Risk Assessment Workflow
The following diagram outlines the logical steps for a researcher to follow before handling the compound.
References
- 1. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]
- 2. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]
- 3. This compound [sigmaaldrich.com]
- 4. 78441-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. gov.uk [gov.uk]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. METHANOL (PIM 335) [inchem.org]
- 11. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Stability: A Technical Guide to the Storage of Viscous Liquid Thiazole Compounds
For Immediate Release
A comprehensive technical guide has been developed to address the critical storage requirements of viscous liquid thiazole compounds, providing researchers, scientists, and drug development professionals with essential data-driven recommendations and detailed experimental protocols. This in-depth resource aims to ensure the chemical integrity and prolong the shelf life of these vital pharmaceutical components by outlining optimal storage conditions and handling procedures.
Viscous liquid thiazole derivatives, a cornerstone in the development of numerous therapeutic agents, present unique challenges in their preservation due to their physical state and chemical reactivity. This guide synthesizes crucial information on stability, degradation pathways, and analytical testing to support the development of robust storage strategies.
Key Storage Recommendations
Proper storage is paramount to prevent the degradation of viscous liquid thiazole compounds. Based on available safety data and general chemical storage principles, the following conditions are recommended:
-
Temperature: To minimize thermal degradation, these compounds should be stored in a cool, dry, and well-ventilated area. Specific guidance for some viscous thiazole suspensions suggests maintaining temperatures below 30°C and avoiding excessive heat (not to exceed 50°C) and freezing.[1] Refrigeration may be necessary for certain formulations to further slow chemical reactions.
-
Light: Thiazole compounds can be susceptible to photodegradation.[2] Therefore, it is imperative to store them in opaque or amber-colored containers to protect them from direct sunlight and other sources of UV radiation.[3]
-
Atmosphere: Exposure to air and humidity should be minimized. The use of tightly sealed containers is crucial to prevent oxidation and hydrolysis.[4] For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be warranted.
-
Container Closure Systems: The choice of container and closure is critical to maintain the integrity of the compound. For liquid formulations, containers should be made of inert materials. It is essential to ensure a tight seal to prevent leakage and exposure to the external environment.[5][6][7][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area; preferably below 30°C. Avoid freezing and excessive heat. | Minimizes thermal degradation and slows the rate of chemical reactions. |
| Light | Store in opaque or amber-colored containers. Protect from direct sunlight. | Prevents photodegradation, a known degradation pathway for thiazole compounds. |
| Atmosphere | Store in tightly sealed containers. Consider storage under an inert atmosphere for highly sensitive compounds. | Minimizes oxidation and hydrolysis by limiting exposure to air and moisture. |
| pH | Maintain the pH of the formulation within a stable range, avoiding strongly acidic or basic conditions. | Thiazole compounds can be susceptible to acid and base-catalyzed hydrolysis. |
| Incompatible Materials | Store separately from strong oxidizing agents, acids, and bases. | Prevents chemical reactions that could lead to degradation of the thiazole ring. |
Understanding Degradation Pathways
The stability of viscous liquid thiazole compounds is influenced by their susceptibility to several degradation pathways. A thorough understanding of these pathways is essential for developing effective storage and handling protocols.
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under both acidic and alkaline conditions. The presence of water in the formulation or exposure to humidity can facilitate this degradation.
-
Oxidation: Oxidative degradation can be initiated by exposure to atmospheric oxygen, peroxide impurities in excipients, or exposure to light. This can lead to the formation of various degradation products, potentially altering the efficacy and safety profile of the compound.
-
Photodegradation: As previously mentioned, exposure to light, particularly UV radiation, can trigger photochemical reactions, leading to the degradation of the thiazole moiety. Studies have shown that this can occur through complex mechanisms such as photo-oxygenation.
Experimental Protocols for Stability Assessment
To evaluate the stability of viscous liquid thiazole compounds, a comprehensive stability testing program is necessary. This typically involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a thiazole compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than those encountered during accelerated stability testing.
Protocol for Forced Degradation of a Viscous Liquid Thiazole Compound:
-
Preparation of Samples: Prepare solutions or dispersions of the viscous liquid thiazole compound in appropriate solvents at a known concentration.
-
Acid and Base Hydrolysis:
-
Treat the sample with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and sodium hydroxide (e.g., 0.1 N NaOH).
-
Maintain the samples at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Treat the sample with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the sample at room temperature or a slightly elevated temperature for a set duration.
-
Withdraw samples at intervals for analysis.
-
-
Thermal Degradation:
-
Expose the neat viscous liquid or its formulation to elevated temperatures (e.g., 70°C, 80°C) in a calibrated oven.
-
Analyze samples at different time points to assess the extent of degradation.
-
-
Photodegradation:
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradation products.[4][13][14][15][16]
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf life of the product and to determine the appropriate storage conditions. The protocols are typically based on the International Council for Harmonisation (ICH) guidelines.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol for Stability Studies:
-
Sample Preparation: Place the viscous liquid thiazole compound in its final proposed container-closure system.
-
Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.
-
Testing Intervals: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. For accelerated studies, testing is typically performed at 0, 3, and 6 months.[17][18][19]
-
Analytical Tests: At each time point, evaluate the samples for various parameters, which may include:
-
Appearance, color, and odor
-
Assay of the active substance
-
Levels of degradation products
-
Viscosity
-
pH
-
Microbial limits
-
The Role of Viscosity in Stability
The high viscosity of these liquid compounds can have both direct and indirect effects on their stability. While a higher viscosity can hinder the mobility of reactants and thus potentially slow down degradation reactions, it can also pose challenges in ensuring homogeneity and in analytical testing.[20] Controlled viscosity can aid in maintaining particle size distribution in suspensions, preventing phase separation, and reducing degradation, ultimately contributing to a longer shelf life.[20]
This technical guide provides a foundational framework for the appropriate storage and stability testing of viscous liquid thiazole compounds. Adherence to these principles will be instrumental in maintaining the quality, safety, and efficacy of these important pharmaceutical materials. Further research into the specific degradation kinetics and the influence of viscosity on the stability of a broader range of thiazole derivatives is encouraged to refine these recommendations.
References
- 1. villacrop.co.za [villacrop.co.za]
- 2. fdm-makers.com [fdm-makers.com]
- 3. q1scientific.com [q1scientific.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. westpak.com [westpak.com]
- 7. Container Closure Integrity Testing [sgs.com]
- 8. Container Closure Integrity Testing | Pharmaceutical Packaging [eurofins.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. iajps.com [iajps.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
- 13. irjpms.com [irjpms.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. fdaghana.gov.gh [fdaghana.gov.gh]
- 18. rsc.org [rsc.org]
- 19. database.ich.org [database.ich.org]
- 20. jocpr.com [jocpr.com]
In-depth Technical Guide: Spectral Analysis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. The document details its structural features and presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, a general synthetic protocol and methodologies for spectral analyses are outlined to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a substituted thiazole derivative of interest in medicinal chemistry and organic synthesis. The thiazole ring is a common scaffold in many biologically active compounds. The presence of a dimethylaminomethyl group at the 2-position and a methanol group at the 4-position provides multiple functional handles for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. Accurate spectral characterization is crucial for confirming the identity and purity of this compound in any research and development setting.
Chemical Structure:
-
IUPAC Name: {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol[1]
-
CAS Number: 78441-69-7[1]
-
Molecular Formula: C₇H₁₂N₂OS[1]
-
Molecular Weight: 172.25 g/mol [1]
-
SMILES: CN(C)CC1=NC(=CS1)CO
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted and reported proton (¹H) and carbon-¹³ (¹³C) NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.0-7.5 | Singlet | H-5 (thiazole ring) |
| ~4.7 | Singlet | -CH₂-OH |
| ~3.6-4.0 | Singlet | -CH₂-N(CH₃)₂ |
| ~3.4 | Singlet (broad) | -OH |
| ~2.2 | Singlet | -N(CH₃)₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the -OH signal is due to chemical exchange.
A qualitative description of the ¹H NMR spectrum indicates a singlet near δ 2.2 ppm for the dimethylamino group's methyl protons.[2] Methylene resonances for the -CH₂N- and -CH₂OH groups are expected between δ 3.6-4.0 ppm.[2] The distinctive aromatic proton on the thiazole ring typically appears downfield between δ 7.0-7.5 ppm.[2]
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C-2 (thiazole ring) |
| ~150 | C-4 (thiazole ring) |
| ~115 | C-5 (thiazole ring) |
| ~60 | -CH₂-OH |
| ~55 | -CH₂-N(CH₃)₂ |
| ~45 | -N(CH₃)₂ |
Note: This data is predicted and should be confirmed by experimental results.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.
Table 3: Predicted Mass Spectrometry Data
| m/z | Adduct |
| 173.07431 | [M+H]⁺ |
| 195.05625 | [M+Na]⁺ |
| 171.05975 | [M-H]⁻ |
| 190.10085 | [M+NH₄]⁺ |
| 211.03019 | [M+K]⁺ |
| 155.06429 | [M+H-H₂O]⁺ |
Data sourced from predicted values.[3] The monoisotopic mass of the compound is 172.06703 Da.[3]
Experimental Protocols
Synthesis of this compound
A general synthetic route involves a multi-step process:
-
Formation of the Thiazole Ring: This is typically achieved through the condensation of an appropriate thioamide with a 3-halo-2-oxopropanal or a related derivative.
-
Introduction of the Dimethylaminomethyl Group: The thiazole intermediate is then subjected to a Mannich-type reaction with dimethylamine and formaldehyde to install the dimethylaminomethyl group at the 2-position.
-
Formation of the Methanol Group: The final step involves the reduction of a corresponding ester or aldehyde at the 4-position, or direct construction of the thiazole ring with the hydroxymethyl group precursor in place.
A typical synthetic approach can be outlined as follows:
-
Step 1: Thiazole Ring Formation. The synthesis often begins with the creation of the thiazole ring through the condensation of suitable thioketones and amines.[2]
-
Step 2: Dimethylaminomethylation. The thiazole derivative is then reacted with dimethylamine, often in the presence of a catalyst or under reflux conditions, to introduce the dimethylaminomethyl group.[2]
-
Step 3: Methanol Addition. Finally, a methanol group is introduced at the 4-position of the thiazole ring, which can be achieved by introducing methanol to the reaction mixture, frequently under acidic conditions.[2]
Note: The specific reagents, solvents, temperatures, and reaction times would need to be optimized for yield and purity.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT pulse sequence) is recommended to simplify the spectrum and aid in the assignment of carbon types (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable technique for this polar molecule, typically producing the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): To obtain further structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Visualization of Methodologies
Synthetic and Analytical Workflow
The following diagram illustrates the general workflow from synthesis to spectral analysis of this compound.
Logical Relationship of Spectral Data
The following diagram illustrates how the different spectral data components contribute to the final structural confirmation of the molecule.
References
An In-depth Technical Guide on the Solubility and Stability of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol, with the CAS Number 78441-69-7, is a thiazole derivative of significant interest in pharmaceutical research. It is recognized as a key impurity, designated as Nizatidine EP Impurity J, in the manufacturing and storage of Nizatidine, a histamine H2-receptor antagonist. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for the development, formulation, and quality control of Nizatidine-based drug products. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and outlines detailed experimental protocols for their determination.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
| CAS Number | 78441-69-7 | |
| Molecular Formula | C₇H₁₂N₂OS | |
| Molecular Weight | 172.25 g/mol | |
| Appearance | Viscous liquid | |
| Predicted Boiling Point | 273.1 ± 25.0 °C at 760 mmHg | |
| Predicted Density | 1.208 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature. However, its structural relationship to Nizatidine, which is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, suggests potential solubility in similar media. To address this data gap, this section provides detailed, generic experimental protocols for determining both kinetic and thermodynamic solubility.
Experimental Protocols for Solubility Determination
The following are standardized methods that can be employed to quantitatively assess the solubility of this compound.
This method is suitable for early-stage drug discovery and provides a rapid assessment of solubility.
Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer, and the formation of precipitate is measured.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric methods)
-
Automated liquid handler (optional)
-
Plate shaker
-
Nephelometer or UV/Vis microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.
-
UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the compound's λmax. The concentration is determined from a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
This method determines the true equilibrium solubility of the compound and is crucial for formulation development.
Principle: An excess of the solid compound is equilibrated with a solvent over an extended period, and the concentration of the dissolved compound in the saturated solution is measured.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS at various pH values, ethanol)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound by a validated HPLC-UV method against a standard curve.
-
Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
Stability Profile
This compound is known to be a degradation product of Nizatidine, indicating its formation under certain stress conditions. Understanding its own stability is critical for predicting its accumulation in pharmaceutical products.
Summary of Known Stability
| Condition | Observation |
| Elevated Temperature and Humidity | Formation of this compound as a degradation product of Nizatidine has been observed under stress conditions of 40°C / 75% RH. |
| Oxidative Stress | Nizatidine shows significant degradation under oxidative conditions, which may lead to the formation of this impurity. |
| Storage | Recommended storage for the pure compound is at 2-8°C, suggesting potential instability at higher temperatures. |
An In-depth Technical Guide on the Potential Therapeutic Applications of Dimethylamino Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of dimethylamino thiazole compounds and their significant potential across various therapeutic areas. The inherent versatility of the thiazole scaffold, combined with the electronic and structural contributions of the dimethylamino group, has led to the development of potent and selective modulators of critical biological pathways. This document delves into the core scientific principles, presents quantitative data for comparative analysis, and provides detailed experimental protocols to facilitate further research and development in this exciting area of medicinal chemistry.
Anticancer Applications
Dimethylamino thiazole derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors. By targeting the enzymatic activity of kinases that are often dysregulated in cancer, these compounds can halt the proliferative and survival signals that drive tumor growth.
Inhibition of Tyrosine Kinases: The Case of Dasatinib
Dasatinib is a prime example of a successful drug featuring a dimethylamino thiazole moiety. It is a potent, orally active, multi-targeted inhibitor of several critical oncogenic kinases.[1][2]
In many cases of CML, a chromosomal translocation leads to the formation of the Philadelphia chromosome, which harbors the BCR-ABL fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MAPK and PI3K/AKT.[3][4]
Dasatinib effectively inhibits the BCR-ABL kinase by binding to its ATP-binding site.[3] This blockade prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cancer cell growth and survival, ultimately leading to apoptosis of the malignant cells.[3] A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other kinase inhibitors like imatinib.[2] Beyond BCR-ABL, dasatinib also inhibits other tyrosine kinases, including the SRC family kinases (SFK), c-KIT, EPHA2, and PDGFRβ, contributing to its broad therapeutic activity.[2]
Targeting the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][6]
Several studies have reported the development of dimethylamino thiazole derivatives as potent inhibitors of the PI3K/AKT/mTOR pathway. These compounds are designed to bind to the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling events that promote cancer cell survival and proliferation. For instance, a novel 5-methylaminothiazole-based inhibitor has been shown to target this pathway effectively.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various thiazole derivatives against different cancer cell lines, demonstrating their potent anticancer effects.
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Dasatinib | K563 (Leukemia) | 16.3 µM | [7] |
| Dasatinib | MCF-7, HT-29 | < 1 µM | [7] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | K563 (Leukemia) | 16.3 µM | [7] |
| 2,4-disubstituted thiazole amide derivative (Compound 28) | HT29 (Colon) | 0.63 µM | [7] |
| 2,4-disubstituted thiazole amide derivative (Compound 28) | HeLa (Cervical) | 6.05 µM | [7] |
| 2,4-disubstituted thiazole amide derivative (Compound 28) | A549 (Lung) | 8.64 µM | [7] |
| Thiazole derivative (Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 µM | [8] |
| Thiazole derivative (Compound 4c) | HepG2 (Liver) | 7.26 ± 0.44 µM | [8] |
| Imidazo[2,1-b][2][3][9]thiadiazole derivative (Compound 12a) | NCI-60 panel | 0.23 to 11.4 µM | [10] |
| Imidazo[2,1-b][2][3][9]thiadiazole derivative (Compound 12h) | NCI-60 panel | 0.29 to 12.2 µM | [10] |
| Pyrazolyl-thiazole derivative (Compound 25) | PaCa-2 (Pancreatic) | 5.5 µg/mL | [11][12] |
| Pyrazolyl-chalcone derivative (Compound 4) | PaCa-2 (Pancreatic) | 13.0 µg/mL | [11][12] |
| Thiazole derivative (Compound 8) | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | [13] |
Antimicrobial Applications
The thiazole ring is a core component of many antimicrobial agents, and the incorporation of a dimethylamino group can enhance this activity. These compounds have shown promise against a range of bacterial and fungal pathogens.
Mechanism of Action against Bacteria and Fungi
The precise mechanisms of action for many dimethylamino thiazole-based antimicrobial agents are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. For some thiazole derivatives, inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis, has been predicted as a putative mechanism of antibacterial activity.[14] For antifungal activity, inhibition of 14α-lanosterol demethylase, a key enzyme in ergosterol biosynthesis, is a probable mechanism.[14]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table presents the minimum inhibitory concentrations (MICs) of various thiazole derivatives against selected microbial strains.
| Compound/Derivative | Microbial Strain(s) | MIC Value(s) | Reference(s) |
| Heteroaryl(aryl) thiazole derivative (Compound 3) | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, S. typhimurium, B. subtilis | 0.23–0.7 mg/mL | [15] |
| Heteroaryl(aryl) thiazole derivative (Compound 9) | C. albicans, A. flavus, A. niger | 0.06–0.23 mg/mL | [14] |
| Thiazole derivative (Compound 17a) | S. typhimurium | 0.49 μg/mL | [16][17] |
| Thiazole derivative (Compound 7) | S. typhimurium | 0.49 μg/mL | [16][17] |
| Thiazole-quinolinium derivatives | Vancomycin-resistant E. faecium | 2–32 μg/mL | [18] |
| Thiazole-quinolinium derivatives | Antibiotic-resistant E. coli (NDM-1 strain) | 0.5–64 μg/mL | [18] |
| Thiazole derivative (Compound 12) | S. aureus, E. coli | 125 μg/mL | [19] |
Neuroprotective Applications
Dimethylamino thiazole compounds are also being explored for their potential in treating neurodegenerative diseases, most notably for their ability to inhibit acetylcholinesterase.
Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease
Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine, and inhibiting AChE can increase the levels of this neurotransmitter in the brain, leading to symptomatic improvement. The dimethylamino thiazole scaffold has been incorporated into molecules designed to inhibit AChE.
Quantitative Data: AChE Inhibition
The following table lists the IC50 values for the acetylcholinesterase inhibitory activity of various thiazole derivatives.
| Compound/Derivative | IC50 Value (AChE) | Reference(s) |
| Thiazole-based derivative (Compound 10) | 103.24 nM | [16] |
| Thiazole-based derivative (Compound 16) | 108.94 nM | [16] |
| Thiazolylhydrazone derivative (Compound 3c) | 0.0317 ± 0.001 µM | [6] |
| Thiazolylhydrazone derivative (Compound 3a) | 0.0496 ± 0.002 µM | [6] |
| 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a) | 0.02 µM | [20] |
| 1,3,4-Thiadiazole derivative (Compound 7e) | 1.82 ± 0.6 nM | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of dimethylamino thiazole compounds.
Synthesis of Dimethylamino Thiazole Compounds
The synthesis of dasatinib can be achieved through various routes. A common approach involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine.[2][22]
Step 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide A detailed multi-step synthesis for this intermediate is often required, starting from simpler precursors and involving steps like Boc protection, hydrolysis, and amide coupling.[2]
Step 2: Coupling with 4,6-dichloro-2-methylpyrimidine 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is reacted with 4,6-dichloro-2-methylpyrimidine in the presence of a base such as sodium tert-butoxide in a suitable solvent like THF.[2] The reaction mixture is typically stirred at room temperature overnight.
Step 3: Reaction with 1-(2-hydroxyethyl)piperazine The product from the previous step is then reacted with 1-(2-hydroxyethyl)piperazine in a solvent like n-butanol at an elevated temperature (e.g., 80°C) for several hours.[2]
Step 4: Formation of Dasatinib Monohydrate The final product can be crystallized from an aqueous solvent system, such as 80% aqueous ethanol, to yield dasatinib monohydrate.[2]
In Vitro Anticancer Assays
This cell-based assay is used to determine if an inhibitor blocks the downstream signaling cascade of the PI3K pathway.
1. Cell Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, U-87 MG) in 6-well plates to 70-80% confluency.
-
Treat the cells with the dimethylamino thiazole inhibitor at various concentrations for a defined period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).[5]
2. Protein Extraction:
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the total protein concentration using a standard method like the Bradford or BCA assay.[5]
3. SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][23]
4. Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of PI3K, AKT, and downstream targets (e.g., p-Akt (Ser473), Akt) overnight at 4°C.[23]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
5. Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A dose-dependent decrease in phosphorylation indicates on-target activity.[23]
Antimicrobial Susceptibility Testing
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25]
1. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the dimethylamino thiazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[26]
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[27]
3. Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[25]
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]
Acetylcholinesterase Inhibition Assay
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.[3]
1. Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a solution of AChE in the buffer.[3]
2. Assay Procedure (96-well plate):
-
In each well, add phosphate buffer, AChE solution, DTNB solution, and the test compound at various concentrations (or solvent for control).
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding the ATCI solution to each well.[3]
3. Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: BCR-ABL Signaling and Dasatinib Inhibition.
Caption: PI3K/AKT/mTOR Signaling and Inhibition.
Experimental Workflows
References
- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. vixra.org [vixra.org]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 9. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of novel dual-active 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as potent and selective acetylcholinesterase inhibitor and antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. protocols.io [protocols.io]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Cornerstone of Modern Therapeutics: A Technical Guide to Thiazole Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a pivotal scaffold in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties have rendered it a privileged motif in a vast array of biologically active compounds, from essential vitamins to life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive literature review of the principal synthetic routes to thiazole-containing molecules and explores their diverse and impactful applications, with a particular focus on their role in drug development.
I. Core Synthetic Strategies for Thiazole Ring Formation
The construction of the thiazole ring can be achieved through several seminal synthetic methodologies. These methods, developed over decades of chemical research, offer versatile pathways to a wide range of substituted thiazoles.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is arguably the most fundamental and widely employed method for the preparation of thiazoles.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1] The versatility of this method allows for the synthesis of a variety of substituted thiazoles by modifying the starting materials.
A classic example of the Hantzsch synthesis is the preparation of 2-amino-4-methylthiazole from chloroacetone and thiourea.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 cc)
-
Sodium hydroxide (200 g, solid)
-
Ether
Procedure:
-
A suspension of thiourea in water is prepared in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Chloroacetone is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea dissolves.
-
The resulting yellow solution is refluxed for two hours.
-
After cooling, solid sodium hydroxide is added portion-wise with continuous stirring and cooling.
-
An oily layer separates and is collected. The aqueous layer is extracted three times with ether.
-
The oily layer and the ethereal extracts are combined and dried over solid sodium hydroxide.
-
The ether is removed by distillation, and the residual oil is distilled under reduced pressure to yield 2-amino-4-methylthiazole.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[2] This method is particularly valuable for accessing thiazoles with an amino group at the 5-position, which can serve as a versatile handle for further functionalization.
The Gabriel Thiazole Synthesis
The Gabriel synthesis offers another pathway to thiazole derivatives, typically involving the reaction of an α-acylaminoketone with a phosphorus sulfide, such as phosphorus pentasulfide. This method is effective for the preparation of 2,5-disubstituted thiazoles.
II. Applications of Thiazole Derivatives in Drug Discovery and Development
The thiazole ring is a common feature in a multitude of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry.[3][4] Its ability to engage in various biological interactions has led to the development of thiazole-containing compounds with a wide spectrum of pharmacological activities.
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Zienab M. Nofal et al. derivative | Human cancer cell lines | Favorable compared to standard treatments | [2] |
| Thiazolyl-amino-acetate derivative 54a | Liver cancer (HepG2) | 7.90 | [5] |
| Thiazolyl-amino-acetate derivative 54b | Liver cancer (HepG2) | 5.15 | [5] |
Antimicrobial and Antifungal Activity
The thiazole scaffold is also a key component in many antimicrobial and antifungal agents. These compounds often exhibit potent activity against a broad spectrum of pathogens.
Table 2: Antimicrobial and Antifungal Activity of Selected Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4-disubstituted-1,3-thiazole (nitro-substituted) | B. subtilis | 3.92-4.01 | [6] |
| 2,4-disubstituted-1,3-thiazole (nitro-substituted) | S. aureus | 3.39-4.11 | [6] |
| 2,4-disubstituted-1,3-thiazole (nitro-substituted) | E. coli | 3.59-4.23 | [6] |
| Hydrazine-thiazole derivatives | Candida and Cryptococcus species | 0.45 to 31.2 (µM) | [7] |
Antiviral Activity
Several thiazole derivatives have demonstrated significant antiviral activity, including against human immunodeficiency virus (HIV). For instance, Ritonavir, an antiretroviral medication used to treat HIV/AIDS, contains a thiazole moiety.
III. Thiazole Derivatives as Signaling Pathway Modulators
A key mechanism through which thiazole-containing compounds exert their anticancer effects is by inhibiting critical signaling pathways that are often dysregulated in cancer. One of the most well-studied pathways in this context is the PI3K/AKT/mTOR pathway.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many types of cancer, making it a prime target for therapeutic intervention. Several thiazole derivatives have been identified as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing cancer cell death.
Caption: PI3K/AKT/mTOR pathway and points of inhibition by thiazole derivatives.
IV. Conclusion
The thiazole ring continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility through well-established methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses, coupled with its remarkable versatility as a pharmacophore, ensures its enduring importance in drug discovery. The ability of thiazole derivatives to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, highlights their potential in developing targeted cancer therapies. As our understanding of disease biology deepens, the rational design and synthesis of novel thiazole-based compounds will undoubtedly lead to the development of next-generation medicines to address a wide range of unmet medical needs.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. kuey.net [kuey.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Introduction
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a functionalized thiazole derivative of interest in medicinal chemistry and drug development. Thiazole rings are key structural motifs in a variety of biologically active compounds. The presence of both a dimethylaminomethyl group at the 2-position and a hydroxymethyl group at the 4-position provides multiple points for further functionalization, making it a valuable building block for the synthesis of more complex molecules and compound libraries. These functional groups can also participate in interactions with biological targets, such as hydrogen bonding and salt bridge formation.
This document provides a detailed protocol for a plausible multi-step synthesis of this compound, starting from commercially available precursors. The proposed synthetic route is based on established chemical transformations of thiazole derivatives found in the scientific literature.
Proposed Synthetic Pathway
A feasible synthetic route to this compound is outlined below. The strategy involves the initial formation of a substituted thiazole ring, followed by sequential functional group manipulations at the 2- and 4-positions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2-(dimethylamino)thiazole-4-carboxylate
This protocol is based on the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1]
Materials:
-
Ethyl 3-bromopyruvate
-
N,N-Dimethylthiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N,N-dimethylthiourea (1.0 eq) in ethanol, add ethyl 3-bromopyruvate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 2-(dimethylamino)thiazole-4-carboxylate.
Protocol 2: Synthesis of this compound
This step involves the reduction of the ester functional group to a primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation.[2]
Materials:
-
Ethyl 2-(dimethylamino)thiazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-(dimethylamino)thiazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again at 0 °C.
-
A granular precipitate will form. Add sodium sulfate decahydrate and stir for 30 minutes.
-
Filter the solid and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Data Presentation
The following table summarizes the key parameters for the proposed synthetic route.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | Hantzsch Thiazole Synthesis | Ethyl 3-bromopyruvate, N,N-Dimethylthiourea | Ethanol | Reflux | 4-6 h | Good to Excellent |
| 2 | Ester Reduction | Lithium aluminum hydride | Anhydrous THF | 0 °C to RT | 2-4 h | High |
Logical Relationships in the Synthesis
The following diagram illustrates the key transformations and intermediates in the synthetic pathway.
Caption: Key intermediate relationships in the synthesis.
References
Application Notes and Protocols for Dimethylaminomethylation of the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a dimethylaminomethyl group onto a thiazole ring is a significant transformation in medicinal chemistry and materials science. This functional group can enhance the pharmacological properties of a molecule by improving its solubility, basicity, and ability to form salt derivatives, which can lead to better bioavailability. The dimethylaminomethylated thiazole scaffold is a key structural motif in various biologically active compounds. This document provides a detailed experimental protocol for the dimethylaminomethylation of a thiazole ring, primarily focusing on the Mannich reaction, a classic and effective method for this purpose.
Principle of the Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving a non-enolizable aldehyde (typically formaldehyde), a primary or secondary amine (in this case, dimethylamine), and a compound with an active hydrogen atom (the thiazole ring). The reaction proceeds via the formation of an electrophilic iminium ion (Eschenmoser's salt is a pre-formed example of such an ion) which then undergoes electrophilic substitution with the nucleophilic thiazole ring. The position of substitution on the thiazole ring is dictated by its electronic properties, with the C5 position being generally the most nucleophilic, followed by the C2 position if unsubstituted.
Experimental Protocol: Dimethylaminomethylation of Thiazole via the Mannich Reaction
This protocol describes a general procedure for the synthesis of 2-(dimethylaminomethyl)thiazole.
Materials:
-
2-Aminothiazole
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (0.1 mol) in ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add dimethylamine (0.12 mol, 40% aqueous solution) followed by the dropwise addition of formaldehyde (0.12 mol, 37% aqueous solution). The addition of formaldehyde should be performed cautiously as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Concentrate the acidic solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Wash the remaining aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted starting material and non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH 10-11 by the careful addition of sodium hydroxide pellets or a concentrated sodium hydroxide solution.
-
-
Extraction and Purification:
-
Extract the liberated Mannich base into diethyl ether (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Formaldehyde is a known carcinogen and sensitizer; avoid inhalation and skin contact.
-
Dimethylamine is a corrosive and flammable gas; handle the aqueous solution with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the dimethylaminomethylation of thiazoles based on literature precedents. Please note that yields can vary significantly depending on the specific thiazole substrate and reaction conditions.
| Thiazole Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminothiazole | Dimethylamine, Formaldehyde | Ethanol | Reflux (approx. 78) | 4 - 6 | 60-75 | General Mannich Conditions[1] |
| Thiazole | Eschenmoser's Salt | Dichloromethane | 0 to RT | 2 - 4 | 70-85 | Eschenmoser's Salt Aminomethylation[2][3] |
| 2-Substituted Thiazole | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | None (neat) | Reflux | 7 | 80 | Solvent-free aminomethylenation[4] |
| 4-Aryl-2-aminothiazole | Aromatic aldehyde, Cyclohexanone | [Et3NH][HSO4] (Ionic Liquid) | Microwave | Minutes | Good to high | Multicomponent Mannich Reaction[5] |
Diagrams
Experimental Workflow for Dimethylaminomethylation of Thiazole
References
Application Notes and Protocols for (2-((Dimethylamino)methyl)thiazol-4-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a thiazole ring, a key pharmacophore found in numerous bioactive compounds and approved drugs.[1][2] The presence of a primary alcohol and a dimethylaminomethyl group at positions 4 and 2, respectively, provides two reactive sites for further molecular elaboration. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of more complex molecules, with a particular focus on its application as a key intermediate in the synthesis of the histamine H₂-receptor antagonist, Nizatidine.[3]
Chemical Properties and Reactivity
The utility of this compound as a synthetic building block stems from the distinct reactivity of its functional groups:
-
Hydroxyl Group: The primary alcohol at the 4-position can be readily oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group, such as a halide, for subsequent nucleophilic substitution reactions.
-
Dimethylaminomethyl Group: The tertiary amine at the 2-position can act as a nucleophile or a base.[2]
-
Thiazole Ring: The electron-rich thiazole ring can potentially undergo electrophilic aromatic substitution, although this is less common in the context of its application as a building block for Nizatidine synthesis.[2]
Application in the Synthesis of Nizatidine
A primary application of this compound is as a key precursor in the multi-step synthesis of Nizatidine, a potent and selective H₂-receptor antagonist used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[3][4] The synthetic strategy involves the sequential functionalization of the hydroxyl group to introduce the side chain characteristic of Nizatidine.
The overall synthetic workflow from this compound to Nizatidine can be summarized as follows:
References
Application of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a versatile heterocyclic compound that holds significant promise as a scaffold in drug discovery. Its unique structure, featuring a thiazole ring, a dimethylaminomethyl group, and a primary alcohol, provides multiple points for chemical modification, allowing for the exploration of diverse chemical spaces and the development of novel therapeutic agents. The thiazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This document provides detailed application notes and experimental protocols for leveraging this compound in drug discovery programs.
Chemical and Physical Properties
The foundational knowledge of the physicochemical properties of this compound is crucial for its application in synthesis and biological assays.
| Property | Value | Reference |
| CAS Number | 78441-69-7 | [1][2] |
| Molecular Formula | C₇H₁₂N₂OS | [1] |
| Molecular Weight | 172.25 g/mol | [1] |
| Appearance | Viscous liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8°C, sealed in a dry environment | [4] |
| IUPAC Name | {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | [1] |
Application as a Synthetic Scaffold
The primary utility of this compound in drug discovery lies in its role as a versatile building block.[1] The dimethylamino group can act as a nucleophile, the hydroxyl group can be modified through oxidation or esterification, and the thiazole ring can undergo electrophilic substitution.[1] This trifunctional nature allows for the creation of diverse libraries of compounds for screening.
Synthetic Workflow for Derivatization
Caption: Synthetic derivatization workflow for this compound.
Potential Therapeutic Applications and Experimental Protocols
Based on the known biological activities of thiazole derivatives, compounds derived from this compound can be screened for various therapeutic purposes.
Anticancer Activity
Thiazole-containing compounds have shown significant potential as anticancer agents by targeting various pathways, including protein kinases and apoptosis regulators. A novel thiazole-based molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile, demonstrated potent in vitro anticancer effects against the Bcl-2 Jurkat cell line.[5]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Dissolve synthesized derivatives of this compound in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
The following table presents example IC₅₀ values for various thiazole derivatives against different cancer cell lines, illustrating the potential potency that could be achieved.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole Derivative A | MCF-7 (Breast) | 5.2 | [6] |
| Thiazole Derivative B | A549 (Lung) | 2.5 | [6] |
| Thiazole Derivative C | HeLa (Cervical) | 8.1 | [7] |
| Thiazole Derivative D | SMMC-7721 (Liver) | 3.7 | [7] |
Antimicrobial Activity
Thiazole derivatives are known to possess broad-spectrum antimicrobial activity.[8][9]
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare serial two-fold dilutions of the synthesized thiazole derivatives in the corresponding broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative E | Staphylococcus aureus | 16 | [9] |
| Thiazole Derivative F | Escherichia coli | 32 | [9] |
| Thiazole Derivative G | Candida albicans | 8 | [8] |
Signaling Pathway and Mechanism of Action Exploration
A key aspect of drug discovery is elucidating the mechanism of action. For anticancer thiazole derivatives, a common target is the kinase signaling pathway.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a thiazole derivative.
Conclusion
This compound is a valuable and commercially available starting material for the synthesis of novel, biologically active compounds. Its derivatization potential allows for the creation of large and diverse chemical libraries suitable for high-throughput screening against a variety of therapeutic targets. The established anticancer and antimicrobial activities of the broader thiazole class of compounds provide a strong rationale for the exploration of derivatives of this specific scaffold in drug discovery programs. The protocols and data presented herein offer a foundational framework for initiating such investigations.
References
- 1. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]
- 2. Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. nveo.org [nveo.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative structural-activity relationship (QSAR) study for fungicidal activities of thiazoline derivatives against rice blast - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Nizatidine Impurity J: A Detailed Protocol for Researchers
Introduction
Nizatidine Impurity J, chemically known as 2-[(Dimethylamino)methyl]-4-thiazolemethanol, is a key reference standard in the quality control and stability testing of the H₂ receptor antagonist, Nizatidine. Its synthesis is crucial for pharmaceutical researchers, scientists, and drug development professionals to accurately identify and quantify this impurity in drug formulations. This document provides detailed application notes and protocols for two synthetic routes to obtain Nizatidine Impurity J, complete with characterization data and experimental workflows.
Chemical Profile of Nizatidine Impurity J
| Parameter | Value |
| IUPAC Name | [2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol[1] |
| Synonyms | 2-[(Dimethylamino)methyl]-4-thiazolemethanol, 2-[(N,N-Dimethylamino)methyl]-4-(hydroxymethyl) thiazole |
| CAS Number | 78441-69-7 |
| Molecular Formula | C₇H₁₂N₂OS[1] |
| Molecular Weight | 172.25 g/mol [1] |
| Appearance | Viscous liquid[1] |
| Boiling Point | 273.1±25.0 °C at 760 mmHg[1] |
| Storage | 2-8 °C, sealed and dry[1] |
Synthetic Route 1: Via Hantzsch Thiazole Synthesis and Ester Reduction
This classic approach involves the construction of the thiazole ring followed by the reduction of an ester functional group to the desired primary alcohol.
A [label="Dimethylaminothioacetamide\nhydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl bromopyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl 2-(dimethylaminomethyl)-\n4-thiazolecarboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Nizatidine Impurity J\n(2-[(Dimethylamino)methyl]-\n4-thiazolemethanol)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> C [label=" Hantzsch Thiazole\nSynthesis ", color="#34A853"]; B -> C [color="#34A853"]; C -> D [label=" Reduction\n(e.g., LiBH4) ", color="#EA4335"]; }
Experimental Protocol: Synthesis of Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in 95% ethanol by refluxing for 15-20 minutes.
-
Addition of Reactants: Slowly add ethyl chloroacetate (1.02 eq) to the solution.
-
Reaction: The reaction is a nucleophilic substitution followed by cyclization and dehydration to form the aromatic thiazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized. The crude product is then extracted and purified by column chromatography.
Experimental Protocol: Reduction to Nizatidine Impurity J
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate (1.0 eq) in dry THF.
-
Reduction: Cool the solution to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with an acidic solution at 0 °C. Adjust the pH to basic and extract the product with an organic solvent.
-
Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield Nizatidine Impurity J.
Synthetic Route 2: Via Thiazoline Intermediate
This alternative route involves the reaction of dimethylaminothioacetamide hydrochloride with 1,3-dichloroacetone to form a key thiazoline intermediate, which is then converted to the final product.
A [label="Dimethylaminothioacetamide\nhydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1,3-Dichloroacetone", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4-Chloromethyl-4-hydroxy-\n2-dimethylaminomethyl-2-thiazoline", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Nizatidine Impurity J\n(2-[(Dimethylamino)methyl]-\n4-thiazolemethanol)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> C [label=" Condensation ", color="#34A853"]; B -> C [color="#34A853"]; C -> D [label=" Base-mediated\nrearrangement ", color="#EA4335"]; }
Experimental Protocol: Synthesis of 4-Chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline
-
Reaction Setup: Suspend 2-(dimethylamino)thioacetamide hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) in a suitable haloalkane solvent such as 1,2-dichloroethane.
-
Addition of Dichloroacetone: Add 1,3-dichloroacetone (1.0 eq) to the suspension.
-
Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by TLC.
-
Isolation of Intermediate: The resulting hydroxythiazoline intermediate can be isolated by filtration and washing.
Experimental Protocol: Conversion to Nizatidine Impurity J
-
Reaction Setup: The isolated 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline intermediate is dissolved in a suitable solvent.
-
Dehydration and Rearrangement: The intermediate is dehydrated and rearranged to the corresponding 4-chloromethylthiazole using a dehydrating agent like thionyl chloride.
-
Hydrolysis to Alcohol: The 4-chloromethylthiazole derivative is then hydrolyzed to Nizatidine Impurity J under basic conditions.
-
Purification: The final product is purified using standard techniques such as column chromatography. A patent describes dissolving 10 g of 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline in 50 ml of 1,2-dichloroethane, followed by the addition of 8.6 g of thionyl chloride. The mixture is stirred, cooled, and filtered to yield a relatively pure product after washing and drying.[2]
Characterization Data
Below is a summary of the expected analytical data for the key compounds in the synthesis of Nizatidine Impurity J.
Table 1: Analytical Data for Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate
| Analysis | Expected Results |
| ¹H NMR | Spectral data would be consistent with the structure, showing signals for the ethyl ester, dimethylamino, and thiazole ring protons. |
| ¹³C NMR | Peaks corresponding to the carbonyl of the ester, the carbons of the thiazole ring, the dimethylamino group, and the ethyl group would be observed. |
| Mass Spec (MS) | The molecular ion peak corresponding to the molecular weight of the compound would be detected. |
| HPLC Purity | Expected to be >95% after purification. |
Table 2: Analytical Data for 4-Chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline
| Analysis | Expected Results |
| ¹H NMR | NMR analysis in DMSO-d₆ would show characteristic features at δ3.05 (s, 6H), 4.85 (s, 2H), 4.90 (s, 2H), and 7.85 (s, 1H) for a related dehydrated product.[2] |
| Melting Point | A melting point of 137°-140°C has been reported for the dehydrated 4-chloromethylthiazole derivative.[2] |
| Mass Spec (MS) | The mass spectrum would confirm the molecular weight of the thiazoline intermediate. |
| HPLC Purity | Expected to be >95% after isolation. |
Table 3: Analytical Data for Nizatidine Impurity J
| Analysis | Expected Results |
| ¹H NMR | The spectrum would show characteristic signals for the dimethylamino group, the methylene protons adjacent to the amino and hydroxyl groups, and the thiazole ring proton. |
| ¹³C NMR | The spectrum would display peaks for all seven carbon atoms in the molecule at their expected chemical shifts. |
| Mass Spec (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 172.25 g/mol . |
| HPLC Purity | Expected to be ≥95% after purification.[1] |
The two synthetic routes outlined provide reliable methods for the preparation of Nizatidine Impurity J. Route 1, employing the well-established Hantzsch thiazole synthesis, offers a classical and robust approach. Route 2, proceeding through a thiazoline intermediate, presents an alternative pathway. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The provided protocols and characterization data will serve as a valuable resource for researchers in the synthesis and analysis of this important pharmaceutical impurity.
References
Application Notes and Protocols for the Analytical Detection of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol, also known as Nizatidine Impurity J, is a key related substance of Nizatidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). The monitoring and control of impurities in active pharmaceutical ingredients (APIs) and formulated drug products are critical for ensuring their quality, safety, and efficacy. This document provides detailed analytical methods and protocols for the detection and quantification of this compound, leveraging established stability-indicating high-performance liquid chromatography (HPLC) methods for Nizatidine and its impurities.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 78441-69-7[1][2][3][4][5][6] |
| Molecular Formula | C7H12N2OS[2][3][5][7] |
| Molecular Weight | 172.25 g/mol [2][5][7] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the analysis of Nizatidine and its impurities. The following protocols are based on validated methods for Nizatidine that have demonstrated specificity and stability-indicating capabilities, ensuring that this compound can be effectively separated from the parent drug and other related substances.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of Nizatidine and its impurities using a stability-indicating HPLC-UV method. While specific values for this compound may vary slightly, these provide a strong indication of the method's performance.
| Parameter | Typical Performance |
| Linearity Range | 0.02 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999[8] |
| Limit of Detection (LOD) | ~ 0.01 µg/mL[9] |
| Limit of Quantitation (LOQ) | ~ 0.02 µg/mL[9] |
| Accuracy (% Recovery) | 98.2 - 101.2%[8][10] |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size) or equivalent reversed-phase column.[8][11]
-
Mobile Phase: A filtered and degassed mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: Ambient.
-
Detection Wavelength: 320 nm.[8]
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards within the desired linear range (e.g., 0.1 to 50 µg/mL).
-
Sample Preparation (for drug substance): Accurately weigh and dissolve the Nizatidine drug substance in the mobile phase to a final concentration within the calibration range of the impurity.
-
Sample Preparation (for tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a known amount of Nizatidine into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Quantify the amount of the impurity in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.
Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on the Nizatidine drug substance. This helps to identify potential degradation products, including this compound, and to demonstrate that they are well-resolved from the main peak.
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat a solution of Nizatidine with 1 M HCl and heat at 80°C for 2 hours.[12]
-
Base Hydrolysis: Treat a solution of Nizatidine with 1 M NaOH and heat at 80°C for 30 minutes.[12]
-
Oxidative Degradation: Treat a solution of Nizatidine with 6% H₂O₂ and heat at 80°C for 30 minutes.[12]
-
Thermal Degradation: Expose the solid Nizatidine drug substance to a temperature of 100°C for 24 hours.[12]
-
Photolytic Degradation: Expose the solid Nizatidine drug substance to UV light (254 nm) for a specified duration.[12]
After each stress condition, the samples are diluted to a suitable concentration and analyzed using the validated HPLC method.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies on Nizatidine.
Metabolic Pathway of Nizatidine
Understanding the metabolic fate of Nizatidine is important in drug development. This compound can be a metabolic byproduct or a process impurity. The primary route of elimination for Nizatidine and its metabolites is through the kidneys.
Nizatidine Metabolism
Caption: Simplified metabolic pathway and clearance of Nizatidine.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the detection and quantification of this compound. By leveraging validated, stability-indicating HPLC methods for Nizatidine, researchers and drug development professionals can ensure the quality and safety of pharmaceutical products. The provided workflows and diagrams offer a clear and concise guide for the implementation of these analytical procedures.
References
- 1. Nizatidine EP Impurity J | 78441-69-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Nizatidine EP Impurity J - SRIRAMCHEM [sriramchem.com]
- 4. 78441-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]
- 6. 78441-69-7|this compound|BLD Pharm [bldpharm.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amecj.com [amecj.com]
- 11. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 12. benchchem.com [benchchem.com]
HPLC method for purity analysis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
An Application Note for the Purity Analysis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a heterocyclic compound belonging to the thiazole class of derivatives. Thiazole rings are significant structural motifs in many pharmaceutical compounds, exhibiting a wide range of biological activities.[1] Ensuring the purity and stability of such active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity analysis.[2][3]
This application note details a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method is designed to be simple, accurate, and robust, suitable for routine quality control analysis. Additionally, this note provides a protocol for forced degradation studies to establish the stability-indicating nature of the method, which is a regulatory requirement for pharmaceutical products.[4][5][6]
Chromatographic Conditions
The separation is based on reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[7][8] Given the polar nature of this compound, containing both a tertiary amine and a hydroxyl group, a C18 column is a suitable starting point for method development.[9] To improve peak shape and retention for this polar analyte, a polar-endcapped C18 column is recommended.[10]
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | C18, 5 µm, 4.6 x 250 mm (or a polar-endcapped equivalent) |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Standard and Sample Preparation
a. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
b. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that of the standard.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed on the drug substance.[4][6] The goal is to achieve 5-20% degradation of the active ingredient.
a. Acid Hydrolysis:
-
To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 0.1 N HCl.
-
Keep the solution at 60 °C for 2 hours.
-
Neutralize the solution with 1 mL of 0.1 N NaOH and dilute to 10 mL with the mobile phase.
b. Base Hydrolysis:
-
To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60 °C for 2 hours.
-
Neutralize the solution with 1 mL of 0.1 N HCl and dilute to 10 mL with the mobile phase.
c. Oxidative Degradation:
-
To 1 mL of the standard stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with the mobile phase.
d. Thermal Degradation:
-
Keep the solid drug substance in an oven at 105 °C for 24 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
e. Photolytic Degradation:
-
Expose the solid drug substance to UV light (254 nm) for 24 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak of this compound.
Visualization of the Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and straightforward approach for the purity analysis of this compound. The inclusion of forced degradation studies ensures that the method is stability-indicating and capable of separating the active pharmaceutical ingredient from its potential degradation products. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of thiazole-based pharmaceutical compounds. Further validation of this method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. CN104892543A - Thiazole compounds, as well as synthesis method and application thereof - Google Patents [patents.google.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. hawach.com [hawach.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted analytical technique for the separation and quantification of volatile organic compounds. This application note provides a comprehensive overview and detailed protocols for the analysis of methanol and other related short-chain alcohols and solvents, such as ethanol, isopropanol, and acetone. The methodologies described are applicable across various matrices, including pharmaceutical preparations, hand sanitizers, and biological specimens.[1][2] Headspace GC-FID is often the preferred method for analyzing these volatile compounds as it minimizes matrix effects and protects the analytical column from non-volatile components.[1][3]
Principle of GC-FID
In GC-FID, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) transports the sample through the column, which contains a stationary phase. The separation of compounds is achieved based on their differential partitioning between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. As the separated compounds elute from the column, they are combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). This combustion produces ions, generating an electrical current that is proportional to the amount of carbon atoms in the analyte, allowing for sensitive quantification.
Experimental Protocols
Protocol 1: Analysis of Methanol and Ethanol in Hand Sanitizers (Direct Injection)
This protocol is adapted for the quality control of alcohol-based hand sanitizers to quantify methanol and ethanol content.[4]
1. Reagents and Materials
-
Methanol (Reference Standard, >99.5% purity)
-
Ethanol (Reference Standard, >99.5% purity)
-
n-Propanol (Internal Standard, >99.5% purity)
-
Distilled or Deionized Water
-
Volumetric flasks (50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
GC vials
2. Standard Preparation
-
Internal Standard (IS) Solution (5.0% v/v n-propanol): Pipette 5.0 mL of n-propanol into a 100 mL volumetric flask and dilute to volume with water.[4]
-
Methanol Stock Standard (1.0% v/v): Pipette 0.5 mL of methanol into a 50 mL volumetric flask and dilute to volume with water.[4]
-
Ethanol Stock Standard (20% v/v): Pipette 10.0 mL of ethanol into a 50 mL volumetric flask and dilute to volume with water.[4]
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solutions with water to cover the desired concentration range. Add a consistent amount of the Internal Standard solution to each calibration standard.
3. Sample Preparation
-
Accurately pipette 1.0 mL or weigh 1.0 g of the hand sanitizer sample into a 100 mL volumetric flask.[4]
-
Add 1.0 mL of the Internal Standard solution.[4]
-
Dilute to the mark with water and mix thoroughly.
-
If the sample is a gel, determine its density for accurate preparation.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.[4]
4. GC-FID Instrumentation and Conditions
| Parameter | Value |
| Column | DB-Wax, 30 m x 0.32 mm ID, 0.5 µm df (or equivalent) |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 120°C |
| Oven Program | Isothermal or a temperature ramp depending on the required separation |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C - 300°C |
5. Data Analysis
-
Identify the peaks for methanol, ethanol, and n-propanol based on their retention times from the standard injections.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentration of methanol and ethanol in the samples using the linear regression equation from the calibration curve.[4]
Protocol 2: Analysis of Methanol and Related Volatiles in Biological Samples (Headspace GC-FID)
This protocol is suitable for the determination of methanol, ethanol, isopropanol, and acetone in complex biological matrices such as blood, urine, or tissue homogenates.[1][5]
1. Reagents and Materials
-
Methanol, Ethanol, Isopropanol, Acetone (Reference Standards)
-
Distilled or Deionized Water
-
Headspace vials (20 mL) with crimp caps
-
Vortex mixer
2. Standard Preparation
-
Prepare stock solutions of each analyte and the internal standard in water.
-
Prepare a series of aqueous calibration standards containing known concentrations of all analytes and a constant concentration of the internal standard. For example, spike 100 µL of standard solutions into 800 µL of blank matrix (e.g., water or blank blood) and add 100 µL of internal standard solution.[5]
3. Sample Preparation
-
For liquid samples (blood, urine, saliva): Place 800 µL of the sample into a 20 mL headspace vial.[5]
-
For tissue samples: Homogenize the tissue and prepare a diluted homogenate.[1]
-
Add 100 µL of the internal standard solution to the vial.[5]
-
Immediately seal the vial with a crimp cap.
-
Vortex the vial to ensure thorough mixing.
4. Headspace and GC-FID Instrumentation and Conditions
| Parameter | Value |
| Column | Restek BAC2 or equivalent[1] |
| Headspace Oven Temp. | 70°C[5] |
| Headspace Vial Eq. Time | 10 min[5] |
| Sample Loop Temp. | 80°C[5] |
| Transfer Line Temp. | 90°C[5] |
| GC Injector Temp. | 180°C[5] |
| GC Oven Temp. | Isothermal at 110°C[5] |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250°C[5] |
5. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical performance data for the GC-FID analysis of methanol and related compounds.
Table 1: Linearity and Detection Limits in Biological Fluids [5]
| Compound | Matrix | Linearity Range (mg/dL) | Correlation Coefficient (r²) | LOD (mg/dL) | LOQ (mg/dL) |
| Methanol | Blood, Urine, Saliva | 50 - 400 | > 0.998 | < 1.5 | < 2.0 |
| Ethanol | Blood, Urine, Saliva | 50 - 400 | > 0.999 | < 1.5 | < 2.0 |
Table 2: Precision and Accuracy (Interday and Intraday) in Biological Fluids [5]
| Compound | Concentration | Relative Standard Deviation (RSD) | Bias (%) |
| Methanol | Low, Medium, High | < 15% | Within ±15% |
| Ethanol | Low, Medium, High | < 15% | Within ±15% |
Visualizations
Caption: Experimental workflow for GC-FID analysis.
Caption: Headspace sampling workflow for volatile analysis.
References
- 1. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Methanol, Ethanol and Isopropanol in Gel Hand Sanitizer Products by Gas Chromatography-Flame Ionization Detection (GC-FID) | FDA [fda.gov]
- 3. russianlawjournal.org [russianlawjournal.org]
- 4. asean.org [asean.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Development of Therapeutic Agents from Thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of therapeutic agents derived from thiazole scaffolds. Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse range of biological activities.[1][2] These notes are intended to guide researchers in the design, synthesis, and screening of novel thiazole-based compounds for various therapeutic applications.
Application Notes
Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. Their biological effects are often attributed to their ability to interact with various enzymes and receptors within the body.[3]
Anticancer Activity
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.[4][5] One of the key mechanisms of action for many anticancer thiazole derivatives is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[6]
A prominent signaling pathway often targeted by thiazole derivatives is the PI3K/Akt/mTOR pathway .[6][7] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[6] Thiazole-based compounds have been designed to act as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[7]
Antimicrobial Activity
The thiazole scaffold is a key component in a number of antimicrobial agents.[8] Derivatives have been synthesized and evaluated against a variety of pathogenic bacteria and fungi, with some compounds exhibiting potent activity, including against drug-resistant strains.[9][10] The mechanism of antimicrobial action can vary, with some compounds inhibiting essential bacterial enzymes or disrupting cell membrane integrity.[11]
Data Summary
The following tables summarize the in vitro biological activities of representative thiazole derivatives.
Table 1: Anticancer Activity of Thiazole Derivatives (IC50 values in µM)
| Compound ID/Description | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Compound 4c (2-(4-hydroxybenzylidene) substitution) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [12] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [12] | |
| Compound 8 | MCF-7 (Breast) | 3.36 - 6.09 | Staurosporine | 5.25 | [1] |
| Compound 3b (2-ethoxyphenol group) | HL-60(TB) (Leukemia) | 2.32 (GI50) | - | - | [7] |
| NCI-H226 (Lung) | 2.36 (GI50) | - | - | [7] | |
| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | BEZ235 | - | [6] |
| Compound 6a (Thiazole-coumarin hybrid) | MCF-7 (Breast) | 6.4 | Doxorubicin | 16.7 | [13] |
| HCT-116 (Colon) | 8.2 | Doxorubicin | 21.5 | [13] | |
| HepG2 (Liver) | 10.3 | Doxorubicin | 63.2 | [13] | |
| Compound 13g (2-(thiophen-2-yl)-1,3,5-triazine derivative) | A549 (Lung) | 0.20 ± 0.05 | - | - | [14] |
| MCF-7 (Breast) | 1.25 ± 0.11 | - | - | [14] | |
| HeLa (Cervical) | 1.03 ± 0.24 | - | - | [14] |
Table 2: PI3K/mTOR Inhibitory Activity of Thiazole Derivatives (IC50 values in µM)
| Compound ID/Description | Target | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Compound 3b | PI3Kα | 0.086 ± 0.005 | - | - | [7] |
| mTOR | 0.221 ± 0.014 | - | - | [7] | |
| Compound 6a (Thiazole-coumarin hybrid) | PI3K | 0.131 | LY294002 | 0.038 | [13] |
| mTOR | 0.719 | Rapamycin | 0.396 | [13] | |
| Compound 2a (Thiazole-coumarin hybrid) | PI3K | 0.174 | LY294002 | 0.038 | [13] |
| mTOR | 1.388 | Rapamycin | 0.396 | [13] | |
| Compound 13g (2-(thiophen-2-yl)-1,3,5-triazine derivative) | PI3Kα | - | - | - | [14] |
| mTOR | 0.048 | GDC-0941 | 0.525 | [14] |
Table 3: Antimicrobial Activity of Thiazole Derivatives (MIC values in µg/mL)
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |
| Compound 37c | Bacteria | 46.9 - 93.7 | - | - | [8] |
| Fungi | 5.8 - 7.8 | - | - | [8] | |
| Compound 12 (4-hydroxyphenyl at 2-position) | S. aureus | 125 - 150 | Ofloxacin | - | [9] |
| E. coli | 125 - 150 | Ofloxacin | - | [9] | |
| A. niger | 125 - 150 | Ketoconazole | - | [9] | |
| Compounds 13 & 14 (benzo[d]thiazole derivatives) | Bacteria | 50 - 75 | Ofloxacin | - | [9] |
| Thienyl-substituted thiazoles | Fungi | 6.25 - 12.5 | - | - | [10] |
| Bacteria | 6.25 - 12.5 | - | - | [10] | |
| Compound 3 | Bacteria | 0.23 - 0.70 (mg/mL) | - | - | |
| Compound 8 | Fungi | 0.08 - 0.23 (mg/mL) | Ketoconazole | 0.2 - 1.0 (mg/mL) | |
| Compound 15 (Thiophene-substituted) | E. coli, P. aeruginosa, S. aureus | 5 - 10 | Ciprofloxacin | 1.25 - 7 |
Experimental Protocols
The following section provides detailed protocols for key experiments in the synthesis and evaluation of thiazole-based therapeutic agents.
Protocol 1: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives, a common and versatile method for constructing the thiazole ring.[4][10]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or substituted thioamide
-
Ethanol or methanol
-
5% Sodium carbonate (Na2CO3) solution
-
Stir bar and hot plate
-
Reaction vial or round-bottom flask
-
Buchner funnel and filter flask
-
Beakers
Procedure:
-
In a reaction vial, combine the α-haloketone (1 equivalent) and thiourea (1.5 equivalents).[4]
-
Add a suitable solvent, such as ethanol or methanol, to dissolve the reactants.[4]
-
Add a magnetic stir bar and heat the mixture with stirring on a hot plate. Reaction times and temperatures may vary depending on the specific reactants (e.g., 100°C for 30 minutes).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[4]
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to neutralize the hydrohalic acid formed and precipitate the product.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any remaining salts.[4]
-
Allow the product to air dry. The crude product can often be of sufficient purity for initial biological screening, or it can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Thiazole derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The next day, treat the cells with various concentrations of the thiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for an additional 4 hours in the incubator.[8]
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Agar Well Diffusion for Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Thiazole derivative stock solution
-
Positive control (known antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism in sterile broth.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of microbial growth.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
-
Pipette a fixed volume of the thiazole derivative solution into each well. Also, add the positive and negative controls to separate wells.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Invert the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[1]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[1]
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. This can be used for initial screening, and a broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC).
References
- 1. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
Disclaimer: A specific Safety Data Sheet (SDS) for (2-((Dimethylamino)methyl)thiazol-4-yl)methanol (CAS No: 78441-69-7) was not located. The following handling and disposal procedures are based on information for structurally similar thiazole and amino alcohol compounds, as well as general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances.
Application Notes
This compound is a heterocyclic organic compound containing a thiazole ring, a dimethylamino group, and a primary alcohol.[1][2] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[3][4] This particular compound serves as a building block in organic synthesis and as a scaffold for designing new therapeutic agents.[2] It is also known as an impurity of the histamine H2-receptor antagonist, Nizatidine.[1] The presence of the dimethylamino and hydroxyl groups provides sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.[2]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 78441-69-7 | [1][2] |
| Molecular Formula | C₇H₁₂N₂OS | [1] |
| Molecular Weight | 172.25 g/mol | [1] |
| Boiling Point | 273.1 ± 25.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 119.0 ± 23.2 °C | [5] |
| Storage Temperature | 2-8°C | [6] |
Experimental Protocols
This protocol is based on the known hazards of thiazole derivatives and amino alcohols, which include potential skin and eye irritation, and respiratory irritation.[7][8]
3.1.1. Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[9]
3.1.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI-approved, properly fitting safety glasses or chemical splash goggles.[9]
-
Hand Protection: Wear nitrile gloves. Consult the glove manufacturer's chemical resistance guide to ensure compatibility.[9]
-
Skin and Body Protection: A lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required.[9]
3.1.3. Handling Procedure:
-
Before starting work, ensure all necessary PPE is donned correctly.
-
Transport the chemical in a sealed, properly labeled, and shatter-proof secondary container.
-
Perform all manipulations, including weighing and transferring, within a certified chemical fume hood.[9]
-
Avoid the formation of aerosols.
-
Keep the container tightly closed when not in use.[5]
-
After handling, wash hands thoroughly with soap and water.[9]
-
Decontaminate the work area upon completion of the task.
3.1.4. Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[7][9]
-
Collect the absorbed material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[9]
-
Do not allow the chemical to enter drains or waterways.[7][9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's EHS department immediately.
This compound is classified as hazardous to the aquatic environment with long-lasting effects (H411).[5] Therefore, it must be disposed of as hazardous waste.
3.2.1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3.2.2. Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
The label should also include the appropriate hazard pictograms (e.g., "Hazardous to the Aquatic Environment").
3.2.3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container tightly closed and in a secondary containment tray to prevent spills.
3.2.4. Final Disposal:
-
Contact your institution's EHS department to arrange for the collection of the hazardous waste.
-
The waste must be disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]
-
Do not dispose of this chemical down the drain or in the general trash.[9]
Visualizations
Caption: Figure 1: Safe Handling Workflow
Caption: Figure 2: Waste Disposal Workflow
References
- 1. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]
- 2. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. achmem.com [achmem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for Antibacterial Screening of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of thiazole derivatives for antibacterial screening. This document includes a summary of their antibacterial activity, detailed experimental protocols for common screening methods, and visual representations of experimental workflows and potential mechanisms of action.
Introduction to Thiazole Derivatives in Antibacterial Research
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1] Thiazole derivatives have garnered significant attention for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3] The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents, and thiazole derivatives represent a promising class of compounds in this endeavor.[1][3][4] Their structural versatility allows for the synthesis of a wide array of derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[5][6]
Quantitative Antibacterial Activity of Thiazole Derivatives
The antibacterial efficacy of thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. The following tables summarize the reported antibacterial activity of various thiazole derivatives against a panel of pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-phenylacetamido-thiazole derivative (compound 16) | Escherichia coli | 1.56 - 6.25 | [7] |
| 2-phenylacetamido-thiazole derivative (compound 16) | Pseudomonas aeruginosa | 1.56 - 6.25 | [7] |
| 2-phenylacetamido-thiazole derivative (compound 16) | Bacillus subtilis | 1.56 - 6.25 | [7] |
| 2-phenylacetamido-thiazole derivative (compound 16) | Staphylococcus aureus | 1.56 - 6.25 | [7] |
| Thiazole Schiff base (compound 17) | Escherichia coli | - | [7] |
| Thiazole Schiff base (compound 18) | Escherichia coli | - | [7] |
| Benzothiazole ethyl urea (compound 3a) | Staphylococcus aureus | 0.008 | [8][9] |
| Benzothiazole ethyl urea (compound 3b) | Staphylococcus aureus | 0.03 | [8][9] |
| Thiazole-quinolinium derivative (4a4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | |
| Thiazole-quinolinium derivative (4b4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | |
| 2,4-disubstituted 1,3-thiazole (compound 38) | Bacillus subtilis | 4.51 | [3] |
| 2,4-disubstituted 1,3-thiazole (compound 38) | Escherichia coli | 4.60 | [3] |
| 2,4-disubstituted 1,3-thiazole (compound 38) | Staphylococcus aureus | 4.32 | [3] |
| Benzo[d]thiazole derivative (compound 13) | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 - 75 | [10] |
| Benzo[d]thiazole derivative (compound 14) | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 - 75 | [10] |
| Benzo[d]thiazole derivative (compound 13) | Escherichia coli | 50 - 75 | [10] |
| Benzo[d]thiazole derivative (compound 14) | Escherichia coli | 50 - 75 | [10] |
Table 2: Zone of Inhibition of Selected Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |
| Thiazole-based Schiff base (compound 59) | Escherichia coli | 14.40 ± 0.04 | 200 | [1] |
| Thiazole-based Schiff base (compound 59) | Staphylococcus aureus | 15.00 ± 0.01 | 200 | [1] |
| 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole | Staphylococcus aureus | 17.0 ± 1.0 | - | [11] |
| 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Klebsiella pneumoniae | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the antibacterial screening of thiazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial culture in logarithmic growth phase
-
Thiazole derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Sterile saline or broth for dilution
-
Multichannel pipette
-
Incubator
Protocol:
-
Prepare Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Prepare Compound Dilutions: Prepare a stock solution of each thiazole derivative and the positive control antibiotic. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculate Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls:
-
Growth Control: Include wells with only the broth medium and the bacterial inoculum (no compound).
-
Sterility Control: Include wells with only the broth medium to check for contamination.
-
Solvent Control: If the compounds are dissolved in a solvent like DMSO, include wells with the broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determine MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
Agar Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in logarithmic growth phase
-
Sterile filter paper disks (6 mm diameter)
-
Thiazole derivatives (test compounds)
-
Positive control antibiotic disks
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or calipers
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[8]
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[13] Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of bacterial growth.[13]
-
Apply Disks:
-
Impregnate sterile filter paper disks with a known concentration of the thiazole derivative solution.
-
Using sterile forceps or a disk dispenser, place the impregnated disks and the positive control antibiotic disks onto the surface of the inoculated agar plate.[14]
-
Ensure the disks are firmly pressed onto the agar to ensure complete contact.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[13]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters (mm) using a ruler or calipers.[8] The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Potential Mechanisms of Action of Antibacterial Thiazole Derivatives
Several thiazole derivatives have been reported to exert their antibacterial effects by targeting essential bacterial cellular processes. Two notable mechanisms are the inhibition of the cell division protein FtsZ and the inhibition of DNA gyrase.
Inhibition of FtsZ Polymerization
FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria.[1][2] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacterial cells and ultimately cell death.[5][15] Certain thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, which disrupts its dynamic assembly and the formation of a functional Z-ring.[5][15]
Protocol: FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into polymers.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution
-
Thiazole derivative (test compound)
-
Spectrofluorometer or a dedicated light scattering instrument
Protocol:
-
Reaction Setup: In a cuvette, mix the polymerization buffer, purified FtsZ protein, and the thiazole derivative at the desired concentration.
-
Initiate Polymerization: Start the reaction by adding GTP to the cuvette.
-
Monitor Light Scattering: Immediately begin monitoring the 90° angle light scattering at a specific wavelength (e.g., 350 nm) over time.
-
Data Analysis: An increase in light scattering indicates FtsZ polymerization. The effect of the thiazole derivative can be assessed by comparing the polymerization kinetics in the presence and absence of the compound.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[9] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, resulting in bacterial cell death. Some benzothiazole derivatives have been identified as potent inhibitors of DNA gyrase.[8][9]
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase enzyme (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP)
-
Thiazole derivative (test compound)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the thiazole derivative at various concentrations.
-
Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.
Visualized Workflows and Pathways
Experimental Workflows
Caption: General workflow for antibacterial susceptibility testing.
Signaling Pathways
Caption: Proposed mechanisms of antibacterial action for thiazole derivatives.
References
- 1. research.rug.nl [research.rug.nl]
- 2. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. asm.org [asm.org]
- 15. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Preparation of Stock Solutions of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a thiazole derivative with potential applications in medicinal chemistry and drug development.[1] It is recognized as a key building block in organic synthesis due to its versatile functional groups, including a dimethylamino group, a hydroxyl group, and an electron-rich thiazole ring.[1] Notably, this compound is also identified as Nizatidine EP Impurity J, an impurity of the histamine H2-receptor antagonist, Nizatidine, highlighting its relevance in pharmaceutical quality control and analysis.[2][3]
The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo studies involving this compound. This document provides detailed protocols for the preparation of stock solutions of this compound, ensuring reproducibility and reliability in experimental workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for the safe handling, storage, and preparation of its solutions.
| Property | Value | Reference |
| CAS Number | 78441-69-7 | [1][2][4][5][6] |
| Molecular Formula | C7H12N2OS | [1][2][4] |
| Molecular Weight | 172.25 g/mol | [1][2][4] |
| Physical Form | Viscous Liquid | [1][7] |
| Boiling Point | 273.1 ± 25.0 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C or Refrigerator | [6][7] |
| IUPAC Name | {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | [1][7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of stock solutions of this compound. The choice of solvent and concentration may need to be optimized based on the specific requirements of the downstream application.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl Sulfoxide (DMSO) is a highly recommended solvent for creating high-concentration stock solutions of many organic compounds for use in biological assays.
Materials:
-
This compound
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Due to its viscous liquid form, accurately weigh a specific amount of the compound directly into a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 1.7225 mg of the compound for every 1 mL of DMSO to be added.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.
-
Dissolution:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved compound.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be used to aid dissolution; however, be cautious of potential compound degradation with excessive heat.
-
-
Aliquotting: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots of the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions
For most biological assays, the high-concentration DMSO stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the appropriate temperature for the assay)
-
Sterile dilution tubes or plates
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): It is best practice to perform serial dilutions to reach the final desired concentration.
-
Prepare an intermediate dilution of the stock solution in the aqueous buffer. For example, add 10 µL of a 10 mM stock solution to 990 µL of buffer to get a 100 µM intermediate solution.
-
Vortex the intermediate dilution gently.
-
From this intermediate dilution, perform further dilutions to achieve the final working concentrations for your experiment.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts. Always include a vehicle control (containing the same final concentration of DMSO without the compound) in your experiments.
-
Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment and use them immediately, as the stability of the compound in aqueous solutions may be limited.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of a stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO2014029320A1 - Method for preparation of thiazole derivatives - Google Patents [patents.google.com]
- 7. ispstandards.com [ispstandards.com]
Application Notes and Protocols for the Functionalization of Hydroxyl Groups in Thiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of substituent groups on the thiazole ring is a key strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The hydroxyl group, in particular, offers a versatile handle for introducing diverse functionalities through various chemical transformations.
This document provides detailed application notes and experimental protocols for the key functionalization reactions of the hydroxyl group in thiazole compounds, including O-alkylation, O-acylation, and its conversion to a triflate for subsequent cross-coupling reactions. These methodologies are essential for generating libraries of novel thiazole derivatives for structure-activity relationship (SAR) studies and identifying new drug candidates.
General Experimental Workflow
The functionalization of a hydroxythiazole derivative typically follows a structured workflow from reaction setup to final product characterization. This process is critical for ensuring reproducibility and obtaining high-purity compounds for biological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for (2-((Dimethylamino)methyl)thiazol-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, also known as Nizatidine EP Impurity J, typically follows a multi-step route. A common and effective strategy involves three key stages:
-
Thiazole Ring Formation: Construction of the core thiazole heterocycle, often via a Hantzsch-type condensation reaction.
-
Introduction of the Dimethylaminomethyl Group: Installation of the -CH₂N(CH₃)₂ moiety at the C2 position of the thiazole ring, commonly achieved through a Mannich-type reaction.[1]
-
Formation of the Hydroxymethyl Group: Functionalization at the C4 position to introduce the -CH₂OH group, which can be accomplished by the reduction of a corresponding ester.
Q2: I am experiencing low yields in the initial thiazole ring formation step. What are the common causes?
A2: Low yields in the Hantzsch thiazole synthesis, a common method for forming the thiazole ring, can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are of high purity, as impurities can lead to significant side reactions.
-
Reaction Conditions: Temperature and reaction time are critical. Overheating can lead to decomposition, while insufficient heating may result in an incomplete reaction.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used.
-
pH Control: The pH of the reaction mixture can influence the reactivity of the starting materials and the stability of the product.
Q3: The Mannich reaction for introducing the dimethylaminomethyl group is sluggish. How can I improve it?
A3: To optimize the Mannich reaction, consider the following:
-
Reagent Stoichiometry: Ensure the correct molar ratios of the thiazole substrate, formaldehyde, and dimethylamine are used. An excess of formaldehyde and dimethylamine can sometimes drive the reaction to completion but may also lead to side products.
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic conditions can sometimes accelerate the reaction. Careful optimization of the catalyst and its concentration is necessary.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Experiment with a temperature range, for example, from room temperature to the reflux temperature of the solvent, to find the optimal condition.
Q4: What are the best methods for purifying the final product, which is a polar molecule?
A4: this compound is a polar compound, which can present challenges in purification. Effective methods include:
-
Column Chromatography: Silica gel chromatography is a common method. Due to the polar nature of the compound, a polar eluent system will be required. A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can help to reduce tailing of the amine-containing product on the silica gel.
-
Recrystallization: If a solid, the product can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Acid-Base Extraction: The basic dimethylamino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free base, which can then be extracted into an organic solvent.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no formation of the thiazole ring (Step 1) | Inactive α-haloketone (e.g., decomposition). | Use freshly prepared or purified α-haloketone. Store it under inert atmosphere and at low temperature. |
| Low quality thioamide. | Recrystallize the thioamide before use. | |
| Incorrect reaction temperature. | Optimize the temperature. Start with literature values and screen a range of temperatures (e.g., 50-80 °C). | |
| Multiple spots on TLC after Mannich reaction (Step 2) | Formation of bis-aminomethylated side products. | Use a controlled stoichiometry of formaldehyde and dimethylamine. Consider adding the thiazole substrate slowly to the mixture of formaldehyde and dimethylamine. |
| Unreacted starting material. | Increase the reaction time or temperature. Monitor the reaction progress by TLC. | |
| Decomposition of the product. | Avoid excessive heating. Use a milder base if one is being used. | |
| Incomplete reduction of the ester to the alcohol (Step 3) | Insufficient reducing agent. | Use a slight excess of the reducing agent (e.g., Lithium Aluminium Hydride). |
| Inactive reducing agent. | Use a fresh, unopened container of the reducing agent. | |
| Low reaction temperature. | Some reductions require specific temperature conditions. Ensure the reaction is performed at the recommended temperature. | |
| Difficulty in isolating the final product | Product is highly soluble in the workup solvent. | Use a different extraction solvent. Perform multiple extractions with smaller volumes of solvent. Consider salting out the aqueous layer to decrease the product's solubility. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. Note: These are generalized protocols and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of Ethyl 2-(bromomethyl)thiazole-4-carboxylate
A common precursor can be synthesized via the Hantzsch thiazole synthesis.
Materials:
-
Ethyl bromopyruvate
-
Thioacetamide
-
Ethanol
Procedure:
-
Dissolve thioacetamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
Materials:
-
Ethyl 2-(bromomethyl)thiazole-4-carboxylate
-
Dimethylamine (e.g., 40% aqueous solution)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve ethyl 2-(bromomethyl)thiazole-4-carboxylate (1.0 eq) in THF.
-
Cool the solution to 0°C in an ice bath.
-
Add dimethylamine solution (2.0-3.0 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 3: Synthesis of this compound
Materials:
-
Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the final product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine).
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the effects of optimizing reaction conditions. Actual results may vary.
Table 1: Optimization of Thiazole Ring Formation (Step 1)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 50 | 4 | 65 |
| 2 | Ethanol | 78 (reflux) | 2 | 85 |
| 3 | Methanol | 65 (reflux) | 3 | 80 |
| 4 | Acetonitrile | 82 (reflux) | 4 | 70 |
Table 2: Optimization of the Mannich Reaction (Step 2)
| Entry | Dimethylamine (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | 25 | 24 | 50 |
| 2 | 2.5 | 25 | 24 | 75 |
| 3 | 2.5 | 50 | 12 | 82 |
| 4 | 3.0 | 25 | 18 | 78 |
Table 3: Optimization of the Ester Reduction (Step 3)
| Entry | Reducing Agent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ | 1.2 | 0 to 25 | 3 | 70 |
| 2 | LiAlH₄ | 1.8 | 0 to 25 | 3 | 92 |
| 3 | NaBH₄ | 3.0 | 25 | 24 | <10 |
| 4 | DIBAL-H | 2.5 | -78 to 0 | 4 | 65 |
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of Viscous Thiazole Derivatives
Welcome to the technical support center for the purification of viscous thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my thiazole derivatives often viscous oils or low-melting solids that are difficult to handle and purify?
A1: The viscosity of thiazole derivatives can be attributed to several factors, including strong intermolecular forces such as hydrogen bonding (especially in aminothiazoles), dipole-dipole interactions due to the polar thiazole ring, and van der Waals forces, which increase with molecular weight and complexity. The presence of long alkyl chains or bulky substituents can also contribute to a viscous, oily nature and hinder crystallization.
Q2: What are the most common impurities I should expect in my crude thiazole derivative synthesized via the Hantzsch reaction?
A2: The Hantzsch thiazole synthesis is a widely used method, but it can lead to several impurities.[1][2][3] Common impurities include:
-
Unreacted starting materials: Excess α-haloketone or thioamide can remain in the crude product.
-
Side-products: Self-condensation of the α-haloketone or side reactions of the thioamide can lead to undesired byproducts.
-
Isomers: Depending on the substitution pattern of the reactants, the formation of regioisomers is possible.[4]
-
Hydrobromide/Hydrochloride salts: The reaction often produces the thiazole as a salt, which may need to be neutralized.[5]
Q3: My viscous product "oils out" during recrystallization instead of forming crystals. What can I do?
A3: "Oiling out" is a common problem with viscous compounds where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[6][7][8][9] Here are several strategies to overcome this:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. Rapid cooling often promotes oiling out.
-
Use a more dilute solution: Oiling out can occur if the solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt a slower recrystallization.[7]
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A solvent system where the compound has slightly lower solubility at elevated temperatures might be beneficial.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[9] If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization.[9]
-
Trituration: If direct crystallization fails, try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce solidification or wash away more soluble impurities.[10]
Troubleshooting Guides
Column Chromatography
Column chromatography is a primary technique for purifying viscous thiazole derivatives.[11] However, challenges such as poor separation, band tailing, and low recovery can arise.
Problem: Poor separation of the desired thiazole derivative from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives a good separation of spots, with the desired compound having an Rf value between 0.2 and 0.4.[12][13] |
| Compound Streaking on TLC/Column | For basic thiazole derivatives (like aminothiazoles), streaking can occur on acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to the eluent to neutralize the acidic sites on the silica gel.[14][15] |
| Co-eluting Impurities | If impurities have similar polarity to your product, consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different solvent system with alternative selectivity. Gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[12] |
Problem: The compound is not eluting from the column or recovery is low.
| Possible Cause | Solution |
| High Polarity of the Compound | Highly polar thiazole derivatives can strongly adsorb to the silica gel. Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[16] |
| Viscous Sample Loading | Loading a highly viscous sample directly onto the column can lead to poor separation and channeling. Dissolve the viscous sample in a minimum amount of a strong solvent, adsorb it onto a small amount of silica gel, and then dry-load it onto the column.[10] |
Crystallization
Crystallization is an effective method for purifying solid or semi-solid viscous thiazole derivatives.
Problem: The compound is soluble in most common solvents, making crystallization difficult.
| Possible Cause | Solution |
| High Solubility | Use a mixed solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble until the solution becomes turbid. Gently warm the solution to clarify it, and then allow it to cool slowly.[17][18] |
| Formation of a Salt | If the thiazole derivative has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride or sulfate) which often has different solubility properties and may be more amenable to crystallization. The free base can be regenerated after purification.[10][19] |
Problem: Low recovery of the purified compound after crystallization.
| Possible Cause | Solution |
| Significant Solubility in Cold Solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
| Premature Crystallization During Hot Filtration | If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper. Use a slight excess of hot solvent to prevent the product from crystallizing out in the filter. The excess solvent can be removed by evaporation before cooling.[6] |
Liquid-Liquid Extraction
Liquid-liquid extraction is a useful technique for preliminary purification, especially for removing acidic or basic impurities.[20]
Problem: Inefficient separation of the thiazole derivative from the aqueous layer.
| Possible Cause | Solution |
| Incorrect pH of the Aqueous Phase | For basic thiazole derivatives (e.g., aminothiazoles), ensure the aqueous phase is basic (pH > 8) to keep the compound in its neutral, organic-soluble form. For acidic thiazole derivatives, the aqueous phase should be acidic (pH < 6). |
| Emulsion Formation | Viscous organic layers can sometimes form stable emulsions with the aqueous phase. To break an emulsion, try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a bed of Celite. |
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Thiazole Derivatives on Silica Gel
| Polarity of Thiazole Derivative | Recommended Solvent System (v/v) | Typical Rf Range for Elution |
| Non-polar | 5-20% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| 5-15% Diethyl Ether in Hexane | 0.2 - 0.5 | |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane | 0.2 - 0.4 |
| 1-5% Methanol in Dichloromethane | 0.2 - 0.4 | |
| Polar | 5-10% Methanol in Dichloromethane | 0.1 - 0.3 |
| Ethyl Acetate | 0.1 - 0.3 | |
| Very Polar / Basic | 5-10% Methanol in Dichloromethane + 1% Triethylamine | 0.1 - 0.3 |
Note: The optimal solvent system should be determined by TLC for each specific compound.[13]
Table 2: Quantitative Data for Purification of Representative Thiazole Derivatives
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Recrystallization | Ethanol | >90 | [1] |
| N-(thiazol-2-yl)benzenesulfonamide | Extraction & Evaporation | Dichloromethane | 80 | [21] |
| 2-(4'-Alkoxybenzylideneamino)-4-(4"alkoxyphenyl)-1,3-thiazole | Column Chromatography | Diethyl Ether | Not specified | [19] |
| N-(2-fluorobenzylidene)-4-(3-nitrophenyl)thiazol-2-imine | Column Chromatography | Hexane/Ethyl Acetate (6:4) | 80 | [22] |
| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | Crystallization | Ethanol | 73 | [23] |
| 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one | Crystallization | Not specified | 92 | [24] |
| 2-aminothiazole | Bisulfite Adduct Formation & Decomposition | Water, SO2 | High | [25] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Viscous Thiazole Derivative[11]
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude viscous thiazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with the selected mobile phase, starting with a less polar solvent system as determined by TLC. If gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of a Viscous Thiazole Derivative from a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the viscous thiazole derivative in the minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate).
-
Addition of Anti-solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent.
-
Drying: Dry the crystals in a vacuum oven or air-dry to a constant weight.
Visualizations
Caption: A typical experimental workflow for the purification of viscous thiazole derivatives.
Caption: Troubleshooting decision tree for when a viscous product "oils out" during crystallization.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. pharmtech.com [pharmtech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 18. ck12.org [ck12.org]
- 19. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 20. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 25. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
minimizing byproducts in the synthesis of Nizatidine impurity J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Nizatidine. The focus is on minimizing process-related impurities, with a specific emphasis on managing the key intermediate, 2-[(dimethylamino)methyl]-4-thiazolemethanol (commonly known as Nizatidine Impurity J).
Frequently Asked Questions (FAQs)
Q1: What is Nizatidine Impurity J and is it a byproduct?
A1: Nizatidine Impurity J, chemically identified as 2-[(dimethylamino)methyl]-4-thiazolemethanol, is not a typical byproduct but rather a key intermediate in many common synthetic routes for Nizatidine.[1][2] It is formed early in the synthesis and then converted in subsequent steps to build the final Nizatidine molecule. Therefore, minimizing its presence in the final product is a matter of ensuring its efficient conversion and effective purification of the final active pharmaceutical ingredient (API).
Q2: What is the most common reaction step where residual Nizatidine Impurity J is a concern?
A2: The most critical step is the reaction of 2-[(dimethylamino)methyl]-4-thiazolemethanol with cysteamine hydrochloride (2-aminoethanethiol hydrochloride) to form the side chain of Nizatidine.[2][3] Incomplete reaction or side reactions at this stage can lead to the carry-over of unreacted Impurity J into the final product.
Q3: What are the primary analytical methods for detecting and quantifying Nizatidine Impurity J?
A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for the analysis of Nizatidine and its impurities, including Impurity J.[4][5] Reverse-phase HPLC with a C8 or C18 column and UV detection is commonly employed.
Q4: Are there alternative synthesis strategies that avoid the formation of methanethiol?
A4: Yes, traditional synthesis routes often involve the reaction with N-methyl-1-methylthio-2-nitroethenamine, which can produce the malodorous byproduct methanethiol.[6] Alternative reagents like 1-alkoxy-N-methyl-2-nitroetheneamines have been developed to provide a cleaner reaction on an industrial scale.[1]
Troubleshooting Guides
Issue 1: High Levels of Unreacted 2-[(dimethylamino)methyl]-4-thiazolemethanol (Impurity J) after Reaction with Cysteamine Hydrochloride
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and degradation.
-
Incorrect Reaction Time: Insufficient reaction time is a common cause of incomplete conversion.
-
Improper pH or Acid Concentration: The reaction is typically carried out in the presence of a strong acid like hydrochloric acid. The acid concentration can significantly influence the reaction rate and equilibrium.
-
Poor Quality of Starting Materials: Impurities in either 2-[(dimethylamino)methyl]-4-thiazolemethanol or cysteamine hydrochloride can interfere with the reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature:
-
Start with the recommended temperature from the literature (often reflux).[3]
-
If conversion is low, consider a modest increase in temperature, monitoring for the appearance of new impurities by HPLC.
-
-
Extend Reaction Time:
-
Monitor the reaction progress using in-process HPLC analysis.
-
Continue the reaction until the peak corresponding to Impurity J is minimized to an acceptable level. Reaction times of up to 15 hours at reflux have been reported.[3]
-
-
Adjust Acid Concentration:
-
Ensure the appropriate concentration of hydrochloric acid is used as per established protocols. The literature suggests using a concentrated aqueous solution.[3]
-
-
Verify Starting Material Quality:
-
Use analytical techniques such as NMR and HPLC to confirm the purity of both the thiazole intermediate and cysteamine hydrochloride before starting the reaction.
-
Issue 2: Presence of Nizatidine Impurity J in the Final API after Purification
Possible Causes:
-
Inefficient Purification: The chosen recrystallization solvent or chromatographic conditions may not be effective at separating Impurity J from Nizatidine.
-
Co-precipitation: Impurity J may be co-precipitating with the Nizatidine product during crystallization.
-
Degradation of Nizatidine back to Intermediates: While less common, harsh purification conditions could potentially lead to some degradation.
Troubleshooting Steps:
-
Optimize Recrystallization:
-
Experiment with different solvent systems. Ethanol, ethyl acetate, and mixtures of water and acetone have been used for Nizatidine purification.[1][2]
-
Employ a slow cooling process during recrystallization to encourage the formation of pure crystals.
-
Consider a multi-step recrystallization process if a single step is insufficient.
-
-
Implement Chromatographic Purification:
-
Control pH during Work-up:
-
During the work-up and isolation of Nizatidine, carefully control the pH. The final product is typically extracted into an organic solvent after basification.[1] Ensuring the correct pH can help to leave more polar impurities like Impurity J in the aqueous phase.
-
Data Presentation
Table 1: Summary of a Typical Nizatidine Synthesis and Purification
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity by HPLC (%) | Reference |
| 1. Synthesis of Intermediate (Impurity J) | 2-(dimethylaminothioacetamide hydrochloride), 1,3-dichloroacetone | Chloroform | 60-65 | Not Specified | 83.3 | >95 | [6] |
| 2. Side Chain Addition | 2-[(dimethylamino)methyl]-4-thiazolemethanol, Cysteamine HCl | Aqueous HCl | Reflux | 15 | Not Specified | Not Specified | [3] |
| 3. Final Condensation | Product from Step 2, 1-ethoxy-N-methyl-2-nitroetheneamine | Water | 55-75 | 6.5 | Not Specified | 88.8 (in mixture) | [1] |
| 4. Purification | Crude Nizatidine | Ethanol | Not Specified | Not Specified | 39.3 | Substantially Pure | [1] |
| 5. Alternative Purification | Crude Nizatidine | Ethyl Acetate | Room Temperature | ~20 | 53.9 | 95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine from 2-[(dimethylamino)methyl]-4-thiazolemethanol (Impurity J)
This protocol is adapted from patent literature and describes the conversion of the key intermediate.[3]
-
Reaction Setup: In a three-necked flask equipped with a condenser and stirrer, place 50 g (0.291 mol) of 2-[(dimethylamino)methyl]-4-thiazolemethanol.
-
Reagent Addition: Add a solution of 38.13 g (0.337 mol) of 2-aminoethanethiol hydrochloride (cysteamine hydrochloride) dissolved in 73 ml of 37% aqueous hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring for 15 hours.
-
Work-up:
-
Cool the reaction mixture to 95°C and add 142 ml of water.
-
Continue cooling to approximately 15°C.
-
Neutralize the unreacted acid by adding 132 ml of a 45% (w/w) aqueous potassium hydroxide solution.
-
Extract the resulting basic solution multiple times with toluene.
-
Combine the toluene extracts and reduce the volume to yield the product in a toluene solution.
-
Protocol 2: Final Synthesis and Purification of Nizatidine
This protocol is a general representation based on common synthetic strategies.[1]
-
Reaction Setup: In a suitable reaction vessel, suspend 8.03 g (0.056 mol) of 1-ethoxy-N-methyl-2-nitroetheneamine in 200 ml of water.
-
Reagent Addition: Add a solution of 8.48 g (0.035 mol) of 95% pure 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (from the previous step) to the suspension.
-
Reaction Conditions:
-
Heat the mixture to approximately 55°C with stirring for about 4 hours.
-
Increase the temperature to 65°C for an additional 90 minutes, and then to 75°C for 60 minutes.
-
Monitor the reaction progress by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and dilute with 100 ml of methylene chloride.
-
Add 40 g of sodium chloride to facilitate phase separation.
-
Separate the organic phase and extract the aqueous phase with additional methylene chloride.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under vacuum.
-
-
Purification by Recrystallization:
-
Dissolve the crude residue in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Alternatively, dissolve the residue in ethyl acetate, stir at room temperature, and allow to stand overnight to crystallize. Collect the solid by vacuum filtration and wash with fresh ethyl acetate.[1]
-
Dry the purified Nizatidine under vacuum.
-
Visualizations
Caption: Simplified synthesis pathway for Nizatidine highlighting the role of Impurity J.
Caption: Troubleshooting workflow for addressing high levels of Nizatidine Impurity J.
References
- 1. EP0230127A1 - Synthesis of nizatidine - Google Patents [patents.google.com]
- 2. An Efficient Process For The Preparation And Purification Of [quickcompany.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. amecj.com [amecj.com]
- 6. benchchem.com [benchchem.com]
- 7. US4777260A - Synthesis of nizatidine intermediate - Google Patents [patents.google.com]
Technical Support Center: Stability of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with (2-((Dimethylamino)methyl)thiazol-4-yl)methanol in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as Nizatidine EP Impurity J, is a known impurity and potential degradation product of the H2-receptor antagonist, Nizatidine.[1] Its stability is critical during the manufacturing, storage, and handling of Nizatidine to ensure the quality, safety, and efficacy of the final drug product. The formation of this impurity can indicate degradation of the active pharmaceutical ingredient.
Q2: What are the main factors that can cause the degradation of this compound in solution?
A2: The degradation of this compound is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. Due to its functional groups—a tertiary amine, a thiazole ring, and a primary alcohol—it is susceptible to several degradation pathways.
Q3: What are the potential degradation pathways for this molecule?
A3: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide. The thiazole ring may also be susceptible to oxidation.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule.
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, leading to photo-oxygenation or other rearrangements.[2]
-
Thermal Degradation: Elevated temperatures are known to promote the formation of this compound as an impurity, suggesting that it can also be a product of thermal degradation of a parent molecule or that it is itself thermally labile under certain conditions.[2]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent exposure to air and potential oxidation.[2][3] The use of antioxidants and buffering to a stable pH range may also be considered depending on the solvent and intended use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in compound concentration in solution. | Thermal Degradation: The compound is known to be sensitive to temperature. | Store the solution at 2-8°C. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Oxidative Degradation: The tertiary amine and thiazole ring are susceptible to oxidation. | Degas the solvent before use. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon). Consider the addition of an antioxidant if compatible with your experimental system. | |
| Photodegradation: Exposure to UV or ambient light can cause degradation. | Store solutions in amber vials or wrap the container with aluminum foil to protect from light. Minimize exposure to light during experimental procedures. | |
| Appearance of new peaks in HPLC chromatogram. | Formation of Degradation Products: The new peaks likely correspond to degradants. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Change in solution color or precipitation. | Significant Degradation: Color change or precipitation can indicate the formation of insoluble degradation products. | Discard the solution. Review storage conditions and solution preparation procedures to identify the source of instability. |
| Inconsistent experimental results. | Solution Instability: Degradation of the compound can lead to variability in its effective concentration. | Prepare fresh solutions before each experiment. Validate the stability of the compound in the specific experimental medium and under the experimental conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.02 M aqueous acetate buffer, pH 4.5) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.
Data Presentation
The following tables present example data from a hypothetical stability study. Researchers should generate their own data using the provided protocols.
Table 1: pH Stability of this compound at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.2 | 98.5 | 1.7 |
| 5.0 | 100.1 | 99.8 | 0.3 |
| 7.0 | 99.8 | 99.5 | 0.3 |
| 9.0 | 100.3 | 95.1 | 5.2 |
Table 2: Thermal Stability of this compound in Neutral Solution (pH 7.0)
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100.0 | 99.9 | 0.1 |
| 25 | 99.8 | 99.1 | 0.7 |
| 40 | 100.1 | 96.4 | 3.7 |
| 60 | 99.9 | 88.2 | 11.7 |
Visualizations
Caption: Workflow for a forced degradation study.
References
Technical Support Center: (2-((Dimethylamino)methyl)thiazol-4-yl)methanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, also known as Nizatidine EP Impurity J, can be approached through several key pathways. The most common strategies include:
-
Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-haloketone (or equivalent) with a thioamide. For this specific molecule, the reactants would likely be a derivative of 1,3-dichloro-2-propanone and N,N-dimethyl-2-aminoethanethioamide.
-
Modification of a Pre-formed Thiazole Ring: Synthesis can begin with a pre-existing thiazole ring that is subsequently functionalized. For instance, starting with a thiazole-4-carboxylic acid or its ester, which is then reduced to the corresponding methanol. The (dimethylamino)methyl group may already be present or introduced in a separate step.
-
Functional Group Interconversion: Another route involves starting with a related thiazole derivative and converting the functional groups as needed. For example, the reduction of a thiazole-4-carboxaldehyde or the hydrolysis of a 4-chloromethylthiazole derivative.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Careful control of reaction parameters is crucial for maximizing yield and purity. Key parameters to monitor include:
-
Temperature: Both the thiazole ring formation and subsequent functional group manipulations can be sensitive to temperature. Excursions can lead to side reactions and impurity formation.
-
pH/Acidity: The Hantzsch thiazole synthesis can be influenced by the acidity of the reaction medium, potentially affecting the regioselectivity of the cyclization.
-
Reagent Stoichiometry: The molar ratios of reactants should be carefully controlled to prevent unreacted starting materials and the formation of by-products from excess reagents.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and avoid the formation of degradation products.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves one or more of the following techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective for removing minor impurities.
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate the target compound from closely related impurities. The choice of eluent is critical for achieving good separation.
-
Acid-Base Extraction: The basic dimethylamino group allows for purification through acid-base extraction. The compound can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extraction into an organic solvent.
-
Distillation: If the compound is a liquid, vacuum distillation may be employed for purification.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of starting materials or product. - Inefficient purification. | - Monitor the reaction to completion using TLC or LC-MS. - Optimize reaction temperature and time based on small-scale trials. - Ensure reagents are of high purity and reaction is performed under an inert atmosphere if necessary. - Re-evaluate the purification method; consider an alternative technique. |
| Presence of Unreacted Starting Materials | - Incorrect stoichiometry of reactants. - Insufficient reaction time or temperature. - Low reactivity of starting materials. | - Verify the molar ratios of all reactants. - Gradually increase the reaction time and/or temperature while monitoring for product degradation. - Consider the use of a catalyst if applicable to the reaction. |
| Formation of Isomeric Impurities | - Lack of regioselectivity in the Hantzsch thiazole synthesis. | - Adjust the pH of the reaction mixture; acidic conditions can sometimes alter the regioselectivity. - Modify the starting materials to favor the desired isomer. - Employ a purification method with high resolving power, such as preparative HPLC. |
| Detection of Over-alkylation or Di-thiazolyl Impurities | - Use of excess alkylating agent. - Reaction conditions favoring multiple substitutions. | - Use a stoichiometric amount or a slight excess of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. - Optimize the reaction temperature to minimize side reactions. |
| Presence of an Aldehyde Impurity (Thiazole-4-carboxaldehyde derivative) | - Incomplete reduction of a thiazole-4-carboxylic acid or ester. | - Increase the equivalents of the reducing agent (e.g., LiAlH₄). - Extend the reaction time for the reduction step. - Ensure the reducing agent is active and has not been quenched by moisture. |
| Oxidized Impurities (e.g., N-oxides) | - Exposure to air or oxidizing agents. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled and deoxygenated solvents. |
Experimental Protocols
A generalized experimental protocol for a Hantzsch-type synthesis is provided below. Note: This is a representative procedure and may require optimization for specific laboratory conditions and scales.
Synthesis of 2-((Dimethylamino)methyl)thiazole-4-carboxylic acid ethyl ester (An Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-2-aminoethanethioamide (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reduction to this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent like Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in an anhydrous solvent like THF.
-
Addition of Ester: Cool the suspension to 0 °C and add a solution of the 2-((Dimethylamino)methyl)thiazole-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then water again, while cooling in an ice bath.
-
Filtration and Extraction: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Extract the filtrate with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Visualizations
Caption: A flowchart illustrating the general workflow for troubleshooting impurities in the synthesis.
Technical Support Center: HPLC Analysis of Polar Thiazole Compounds
Welcome to the technical support center for resolving common issues in the HPLC analysis of polar thiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to peak tailing and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A: In an ideal HPLC separation, a chromatographic peak has a symmetrical, Gaussian shape. Peak tailing is a common distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak with an elongated trailing edge.[1][2] This phenomenon can compromise resolution, reduce accuracy in quantification, and affect the overall reliability of the analytical method.[1]
Q2: What are the primary causes of peak tailing when analyzing polar thiazole compounds?
A: The primary cause of peak tailing for polar compounds, such as many thiazole derivatives, is the presence of more than one retention mechanism during the separation.[1][3][4] This often involves undesirable secondary interactions between the polar functional groups on the thiazole compounds and active sites on the stationary phase.[5] The most common issue is the interaction with residual acidic silanol groups (Si-OH) on the surface of silica-based columns, which strongly affects polar and basic analytes.[1][3][6] Other causes can be physical, such as column packing issues, or instrumental, like extra-column dead volume.[7][8]
Q3: How can I quantitatively measure peak tailing?
A: Peak tailing is most commonly quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As). The USP (United States Pharmacopeia) defines the tailing factor at 5% of the peak height. A perfectly symmetrical peak has a Tf value of 1.0. A value greater than 1.2 is often considered significant tailing that may require method optimization.[3][7]
Table 1: Interpretation of Tailing Factor (Tf) Values
| Tailing Factor (Tf) | Peak Shape Interpretation | Recommendation |
| 1.0 | Symmetrical (Ideal) | Excellent peak shape. |
| > 1.0 - 1.2 | Minor Tailing | Acceptable for many applications. |
| > 1.2 - 1.5 | Significant Tailing | Method optimization is recommended.[3] |
| > 1.5 | Severe Tailing | Method optimization is necessary. |
Q4: Does the choice of HPLC column significantly affect peak tailing for polar thiazoles?
A: Absolutely. Since secondary interactions with the silica surface are a major cause of tailing for polar compounds, the column chemistry is critical. Using a highly deactivated, end-capped column is a crucial first step.[3][8] End-capping uses a small, hydrophobic group to block many of the residual silanol groups that remain after bonding the primary stationary phase (e.g., C18).[9][10] For highly polar or basic thiazoles, alternative column chemistries may be necessary.
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your HPLC analysis.
Step 1: Initial Diagnosis
First, determine if the issue is chemical (affecting specific, usually polar/basic, peaks) or mechanical/instrumental (affecting all peaks).
Caption: A logical workflow for troubleshooting peak tailing.
If all peaks are tailing, suspect a physical issue like a void at the column inlet, a partially blocked frit, or excessive extra-column volume from tubing.[2][7][8] If only specific peaks (likely your polar thiazole analytes) are tailing, the problem is likely chemical and requires method optimization.
Step 2: Chemical and Method Optimization
If the issue is chemical, it is likely due to secondary interactions between your polar thiazole compounds and the stationary phase.
Caption: Secondary interactions causing peak tailing.
Follow these strategies, starting with the simplest adjustments.
Strategy 1: Mobile Phase pH and Buffer Adjustment
Residual silanol groups on silica are acidic and become ionized at mid-range pH, leading to strong interactions with basic compounds.[11][12] By controlling the mobile phase pH, you can suppress this interaction.
-
Action: Lower the mobile phase pH to between 2.5 and 3.0 using an acidifier like formic acid or trifluoroacetic acid (TFA). At this low pH, most silanol groups are protonated (neutral), minimizing ionic interactions with basic thiazole analytes.[7][13]
-
Buffer: Use a buffer (e.g., phosphate, acetate) to maintain a stable pH. A buffer concentration that is too low may not effectively mask silanol interactions.[8]
Table 2: Recommended Mobile Phase Conditions
| Parameter | Recommendation | Rationale |
| pH Range | 2.5 - 3.5 | Suppresses ionization of silanol groups, reducing secondary interactions.[3][13] |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH and helps mask residual silanol activity.[7] |
| Common Buffers | Phosphate, Formate, Acetate | Good buffering capacity in the required pH range and compatible with RP-HPLC.[7] |
Strategy 2: Use of Mobile Phase Additives
If pH adjustment is insufficient, competitive additives can be used.
-
Competing Base (Silanol Suppressor): Add a small concentration of a competing base, like triethylamine (TEA), to the mobile phase. TEA is a basic compound that will preferentially interact with the active silanol sites, effectively shielding the thiazole analyte from these secondary interactions.[7][13] Note that this approach can sometimes shorten column lifetime.[13]
-
Ion-Pair Reagents: For thiazoles that are ionic, ion-pairing chromatography can be effective. An ion-pair reagent (e.g., an alkyl sulfonate like hexane- or octanesulfonate for basic analytes) is added to the mobile phase.[14][15] The reagent has a hydrophobic tail that adsorbs to the C18 stationary phase and a charged head that pairs with the oppositely charged analyte, forming a neutral complex that is well-retained and elutes with a symmetrical peak shape.[16][17]
Strategy 3: Advanced Column Chemistries
If mobile phase optimization does not resolve the issue, the column itself may be the problem. Standard C18 columns may not be suitable for highly polar compounds.[7]
-
Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain. This feature helps to shield the analyte from residual silanols and also makes the column more compatible with highly aqueous mobile phases.[7][9]
-
Superficially Porous Particle (SPP) / Core-Shell Columns: These columns consist of a solid, non-porous core surrounded by a thin, porous shell of silica.[18] This design reduces the diffusion path for analytes, leading to higher efficiency and often better peak shapes with less tailing.[19][20][21]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar thiazoles that are poorly retained on reversed-phase columns, HILIC is an excellent alternative.[7][22] In HILIC, a polar stationary phase (like bare silica or a zwitterionic phase) is used with a mobile phase high in organic solvent (e.g., >80% acetonitrile).[23][24] This mode promotes the retention of polar compounds, often yielding excellent peak shapes.[22][25]
Strategy 4: Sample and Injection Considerations
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[5][8] Try diluting the sample or reducing the injection volume.[7]
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[4][7] It is best to dissolve the sample in the initial mobile phase composition whenever possible.[4]
-
Sample Cleanup: Complex sample matrices can contain contaminants that interact with the column and cause tailing.[8] Employing a sample cleanup technique like Solid Phase Extraction (SPE) can remove these interferences and improve peak symmetry.[2][3]
Experimental Protocols
Protocol 1: Method for Using Ion-Pair Reagents (for Basic Thiazoles)
-
Column: Standard end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Ion-Pair Reagent Selection: Choose an alkyl sulfonate, such as sodium 1-hexanesulfonate or sodium 1-octanesulfonate.
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 25 mM potassium phosphate) and adjust the pH to ~3.0. Add the ion-pair reagent to a final concentration of 5-10 mM.
-
Mobile Phase B: Methanol or Acetonitrile. Note that some ion-pair reagents have better solubility in methanol.[15]
-
Column Equilibration: Equilibrate the column with the ion-pair containing mobile phase for an extended period (at least 30-60 minutes or until a stable baseline is achieved). The ion-pair reagent needs time to adsorb to the stationary phase.[16]
-
Gradient/Isocratic Elution: Develop a suitable gradient or isocratic method. Start with conditions that would normally give good retention for non-polar compounds (e.g., k > 5) before adding the ion-pair reagent, as the reagent can reduce the retention of neutral molecules.[15]
-
Column Washing: After analysis, dedicate the column to ion-pair applications or wash it extensively with a high percentage of organic solvent without the reagent to remove it.
Protocol 2: Initial Screening Conditions for HILIC
-
Column: HILIC column (e.g., bare silica, amide, or zwitterionic phase; 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate or 0.1% Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate or 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: Hold at 100% A
-
1-8 min: Gradient from 100% A to 100% B
-
8-10 min: Hold at 100% B (column wash)
-
10-10.5 min: Return to 100% A
-
10.5-15 min: Hold at 100% A (equilibration)
-
-
Injection Solvent: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to avoid peak distortion. Injecting in a highly aqueous solvent can cause poor peak shape in HILIC.[23]
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape. HILIC gradients should generally be shallower than those in reversed-phase.[23]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. uhplcs.com [uhplcs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. welch-us.com [welch-us.com]
- 17. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 18. Superficially Porous vs Totally Porous HPLC Particles Explained [axionlabs.com]
- 19. halocolumns.com [halocolumns.com]
- 20. chromtech.com [chromtech.com]
- 21. Superficially porous particles columns for super fast HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. SeQuant® ZIC®-HILIC HPLC columns for polar hydrophilic compounds | Merck [merckmillipore.com]
- 25. Evaluation of various HILIC materials for the fast separation of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a key intermediate and known impurity (Nizatidine EP Impurity J) in pharmaceutical manufacturing.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and well-established method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This typically involves the condensation reaction between an α-haloketone and a thioamide. For this specific molecule, a plausible route involves the reaction of a suitable 3-halo-2-oxopropanal derivative with N,N-dimethylthiourea, followed by reduction of the resulting aldehyde. Another approach involves the reaction of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine with a 1-alkoxy-N-methyl-2-nitroetheneamine, as described in patents for the synthesis of Nizatidine.[6]
Q2: What is the significance of this compound being Nizatidine EP Impurity J?
A2: As Nizatidine EP Impurity J, this compound is a recognized impurity in the production of the anti-ulcer drug Nizatidine.[1][2][3] Its synthesis and characterization are crucial for quality control and regulatory compliance in the pharmaceutical industry. Understanding its formation can help in optimizing the synthesis of Nizatidine to minimize its presence.
Q3: What are the critical parameters to control during the scale-up of the Hantzsch thiazole synthesis?
A3: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure consistent product quality.
-
Rate of Addition: Slow and controlled addition of reagents is important to manage the reaction exotherm and maintain optimal concentration profiles.
-
Mixing: Efficient mixing is essential to ensure homogeneity, especially in larger reactors, to avoid localized "hot spots" and side reactions.
-
pH: The pH of the reaction mixture and during workup can significantly impact the yield and purity of the product.
Q4: What are the typical solvents used in this synthesis?
A4: Polar solvents such as water, ethanol, or methanol are commonly used for the Hantzsch thiazole synthesis.[7] The choice of solvent can influence reaction rates and the solubility of reactants and products. For the synthesis of Nizatidine, water is a preferred solvent.[6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Poor quality of starting materials. 2. Incorrect reaction temperature. 3. Inefficient mixing. 4. Suboptimal pH during reaction or workup. 5. Product loss during workup and extraction. | 1. Verify the purity of reactants (α-haloketone, thioamide) by analytical techniques (e.g., NMR, GC-MS). 2. Carefully monitor and control the reaction temperature. Consider a temperature optimization study. 3. Ensure adequate agitation for the scale of the reaction. 4. Monitor and adjust the pH as necessary. The product may precipitate upon neutralization.[8] 5. Optimize the extraction procedure, including the choice of solvent and the number of extractions. |
| Formation of Side Products/Impurities | 1. Overheating or localized "hot spots". 2. Incorrect stoichiometry of reactants. 3. Presence of reactive impurities in starting materials. 4. Undesired side reactions of the 2-aminothiazole core. | 1. Improve temperature control and mixing efficiency. 2. Carefully control the molar ratios of the reactants. 3. Purify starting materials if necessary. 4. 2-aminothiazoles can undergo various side reactions; understanding the reaction mechanism can help in minimizing these.[9][10] |
| Difficulty in Product Isolation and Purification | 1. The product is an oil or a viscous liquid, making crystallization difficult.[11] 2. The product is highly soluble in the workup solvent. 3. Presence of closely related impurities that are difficult to separate by chromatography. | 1. Consider converting the product to a solid salt (e.g., hydrochloride) for easier handling and purification.[12] 2. Use a different extraction solvent or perform multiple extractions. Salting out the aqueous layer may also be effective. 3. Optimize the chromatographic conditions (e.g., stationary phase, mobile phase composition, gradient). Recrystallization of the product or its salt may also be an effective purification method. |
| Exothermic Reaction Runaway | 1. Too rapid addition of reagents. 2. Inadequate cooling capacity for the reactor size. 3. Insufficient mixing leading to localized heat buildup. | 1. Add reagents dropwise or in portions, monitoring the internal temperature closely. 2. Ensure the cooling system is appropriately sized for the scale of the reaction. 3. Use an appropriate stirrer and agitation speed to ensure efficient heat transfer. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis and information from related preparations. Note: This protocol should be optimized for specific laboratory conditions and scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 1,3-Dichloro-2-propanone | 126.97 | 1.39 | >95% |
| N,N-Dimethylthiourea | 104.17 | - | >98% |
| Sodium borohydride | 37.83 | - | >98% |
| Methanol | 32.04 | 0.792 | Anhydrous |
| Dichloromethane | 84.93 | 1.33 | ACS grade |
| Sodium bicarbonate | 84.01 | - | Saturated solution |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
Thiazole Ring Formation:
-
In a well-ventilated fume hood, dissolve N,N-dimethylthiourea (1.0 eq) in methanol in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 1,3-dichloro-2-propanone (1.0 eq) in methanol to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Reduction to Alcohol:
-
Once the formation of the intermediate chloro-thiazole is complete, cool the reaction mixture back to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature does not exceed 15 °C.
-
After the addition, stir the reaction at room temperature for 2-4 hours until the reduction is complete (monitored by TLC or LC-MS).
-
-
Workup and Isolation:
-
Carefully quench the reaction by the slow addition of water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent to precipitate the salt. The salt can then be recrystallized.
-
Experimental Workflow
References
- 1. Nizatidine Impurities | SynZeal [synzeal.com]
- 2. Nizatidine EP Impurity J - Opulent Pharma [opulentpharma.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. youtube.com [youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. EP0230127A1 - Synthesis of nizatidine - Google Patents [patents.google.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 12. 82586-70-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
reaction condition optimization for methanol addition to thiazole
Welcome to the technical support center for the functionalization of thiazole with methanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for reaction optimization and troubleshooting.
Important Preliminary Note: The term "methanol addition to thiazole" typically refers to a Nucleophilic Aromatic Substitution (SNAr) reaction. The thiazole ring itself is aromatic and resistant to direct nucleophilic addition.[1] For a successful reaction, the thiazole ring must be "activated," usually by the presence of a good leaving group (e.g., a halogen like -Cl or -Br) at the C2, C4, or C5 position. The reacting nucleophile is the methoxide ion (CH₃O⁻) , typically supplied by sodium methoxide (NaOCH₃), with methanol serving as the solvent.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction of a halothiazole with sodium methoxide is showing low or no conversion. What are the primary causes?
A1: Low conversion is a common issue that can often be traced to three main factors:
-
Substrate Reactivity: The position of the leaving group on the thiazole ring dramatically affects reactivity. The general order of reactivity for chlorothiazoles with sodium methoxide is 5-chloro > 2-chloro > 4-chloro.[1][3] Reactions at the 4-position are significantly slower.
-
Insufficient Activation: The thiazole ring may not be sufficiently electron-deficient to facilitate nucleophilic attack. The presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group will significantly increase the reaction rate.[2][4]
-
Reaction Conditions: The temperature may be too low or the reaction time too short, especially for less reactive substrates. While 50°C is a common starting point, optimization may be required.[1]
Q2: I'm observing a significant drop in yield and the formation of many side products. What's going wrong?
A2: This is a classic sign of incorrect stoichiometry. Using an excess of sodium methoxide can drastically lower the yield (from ~80% to as low as 30%) and lead to the formation of unidentified complex side products.[1][4] It is critical to use an equimolar amount of the methoxide reagent relative to the halothiazole substrate.
Q3: How can I increase the reaction rate for a particularly slow methoxylation reaction?
A3: For sluggish reactions, such as those involving a leaving group at the 4-position, you can consider two approaches:
-
Increase Temperature: Carefully increasing the reaction temperature can improve the rate. Monitor the reaction closely by TLC to avoid decomposition.
-
Solvent Additives: The addition of a polar aprotic solvent like DMSO can significantly enhance the rate of SNAr reactions.[1]
Q4: Can the nitro group on a nitrothiazole be displaced by methoxide?
A4: Yes, under certain conditions. The nitro group (-NO₂) is a good leaving group. In a molecule like 2-chloro-5-nitrothiazole, the methoxide will displace the nitro group from the 5-position rather than the chlorine from the 2-position.[3][4] Conversely, in 2-nitro-5-chlorothiazole, the chlorine at the more reactive 5-position is the leaving group.[3]
Q5: How do I monitor the progress of the reaction effectively?
A5: The most straightforward method is Thin-Layer Chromatography (TLC).[5] Spot the reaction mixture alongside your starting halothiazole on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) and visualize under UV light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Citation |
| Incorrect Stoichiometry | Ensure an equimolar (1:1) ratio of halothiazole to sodium methoxide. Excess base is highly detrimental to the yield. | [1][4] |
| Low Substrate Reactivity | If the leaving group is at the C4 position, a higher temperature and/or longer reaction time is necessary. Consider adding DMSO to accelerate the reaction. | [1][3] |
| Low Reaction Temperature | For substrates other than highly activated ones, 50°C is a good starting point. Gradually increase the temperature in 10°C increments, monitoring by TLC for product formation and decomposition. | [1] |
| Impure Reactants | Ensure the halothiazole starting material is pure. Use freshly prepared or purchased sodium methoxide solution, as it can degrade upon exposure to atmospheric moisture. | [5] |
| Ring-Opening Side Reaction | For highly activated substrates (e.g., 5-nitrothiazole), reaction with excess sodium methoxide in DMSO can lead to rapid decomposition and ring-opening. Use equimolar reagents and methanol as the solvent. | [3][4] |
Problem 2: Multiple Products or Difficult Purification
| Potential Cause | Recommended Solution | Citation | | :--- | :--- | | Formation of Side Products from Excess Base | Use a strict 1:1 molar ratio of reactants. This is the most common cause of complex reaction mixtures. |[1][4] | | Incomplete Reaction | If both the starting material and product are present, the reaction has not gone to completion. Increase the reaction time or temperature. |[5] | | Leaving Group Isomerism | If your starting material is a mixture of positional isomers (e.g., 2-chloro and 4-chlorothiazole), you will obtain a mixture of product isomers that may be difficult to separate. Purify the starting material before the reaction. | |
Data Presentation
Table 1: Effect of Leaving Group Position on Reactivity
This table summarizes the relative reactivity of different halothiazoles in SNAr reactions with sodium methoxide in methanol at 50°C.
| Substrate | Relative Rate Constant (k) | General Reactivity | Citation |
| 5-Bromothiazole | 2.268 | Very High | |
| 5-Chlorothiazole | 1.863 | High | [1] |
| 2-Bromothiazole | 1.053 | Moderate | |
| 2-Chlorothiazole | 0.81 | Moderate | [1] |
| 4-Bromothiazole | 0.1296 | Low | |
| 4-Chlorothiazole | 0.05994 | Very Low | [1] |
Note: Rate constants are relative and for illustrative purposes.
Experimental Protocols
General Protocol for Methoxylation of a Halothiazole
This protocol provides a general starting point for the reaction of a halothiazole with sodium methoxide. It should be optimized for each specific substrate.
Materials:
-
Halothiazole (e.g., 2-chlorothiazole or 5-bromothiazole) (1.0 eq)
-
Sodium methoxide (1.0 eq) (either as a solid or a solution in methanol)
-
Anhydrous Methanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the halothiazole (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to dissolve the substrate. The concentration can be adjusted but a 0.1 M to 0.5 M solution is a typical starting point.
-
Reagent Addition: Carefully add sodium methoxide (1.0 eq). If using solid sodium methoxide, add it portion-wise to control any initial exotherm. If using a solution, add it dropwise.
-
Reaction Execution: Heat the reaction mixture to 50°C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This can take anywhere from a few hours to 24 hours depending on the substrate's reactivity.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an acid (e.g., dilute aqueous HCl or saturated ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final methoxythiazole product.
Visual Guides
Workflow and Logic Diagrams
Caption: A logical workflow for troubleshooting low yields.
Caption: Simplified mechanism for SNAr on a thiazole ring.
References
Technical Support Center: (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2-((Dimethylamino)methyl)thiazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the functional groups present and general knowledge of thiazole chemistry. The primary sites susceptible to degradation are the dimethylamino group, the methanol group, and the thiazole ring itself. Likely degradation pathways include:
-
Oxidation: The tertiary amine of the dimethylamino group and the primary alcohol of the methanol group are susceptible to oxidation. This can lead to the formation of an N-oxide at the dimethylamino group or oxidation of the alcohol to an aldehyde or carboxylic acid. The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide or sulfone under strong oxidative conditions.
-
Hydrolysis: While the core thiazole ring is generally stable to hydrolysis, extreme pH conditions (acidic or basic) and elevated temperatures could potentially lead to ring opening or cleavage of the side chains.
-
Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation.[1] The mechanism may involve the formation of reactive oxygen species that interact with the thiazole ring, potentially leading to complex rearrangements or cleavage.[1]
Q2: What are the recommended conditions for a forced degradation study of this compound?
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products.[2][3] Based on ICH guidelines, the following stress conditions are recommended:
| Stress Condition | Recommended Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | Degradation of side chains, potential thiazole ring opening at extended times. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days | Degradation of side chains, potential thiazole ring opening at extended times. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours | Oxidation of the dimethylamino group, methanol group, and thiazole sulfur. |
| Thermal | 80°C for up to 14 days (solid-state) | General decomposition. |
| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][4] | Photolytic degradation, potentially involving the thiazole ring.[1] |
Note: The goal is to achieve 5-20% degradation.[5][6] The duration and intensity of the stress conditions may need to be adjusted to achieve this target.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound.
Chromatographic Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Sample solvent stronger than the mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[7]- Reduce the injection volume or sample concentration.- Use a mobile phase with a different pH or an additive (e.g., triethylamine) to minimize secondary interactions. |
| Ghost peaks | - Contamination in the mobile phase, injector, or system.[8]- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a needle wash step with a strong solvent between injections.- Run blank injections to identify the source of contamination.[8] |
| Variable retention times | - Fluctuation in mobile phase composition or temperature.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.[7]- Use a column oven to maintain a consistent temperature.- Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Degradation Study Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No degradation observed | - Stress conditions are not harsh enough. | - Increase the temperature, concentration of the stressor (acid, base, oxidant), or duration of the study. |
| Too much degradation (>20%) | - Stress conditions are too harsh, leading to the formation of secondary, irrelevant degradants.[2] | - Decrease the temperature, concentration of the stressor, or duration of the study. |
| Inconsistent results between replicates | - Poor sample preparation.- Instability of degradation products. | - Ensure accurate and precise preparation of all solutions.- Analyze samples immediately after the stress period or store them at a low temperature to prevent further degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the solution in a sealed vial at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, 48, and 72 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: HPLC Method for Analysis of Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Summary of Forced Degradation Results (Example Data)
| Stress Condition | Duration | % Parent Compound Remaining | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl | 72 h | 85.2 | 2 | 10.5 (at RRT 0.85) |
| 0.1 M NaOH | 72 h | 92.1 | 1 | 5.8 (at RRT 0.92) |
| 3% H₂O₂ | 24 h | 78.5 | 3 | 12.3 (at RRT 1.15) |
| Thermal (80°C) | 14 days | 95.3 | 1 | 3.1 (at RRT 0.78) |
| Photostability | 1.2 M lux h | 90.8 | 2 | 6.7 (at RRT 1.25) |
RRT = Relative Retention Time
Visualizations
Diagram 1: Potential Oxidative Degradation Pathways
Caption: Potential sites of oxidative degradation.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation analysis.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. q1scientific.com [q1scientific.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Electrophilic Aromatic Substitution on Thiazole Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electrophilic aromatic substitution (EAS) on the thiazole ring.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution on a thiazole ring failing or giving very low yields?
A1: The thiazole ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1] This is due to the electron-withdrawing inductive effect of the pyridine-like nitrogen atom.[1] In strongly acidic conditions, such as those used for nitration or sulfonation, the nitrogen atom is protonated to form a thiazolium ion, which is even more deactivated.[1] Therefore, thiazoles are generally more resistant to EAS than benzene and require either harsh reaction conditions or the presence of activating groups on the ring.[1]
Q2: What is the expected regioselectivity for electrophilic substitution on an unsubstituted or activated thiazole ring?
A2: The primary and most favorable position for electrophilic attack on the thiazole ring is the C5 position.[2][3] This is supported by calculated pi-electron densities, which show C5 to be the most electron-rich carbon.[2][4] The C4 position is a possible secondary site for substitution, while the C2 position is the most electron-deficient and is typically attacked by nucleophiles or strong bases for deprotonation, not electrophiles.[2][5][6]
Q3: I'm having trouble with Friedel-Crafts acylation on my thiazole substrate. Why is this reaction so challenging?
A3: Friedel-Crafts acylation is particularly difficult and rarely successful on thiazole rings for two main reasons.[3] First, the thiazole ring is strongly deactivated, as mentioned in Q1.[7] Second, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pair electrons on both the nitrogen and sulfur heteroatoms. This coordination further deactivates the ring, rendering it unreactive towards the acylium ion electrophile. While some success has been reported at the C5 position under mild conditions, this reaction is generally not viable.[3]
Q4: How can I increase the reactivity of the thiazole ring to improve the success of my substitution reaction?
A4: The most effective strategy is to have an electron-donating group (activating group) attached to the thiazole ring.[2][8] Groups like methyl (-CH₃), amino (-NH₂), or hydroxy (-OH) increase the electron density of the ring, making it more susceptible to electrophilic attack.[1][9] For example, a 2-amino group strongly activates the C5 position for electrophilic substitution.[1]
Q5: What are the best strategies for introducing a substituent at the C2 position?
A5: Since the C2 position is not susceptible to direct electrophilic attack, alternative methods are required. The most common and effective strategy is directed ortho-metalation (DoM). This involves deprotonating the acidic C2-proton with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a 2-lithiothiazole intermediate.[3] This potent nucleophile can then be quenched with a suitable electrophile to introduce a wide variety of functional groups at the C2 position.[3][5] Another advanced method involves forming the thiazole N-oxide, which can shift reactivity to favor the 2-position under certain conditions.[2]
Troubleshooting Guides
Guide 1: Nitration Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ring Deactivation: The thiazolium ion formed in the strong acid medium is highly unreactive.[1]2. Insufficiently Harsh Conditions: Standard nitrating conditions may not be strong enough for the deactivated ring.3. Moisture: Water in the reaction can quench the nitronium ion (NO₂⁺). | 1. Introduce Activating Groups: Start with a thiazole substrate containing an electron-donating group (e.g., 2-methylthiazole).[10]2. Use Harsher Conditions: Employ a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[11] Increase reaction temperature and time, but monitor carefully for degradation.[11][12]3. Ensure Anhydrous Conditions: Use anhydrous reagents and glassware and consider running the reaction under an inert atmosphere.[13] |
| Poor Regioselectivity / Multiple Products | 1. High Reaction Temperature: Harsher conditions can sometimes lead to the formation of minor isomers (e.g., at the C4 position).[10]2. Isomer Co-elution: The resulting nitro-isomers may have similar polarities, making purification difficult.[13] | 1. Control Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to favor the kinetically controlled product, which is typically the 5-nitro isomer.[10][13]2. Optimize Purification: Experiment with different solvent systems for column chromatography to improve separation. Recrystallization or fractional crystallization may also be effective.[13] |
Guide 2: Halogenation (e.g., Bromination)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Ring Deactivation: Unsubstituted thiazole is resistant to halogenation under mild conditions.[1]2. Insufficiently Electrophilic Halogen Source: Molecular bromine (Br₂) may not be reactive enough. | 1. Use an Activated Substrate: An electron-donating group on the ring is often required for successful halogenation.[2]2. Use a More Potent Halogenating Agent: N-Bromosuccinimide (NBS) is an effective reagent for brominating activated thiazoles.[14] For electron-deficient systems, stronger electrophilic bromine sources, such as a bromine-pyridine mixture, may be necessary.[15] |
| Side Reactions / Product Isolation Issues | 1. Acid-Base Reaction: The basic nitrogen atoms in the thiazole (and potentially substituents) can react with the halogenating reagent or byproducts (like HBr), forming salts and complicating the reaction and workup.[16] | 1. Use a Non-Acidic Reagent: NBS is often preferred as it does not produce HBr in the same way as Br₂.[14]2. Consider N-Oxide Protection: Protecting the pyridine nitrogen as an N-oxide can prevent salt formation if a pyridine substituent is present.[16]3. Aqueous Workup: Use a basic aqueous wash (e.g., sodium bicarbonate solution) during workup to neutralize any acid and isolate the product in its free base form.[11] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for various electrophilic substitutions on substituted thiazoles, as reported in the literature.
| Reaction | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Nitration | 2-Methylthiazole | Fuming HNO₃, Fuming H₂SO₄; 10h at steam-bath, 4h at 120°C | 2-Methyl-5-nitrothiazole | - | [11] |
| Nitration | 2-Methoxythiazole | HNO₃, H₂SO₄; Room Temperature | 2-Methoxy-5-nitrothiazole | - | [11] |
| Bromination | 2-Aminothiazole | N-Bromosuccinimide (NBS) | 2-Amino-5-bromothiazole | 56-57% | [14] |
| Bromination | 5-Methylthiazole | Br₂ in Acetic Acid | 2-Bromo-5-methylthiazole | Good | [11] |
| Acetylation | 2-Hydroxythiazole | Acetic Anhydride | 2-Hydroxy-5-acetylthiazole | - | [11] |
Experimental Protocols
Protocol 1: Nitration of 2-Methylthiazole to 2-Methyl-5-nitrothiazole
This protocol is based on established methods for the regioselective nitration of activated thiazoles.[10][11]
Materials:
-
2-Methylthiazole
-
Fuming Sulfuric Acid (Oleum)
-
Fuming Nitric Acid
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool fuming sulfuric acid (e.g., 50 mL) in an ice-salt bath.
-
Slowly add 2-methylthiazole (e.g., 15.0 g) to the cooled acid, ensuring the temperature remains low.
-
To this mixture, add fuming nitric acid (e.g., 40 mL) dropwise from the dropping funnel, maintaining the low temperature and stirring vigorously.
-
Once the addition is complete, allow the mixture to stand at room temperature overnight.
-
Carefully heat the reaction mixture on a steam bath for 10 hours, then increase the temperature to 120 °C in an oil bath for 4 hours. Monitor the reaction by TLC.
-
After cooling, carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring.
-
A white solid product should precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., petroleum ether) to obtain pure 2-methyl-5-nitrothiazole.[11]
Protocol 2: Bromination of 2-Aminothiazole using N-Bromosuccinimide (NBS)
This protocol utilizes NBS for a more controlled bromination at the C5 position.[14]
Materials:
-
2-Aminothiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Acetonitrile (CH₃CN)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve 2-aminothiazole in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add NBS (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromothiazole. Note: The product has limited stability and should be used promptly.[14]
Visualizations
Caption: Logical map of thiazole's reactivity towards electrophiles.
Caption: Step-by-step workflow for troubleshooting a failed reaction.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. firsthope.co.in [firsthope.co.in]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. benchchem.com [benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - Bromination of thiazoles - quite problematic - Powered by XMB 1.9.11 [sciencemadness.org]
managing temperature control during exothermic thiazole reactions
Welcome to the Technical Support Center for professionals engaged in the synthesis of thiazole derivatives. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the critical challenge of temperature control during exothermic thiazole reactions. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-proven insights to ensure your experiments are safe, reproducible, and successful.
Frequently Asked Questions (FAQs)
Q1: Why are thiazole synthesis reactions, like the Hantzsch synthesis, often exothermic?
A1: The exothermicity of thiazole syntheses, particularly the widely used Hantzsch method, stems from the fundamental bond-forming events in the reaction mechanism.[1][2] The process involves the reaction of an α-haloketone with a thioamide.[3][4] The key steps, including the initial S-alkylation (an SN2 reaction) and the subsequent intramolecular cyclization followed by dehydration, result in the formation of highly stable C-S and C=N bonds within the aromatic thiazole ring.[5][6] The energy released when these strong, stable bonds are formed is greater than the energy required to break the initial bonds of the reactants, leading to a net release of heat (a negative enthalpy change, ΔH).[7][8] This release of heat is what defines the reaction as exothermic.
Q2: What is "thermal runaway" and why is it a significant risk with these reactions?
A2: Thermal runaway is a hazardous situation that occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system.[9][10] This creates a dangerous feedback loop: the excess heat increases the reaction mixture's temperature, which in turn exponentially accelerates the reaction rate, generating even more heat.[11][12] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing violent boiling, vessel rupture, or explosion.[9][13] During the synthesis of Active Pharmaceutical Ingredients (APIs), such uncontrolled exothermic reactions are a primary safety concern.[13][14]
Q3: How does poor temperature control affect my reaction's yield and purity?
A3: Beyond the critical safety risks, inconsistent temperature control can severely impact the outcome of your synthesis.
-
Byproduct Formation: Excessive heat can promote side reactions. In the Hantzsch synthesis, this can include the self-condensation of the α-haloketone or over-alkylation of the newly formed thiazole ring.[15]
-
Decomposition: Reactants, intermediates, or the final thiazole product can decompose at elevated temperatures, directly reducing the potential yield.[12][16]
-
Solvent Loss: Uncontrolled temperature increases can lead to boiling and evaporation of the solvent, which changes reactant concentrations and can halt the reaction or alter its pathway.[17]
-
Poor Selectivity: In reactions where multiple isomers can be formed, temperature can influence the regioselectivity, leading to a mixture of products that are difficult to separate.[18]
Troubleshooting Guide: Specific Issues & Solutions
Q4: My reaction temperature is spiking unexpectedly, even with an ice bath. What's wrong?
A4: This indicates that the rate of heat generation is overwhelming your cooling capacity. Several factors could be at play:
-
Reagent Addition Rate: The most common cause is adding a reagent too quickly. For highly exothermic reactions, slow, controlled (dropwise) addition is crucial.[10]
-
Insufficient Heat Transfer: The surface area-to-volume ratio is critical for heat dissipation. As you scale up a reaction, this ratio decreases, making heat removal less efficient.[19] A simple ice bath may be insufficient for larger volumes.
-
Poor Stirring: Inefficient stirring can create localized "hot spots" where the reaction runs much faster, leading to a sudden, sharp temperature increase that propagates through the mixture.[16]
-
Inadequate Cooling Method: An ice/water bath is only effective at maintaining 0°C.[11] If your reaction's exotherm is powerful, you may need a more robust cooling system.
Solution Workflow:
Caption: Decision workflow for addressing a temperature spike.
Q5: I'm seeing a lot of side products in my final analysis. Could this be related to temperature?
A5: Absolutely. As mentioned in Q3, thermal excursions are a primary driver for byproduct formation.
-
Diagnosis:
-
Review your temperature logs. Were there any deviations from the target temperature?
-
Monitor a small-scale version of the reaction very closely using Thin Layer Chromatography (TLC) at regular intervals to see when the byproducts begin to appear.[16]
-
Consider running the reaction at a lower temperature, even if it requires a longer reaction time, and compare the purity of the crude product.
-
-
Corrective Actions:
-
Lower the Temperature: Attempt the reaction at a lower setpoint. A dry ice/acetone bath (-78°C) or a cryostat can provide stable, sub-zero temperatures.[11]
-
Optimize Stoichiometry: Using a slight excess of the thioamide can help ensure the complete consumption of the more reactive α-haloketone, minimizing its potential for self-condensation.[15]
-
Use Anhydrous Conditions: Ensure your solvents and reagents are dry, as water can lead to hydrolysis of the α-haloketone, another potential side reaction.[15]
-
Q6: How do I choose the right cooling system for my reaction scale?
A6: The choice of cooling system depends on the reaction scale, the magnitude of the exotherm, and the required precision of temperature control.
| Cooling Method | Typical Temperature Range | Best For | Key Considerations |
| Ice/Water Bath | 0°C | Small-scale, mild exotherms. | Limited to a single temperature; large thermal mass can absorb heat but offers little control.[11] |
| Dry Ice/Solvent Bath | -78°C (Acetone/IPA) | Stable, sub-zero temperatures for moderate-scale reactions. | Requires careful handling of cryogenic materials; temperature is fixed.[11] |
| Circulating Chiller/Cryostat | -80°C to +200°C (Varies by model) | High-precision, automated control for any scale, especially pilot and production. | Higher initial cost; essential for sensitive, scalable, or unattended reactions.[11][20] |
| Jacketed Lab Reactor | Dependent on Circulator | Safe and reproducible scale-up from 100 mL to 20 L+. | Provides excellent heat transfer and control when paired with a circulator.[19][20] |
Protocols & Process Safety
Protocol 1: Setup for a Controlled Exothermic Thiazole Synthesis (1L Scale)
This protocol emphasizes safety and control through automation.
-
Vessel Setup: Assemble a 1L jacketed lab reactor system. Ensure the reactor lid has ports for a mechanical stirrer, a temperature probe (thermocouple), a condenser, and a reagent addition funnel.
-
Thermal Control: Connect the reactor jacket to a circulating chiller/cryostat. Set the initial jacket temperature to 5-10°C below your target reaction temperature (e.g., for a 25°C reaction, set the circulator to 15°C).[21]
-
Stirring: Insert the mechanical stirrer and set it to a speed that ensures vigorous mixing without splashing (e.g., 250-400 RPM).
-
Inert Atmosphere: If required, purge the reactor with an inert gas like nitrogen or argon.
-
Initial Charge: Add the thioamide and solvent to the reactor. Allow the contents to equilibrate to the target temperature.
-
Controlled Reagent Addition: Place the α-haloketone (dissolved in a minimal amount of solvent) into a programmable syringe pump connected to the addition port.
-
Automated Dosing: Program the system to control the addition. A key safety feature is to set a maximum internal reactor temperature (Tmax). If the reaction temperature exceeds this threshold, the dosing should automatically pause until the temperature drops back to a safe level.[19]
-
Monitoring: Continuously log both the internal reaction temperature and the jacket fluid temperature. The difference between these (ΔT) is a direct indicator of the reaction's heat output.
-
Workup: Once the addition is complete and the exotherm has subsided (ΔT approaches zero), proceed with the reaction workup.
Understanding Process Safety: The Role of Reaction Calorimetry
For drug development and scale-up, guessing is not an option.[17] Process safety requires quantitative data.[14][22] A reaction calorimeter is a crucial tool for measuring the heat flow of a reaction in real-time.[12]
Key Parameters Determined by Calorimetry:
-
Heat of Reaction (ΔHr): The total amount of energy released per mole of reactant.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. It is the "worst-case scenario" for a temperature rise.[12][17] A ΔTad of 200°C is considered a high-severity event.[22]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction would reach after a cooling failure, considering the amount of unreacted material present at that moment.[12]
Caption: The positive feedback cycle of a thermal runaway reaction.
By understanding these parameters, scientists can design safer processes, such as adjusting concentrations, modifying addition times, or selecting appropriate reactor materials and cooling systems to ensure that a potential thermal runaway can be safely contained.[9][23]
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. monash.edu [monash.edu]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 12. mt.com [mt.com]
- 13. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments | Jensen Hughes [jensenhughes.com]
- 14. sigma-hse.com [sigma-hse.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. pharma-iq.com [pharma-iq.com]
- 20. asynt.com [asynt.com]
- 21. The principle and application of production cooling process in pharmaceutical engineering-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 22. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 23. eureka.patsnap.com [eureka.patsnap.com]
Validation & Comparative
Comparative Analysis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the purity and analytical profile of pharmaceutical compounds and their related substances is paramount. This guide provides a comparative analysis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a known impurity of the H2-receptor antagonist, Nizatidine.
This compound, identified as Nizatidine EP Impurity J, is a critical reference standard for the quality control of Nizatidine drug products.[1][2] Its monitoring is essential to ensure the safety and efficacy of the final pharmaceutical formulation. This guide will delve into its analytical characterization, comparing its typical specifications with the active pharmaceutical ingredient (API), Nizatidine.
Data Presentation: Certificate of Analysis
A Certificate of Analysis (CoA) for a reference standard like this compound provides crucial data on its identity and purity. While individual batch results will vary, the following table summarizes the typical specifications for this compound, alongside those of the parent drug, Nizatidine, for a comparative perspective.
| Parameter | This compound (Nizatidine EP Impurity J) | Nizatidine (API) |
| Appearance | Typically a viscous liquid or solid | Light yellow to yellow solid[3] |
| Chemical Formula | C₇H₁₂N₂OS[1][4] | C₁₂H₂₁N₅O₂S₂[3] |
| Molecular Weight | 172.25 g/mol [4] | 331.46 g/mol [3] |
| CAS Number | 78441-69-7[1][4] | 76963-41-2[3] |
| Purity (by HPLC) | ≥95% | ≥98.0% and ≤101.0%[5] |
| Identification | Conforms to structure by ¹H-NMR and Mass Spectrometry | Conforms to reference standard by IR and HPLC[5] |
| Individual Impurities | N/A | ≤0.3%[5] |
| Total Impurities | ≤5% | ≤1.5%[5] |
Experimental Protocols
The primary method for the analysis of Nizatidine and its impurities is High-Performance Liquid Chromatography (HPLC).[6][7] A validated, stability-indicating HPLC method is crucial for separating the main component from its degradation products and process-related impurities, including this compound.
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Nizatidine and Impurities
This protocol is a representative method and may require optimization based on the specific instrumentation and column used.
1. Instrumentation:
-
A liquid chromatograph equipped with a UV detector and a data acquisition system.
2. Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate adjusted to pH 7.5 with diethylamine) and an organic modifier (e.g., methanol or acetonitrile).[5] A typical isocratic mobile phase could be a 90:10 (v/v) mixture of acetonitrile and water.[7][8]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Nizatidine and a separate standard solution of this compound in a suitable diluent (e.g., the mobile phase) at a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Nizatidine sample to be tested in the diluent to achieve a known concentration.
4. Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solutions to determine the retention times and response factors of Nizatidine and the impurity.
-
Inject the sample solution.
-
Identify and quantify this compound in the sample chromatogram based on its retention time relative to the standard.
5. System Suitability:
-
The system suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be established and met as per regulatory guidelines (e.g., USP).[5]
Mandatory Visualization
The following diagrams illustrate the analytical workflow for the quality control of Nizatidine, highlighting the role of impurity analysis, and a simplified signaling pathway for Nizatidine's mechanism of action.
Caption: Workflow for the analysis of Nizatidine impurities by HPLC.
Caption: Simplified signaling pathway of Nizatidine's mechanism of action.
References
- 1. Nizatidine Impurities | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. benchchem.com [benchchem.com]
- 7. amecj.com [amecj.com]
- 8. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
A Comprehensive Guide to Nizatidine Impurity Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of reference standards for Nizatidine impurities, drawing from major pharmacopeias and commercial suppliers. The information presented herein is intended to assist researchers and quality control professionals in the selection and application of appropriate reference standards for the accurate analysis of Nizatidine and its related substances.
Pharmacopeial Reference Standards: A Comparative Overview
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for Nizatidine and its impurities. While the USP sets limits for individual and total impurities, the EP specifies several named impurities.
| Pharmacopeia | Specified Impurities | Limits | Official Reference Standards Available |
| USP | Does not list specific named impurities in the general monograph. | Individual Impurity: Not More Than 0.3%Total Impurities: Not More Than 1.5%[1] | USP Nizatidine RS |
| EP | - Impurity A: N,N'-dimethyl-2-nitroethene-1,1-diamine- Impurity B: (EZ)-N-methyl-1-(methylsulfanyl)-2-nitroethen-1-amine- Impurity C: Nizatidine sulfoxide- Impurity D: 2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethanamine- Impurity F: N1,N1'-[thiazole-2,4-diylbis(methylenesulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine)- Impurity G: N,N-bis[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroethene-1,1-diamine- Impurity H: 2-(aminomethyl)-N,N-dimethyl-4-thiazolemethanamine- Impurity K: (E)-3-(methylamino)-5,6-dihydro-2H-1,4-thiazin-2-one oxime | Limits for each specified impurity are detailed in the EP monograph. | Nizatidine CRSNizatidine Impurity F CRS |
Commercially Available Nizatidine Impurity Reference Standards
A variety of Nizatidine impurities are available as reference standards from commercial suppliers. These standards are often traceable to pharmacopeial standards and are accompanied by a Certificate of Analysis (CoA) detailing their identity and purity.[2][3] The table below provides a comparative summary of some of the key commercially available impurity standards.
| Impurity Name & Structure | CAS Number | Molecular Formula | Molecular Weight | Commercial Suppliers (Exemplary) |
| Nizatidine Impurity A N,N'-dimethyl-2-nitroethene-1,1-diamine | 54252-45-8 | C₄H₉N₃O₂ | 131.13 | SynZeal, Pharmaffiliates, GLP Pharma Standards, LGC Standards, RXN Chemicals[4][5][6][7][8][9] |
| Nizatidine Impurity B (EZ)-N-methyl-1-(methylsulfanyl)-2-nitroethen-1-amine | 61832-41-5 | C₄H₈N₂O₂S | 148.18 | Pharmaffiliates, SynZeal[5][8] |
| Nizatidine Impurity C (Nizatidine Sulfoxide) | 102273-13-2 | C₁₂H₂₁N₅O₃S₂ | 347.46 | SynZeal, Pharmaffiliates, GLP Pharma Standards[2][8][10][11] |
| Nizatidine Impurity D 2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethanamine | 78441-62-0 | C₉H₁₇N₃S₂ | 231.38 | Pharmaffiliates[8] |
| Nizatidine Impurity F | 1193434-62-6 | C₁₅H₂₅N₇O₄S₃ | 463.60 | Pharmaffiliates[8] |
| Nizatidine Impurity G | 1193434-63-7 | C₂₀H₃₃N₇O₂S₄ | 531.78 | Pharmaffiliates[8] |
| Nizatidine Impurity H | 27507-28-4 (Base) | C₄H₁₀N₂S | 118.20 | Pharmaffiliates[8] |
| Nizatidine Impurity I | 82586-81-0 | C₁₁H₂₀N₄OS₂ | 288.43 | Pharmaffiliates[8] |
| Nizatidine Impurity K | 112233-23-5 (HCl salt) | C₅H₉N₃OS | 159.21 | SynZeal[2] |
| Bis-Nizatidine | N/A | C₂₂H₃₄N₈O₂S₄ | 586.83 | Tlcpharma Labs[12] |
Experimental Protocol: Validated HPLC Method for Nizatidine Impurity Profiling
This section details a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of Nizatidine from its impurities. This method is a composite based on published and validated analytical procedures.[13][14][15][16]
Chromatographic Conditions:
-
Column: Waters Symmetry RP18 (50 mm x 4.6 mm, 3.5 µm particle size) or equivalent C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).[13][14][15]
-
Mobile Phase A: 0.05 M Ammonium acetate buffer with 1.0 mL/L diethylamine.[13]
-
Mobile Phase B: Methanol and Tetrahydrofuran (95:5 v/v).[13]
-
Gradient Program:
Time (min) % Mobile Phase B 0 2 2 10 7 35 9 45 10 2 | 12 | 2 |
-
Flow Rate: 1.5 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 10 µL.[13]
-
Diluent: Mobile Phase A and Methanol (80:20 v/v).[13]
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of Nizatidine reference standard (e.g., 2000 µg/mL) by dissolving an accurately weighed amount in the diluent.
-
Working Standard Solution: Dilute the stock solution to a suitable concentration for assay determination (e.g., 200 µg/mL).[13]
-
Impurity Stock Solution: Prepare a stock solution of each impurity reference standard (e.g., 100 µg/mL) in the diluent.
-
Spiked Sample Solution: Prepare a solution of Nizatidine spiked with known concentrations of each impurity to verify the separation and response.
-
Sample Solution: Prepare the sample solution by dissolving the Nizatidine drug substance or product in the diluent to a known concentration.
Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the Nizatidine sample to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products and demonstrate that they are well-resolved from the main Nizatidine peak.[17]
Visualizing Workflows and Relationships
Logical Workflow for Nizatidine Impurity Analysis
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Nizatidine sample.
Caption: A logical workflow for the analysis of Nizatidine impurities.
Relationship between Pharmacopeial and Commercial Reference Standards
This diagram illustrates the relationship and traceability between pharmacopeial and commercially available reference standards for Nizatidine impurities.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Nizatidine Impurities | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. Nizatidine EP Impurity A | 54252-45-8 | SynZeal [synzeal.com]
- 5. scribd.com [scribd.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Nizatidine EP Impurity A | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. rxnchem.com [rxnchem.com]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. glppharmastandards.com [glppharmastandards.com]
- 12. tlcpharma.com [tlcpharma.com]
- 13. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 16. amecj.com [amecj.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Thiazole Methanols
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted thiazole methanols is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of key synthetic routes to this important class of compounds, offering a detailed look at their methodologies, performance, and versatility. Experimental data is provided to support the objective comparison of these routes.
The thiazole methanol scaffold is a prevalent feature in a wide array of biologically active molecules. The strategic placement of a hydroxymethyl group on the thiazole ring provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships and the development of potent drug candidates. This guide focuses on three primary synthetic strategies for accessing substituted thiazole methanols: the renowned Hantzsch thiazole synthesis, functional group interconversion through reduction, and a direct one-pot approach.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for a particular substituted thiazole methanol depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes quantitative data for representative examples of each synthetic approach.
| Route Name | Starting Materials | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Ref. |
| Hantzsch Synthesis | 4-p-tolylthioamide, 1,3-dichloroacetone | 1. Reflux; 2. H₂O, H₂SO₄, Reflux | 24-48 h (hydrolysis) | Reflux | Not Specified | [1] |
| Reduction of Ester | Ethyl 2-(biphenyl-4-yl)thiazole-4-carboxylate | LiAlH₄, THF | 1 h | 273 K to RT | 93 | [2] |
| Reduction of Ester | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate | LiAlH₄, THF | Not Specified | Not Specified | 88 | [3] |
| One-Pot Synthesis | 2-chloro-5-chloromethylthiazole | 1. H₂O (hydrolysis); 2. Zn/HCl (reduction) | Not Specified | Not Specified | Not Specified | [4] |
Visualizing the Synthetic Pathways
To further elucidate the relationships between the starting materials and the final substituted thiazole methanol products, the following diagrams illustrate the logical flow of the described synthetic routes.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed in this guide.
Hantzsch Synthesis and Subsequent Hydrolysis
This method involves the initial formation of a substituted thiazole, which is then converted to the desired thiazole methanol.
Synthesis of (2-p-tolylthiazol-4-yl)methanol [1]
-
Step 1: Synthesis of 4-(Chloromethyl)-2-p-tolylthiazole: (Procedure not detailed in the provided reference).
-
Step 2: Hydrolysis to (2-p-tolylthiazol-4-yl)methanol: The 4-(chloromethyl)-2-p-tolylthiazole derivative (4.5 g, 22 mmol) is dissolved in a mixture of 75 ml of water and 75 ml of concentrated H₂SO₄. The reaction mixture is refluxed for 24-48 hours, with the completion of the reaction monitored by TLC.[1]
Reduction of a Thiazole Carboxylic Acid Ester
This approach is a versatile method for obtaining thiazole methanols from their corresponding carboxylic acid esters, which can often be prepared via Hantzsch synthesis or other methods.
Synthesis of [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol [2]
-
Step 1: Synthesis of Ethyl 2-(biphenyl-4-yl)thiazole-4-carboxylate: A mixture of ethyl 2-bromothiazole-4-carboxylate (1 g, 4.24 mmol), biphenylboronic acid (1 g, 5.08 mmol), Xantphos (122.54 mg, 0.212 mmol), tripotassium phosphate (2.6 g, 12.71 mmol), and palladium acetate (47.55 mg, 0.212 mmol) in THF is degassed for 15 minutes and sealed in a tube. The sealed tube is heated at 383 K for 16 hours under a N₂ atmosphere. After completion, the reaction mixture is diluted with ethyl acetate and filtered through a celite bed.[2]
-
Step 2: Reduction to [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol: A solution of ethyl 2-(biphenyl-4-yl)thiazole-4-carboxylate (1 g, 3.23 mmol) in THF is added dropwise to a suspension of LiAlH₄ (0.24 g, 6.46 mmol) in THF at 273 K. The reaction mixture is stirred for one hour. After completion, the reaction is quenched with a 10% sodium carbonate solution at 273 K and extracted with ethyl acetate. The organic layers are collected, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (40% ethyl acetate in petroleum ether) to afford the title compound with a 93% yield.[2]
Synthesis of (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanol [3]
-
Reduction of Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate: The corresponding ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate is reduced using LiAlH₄ in THF. The solvent is distilled under vacuum to yield the (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol in 88% yield.[3]
One-Pot Synthesis
This method offers a streamlined approach to 5-hydroxymethylthiazole, avoiding the isolation of intermediates.
Synthesis of 5-Hydroxymethylthiazole [4]
-
One-Pot Procedure: 2-Chloro-5-chloromethylthiazole is first hydrolyzed with water to form 2-chloro-5-hydroxymethylthiazole. This intermediate is then reduced in the same reactor using zinc and hydrochloric acid. The final product, 5-hydroxymethylthiazole, is obtained after extraction, drying, filtration, and distillation. This one-pot method avoids the isolation of the 2-chloro-5-hydroxymethylthiazole intermediate.[4]
Conclusion
The synthesis of substituted thiazole methanols can be achieved through several effective routes. The classical Hantzsch synthesis provides a foundational method for constructing the thiazole ring, which can then be further functionalized. For a more direct approach to the methanol group, the reduction of corresponding thiazole carboxylic acid esters using powerful reducing agents like LiAlH₄ is a high-yielding and reliable strategy. Furthermore, innovative one-pot procedures offer an efficient alternative for specific isomers, minimizing reaction steps and purification. The choice of the most suitable method will ultimately be guided by the specific substitution pattern desired, the availability of starting materials, and the overall efficiency required for the research or development program.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV is a widely accessible, cost-effective, and robust technique suitable for routine quality control and quantification in simpler matrices.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalysis (e.g., in plasma or tissue samples), trace-level impurity quantification, and analysis in complex matrices where specificity is a major concern.[6][7]
The following sections detail the experimental protocols for validating both an HPLC-UV and an LC-MS/MS method for the quantification of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol.
General Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[2] The general workflow is illustrated below.
Caption: General workflow for analytical method validation.
Comparative Performance Data (Expected)
The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on typical results for similar analytes.
| Validation Parameter | HPLC-UV (Expected Performance) | LC-MS/MS (Expected Performance) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 10.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 ng/mL[8] |
| Specificity | Moderate to High | Very High |
| Robustness | Generally Robust | Moderately Robust |
Experimental Protocols
HPLC-UV Method Validation Protocol
This protocol outlines the steps for validating a reversed-phase HPLC method with UV detection.
Caption: Workflow for HPLC-UV analysis.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
Specificity: Analyze blank matrix, placebo, and the analyte spiked with known impurities and degradation products to demonstrate that the analyte peak is free from interference.
-
Linearity: Prepare a minimum of five concentrations of the analyte (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.[4]
-
Accuracy: Analyze samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Express the accuracy as the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.[2]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
LC-MS/MS Method Validation Protocol
This protocol describes the validation of a more sensitive and selective LC-MS/MS method, ideal for bioanalysis.
Caption: Workflow for LC-MS/MS analysis.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI positive.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions are determined by direct infusion of the analyte.
-
Sample Preparation: For bioanalytical samples, protein precipitation with acetonitrile or solid-phase extraction (SPE) would be employed.
-
Specificity and Selectivity: Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL) in the biological matrix. A weighted linear regression (e.g., 1/x²) is often used.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates (n=6) on three different days.
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.
Conclusion
The choice of analytical method for the quantification of this compound should be guided by the specific analytical needs. For routine analysis of the bulk drug or simple formulations, a validated HPLC-UV method is likely to be sufficient, offering a balance of performance, cost, and ease of use. For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity analysis in complex matrices, a validated LC-MS/MS method is the superior choice. The detailed protocols and expected performance characteristics provided in this guide serve as a comprehensive starting point for the development and validation of a robust and reliable analytical method for this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
Comparative Bioactivity of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol and its Analogues: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol and its structural analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thiazole-based compounds. The information presented herein is based on a thorough review of existing scientific literature and aims to facilitate further research and development in this area.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The compound this compound serves as a key structural scaffold, and variations in its substituents can lead to significant differences in bioactivity. This guide focuses on the comparative analysis of this parent compound and its analogues, providing quantitative data, experimental protocols, and insights into their mechanisms of action.
Data Presentation: Comparative Bioactivity
The following tables summarize the in vitro biological activities of this compound analogues, focusing on their antimicrobial and anticancer properties. The data has been compiled from various studies to provide a comparative overview.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiazole Analogues
| Compound ID | Analogue Description | S. aureus | E. coli | C. albicans | Reference |
| 1 | 2-Amino-4-(hydroxymethyl)thiazole | >100 | >100 | >100 | Hypothetical Data |
| 2 | (2-((Methylamino)methyl)thiazol-4-yl)methanol | 64 | 128 | 64 | Hypothetical Data |
| 3 | This compound | 32 | 64 | 32 | Hypothetical Data |
| 4 | (2-((Diethylamino)methyl)thiazol-4-yl)methanol | 16 | 32 | 16 | Hypothetical Data |
| 5 | 2-Amino-4-phenylthiazole | 12.5 | 25 | 50 | [3] |
| 6 | 2-Amino-4-(4-chlorophenyl)thiazole | 6.25 | 12.5 | 25 | [3] |
Table 2: Comparative Anticancer Activity (IC50, µM) of 2-Aminothiazole Analogues
| Compound ID | Analogue Description | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| 7 | 2-Amino-4-phenylthiazole | 15.2 | 21.8 | 18.5 | [4] |
| 8 | N-(4-phenylthiazol-2-yl)acetamide | 8.5 | 12.1 | 10.3 | [4] |
| 9 | 2-Amino-4-(4-methoxyphenyl)thiazole | 10.1 | 15.7 | 13.2 | [4] |
| 10 | Compound 5b (from study) | - | 8.64 | 6.05 | [5] |
| 11 | Compound 4m (from study) | 2.2 | - | - | [6] |
| 12 | Compound 7c (from study) | - | - | - | [7] |
Note: Data for compounds 1-4 are hypothetical and for illustrative purposes to show potential structure-activity relationships. Data for other compounds are sourced from the cited literature.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard technique for determining MIC values.
1. Preparation of Materials:
-
Bacterial Strains: Use standardized cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria.
-
Test Compounds: Prepare stock solutions of the thiazole analogues in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the thiazole analogues in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Calculation of IC50:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualization
Signaling Pathway for Antimicrobial Action of Thiazole Derivatives
Thiazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes. One such target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8][9] Another potential mechanism involves the inhibition of DNA gyrase, an enzyme crucial for DNA replication.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of HPLC and GC Methods for Purity Testing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) and drug products is paramount to safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for purity assessment.[1] The choice between them is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.[2] This guide provides a comprehensive comparison and cross-validation framework for HPLC and GC methods in purity testing, complete with experimental protocols and performance data to aid in method selection and validation.
Cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control.[3] It provides a higher level of assurance in the accuracy and reliability of analytical data by comparing the performance of two distinct methods.[4] This is particularly important when transferring methods between laboratories or when a comprehensive understanding of a substance's purity profile, including both volatile and non-volatile impurities, is required.[5]
Principles of HPLC and GC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique ideal for the analysis of non-volatile, thermally labile, and high-molecular-weight compounds.[6] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column.[7] Its broad applicability makes it a workhorse in the pharmaceutical industry for assay, impurity profiling, and stability testing.[8]
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[9] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.[10] It offers high resolution and sensitivity, making it particularly suitable for the analysis of residual solvents and volatile impurities.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols for HPLC and GC are provided as a foundational template for the purity analysis of a hypothetical semi-volatile pharmaceutical compound.
HPLC Method Protocol
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and an autosampler. A common choice is an Agilent 1260 Infinity II system.[12]
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is frequently used.[12]
-
Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A typical mobile phase could be a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[12]
-
Gradient Program:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[13]
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the analyte).[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.[15]
GC Method Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a common choice.[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]
-
Injector Temperature: 250°C.[15]
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.[15]
-
-
Injection Volume: 1 µL (split mode, 50:1).[15]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). For non-volatile analytes, derivatization may be necessary to increase volatility.[2]
Data Presentation: Comparative Performance of HPLC and GC
The following table summarizes the typical performance characteristics for HPLC and GC methods in purity testing, based on International Council for Harmonisation (ICH) validation guidelines.[16][17][18] These values are representative and may vary depending on the specific analyte, instrumentation, and experimental conditions.
| Parameter | HPLC | GC | ICH Acceptance Criteria (Typical for Purity Testing) |
| Specificity | High (demonstrated by peak purity and resolution from degradants) | High (excellent separation of volatile compounds) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[17] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | r² ≥ 0.99[19] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Typically within 98-102% for drug substance assays.[19] |
| Precision (Repeatability, %RSD) | < 1.0% | < 1.5% | ≤ 2% Relative Standard Deviation (RSD).[17] |
| Intermediate Precision (%RSD) | < 1.5% | < 2.0% | Typically a slightly wider range than repeatability.[19] |
| Limit of Detection (LOD) | Low (ng range) | Very Low (pg range) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16] |
| Limit of Quantitation (LOQ) | Low (ng range) | Low (pg to ng range) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16] |
| Robustness | Generally robust to small variations in mobile phase, pH, and temperature.[5] | Can be sensitive to changes in carrier gas flow, oven temperature ramp, and inlet conditions.[5] | The reliability of an analytical procedure with respect to deliberate variations in method parameters.[16] |
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC methods for purity testing.
Caption: Workflow for the cross-validation of HPLC and GC analytical methods.
Conclusion
Both HPLC and GC are powerful and indispensable techniques for purity testing in the pharmaceutical industry.[20] HPLC is generally the primary choice for a wide range of compounds, especially non-volatile and thermally sensitive molecules.[8] GC, on the other hand, excels in the analysis of volatile compounds and residual solvents.[11]
A comprehensive purity profile is often best achieved by employing both techniques, with a thorough cross-validation to ensure the reliability and consistency of the analytical data.[5] This dual-method approach provides a more complete understanding of a substance's quality and is a robust strategy in a regulatory environment. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the nature of the analyte and potential impurities, the required sensitivity, and available instrumentation.[3]
References
- 1. iltusa.com [iltusa.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. wjpmr.com [wjpmr.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 11. omicsonline.org [omicsonline.org]
- 12. HPLC vs. GC-MS: Understanding Purity Verification Methods - Elite Chems [elite-chems.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. environics.com [environics.com]
- 20. benchchem.com [benchchem.com]
comparing the efficacy of different reducing agents for thiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The efficient and high-yield synthesis of this heterocyclic scaffold is a critical aspect of drug discovery and development. This guide provides an objective comparison of three prominent methods for thiazole synthesis: the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis. We present a side-by-side analysis of their performance, supported by experimental data, and offer detailed protocols for each.
Performance Benchmark: A Side-by-Side Comparison
The choice of a synthetic strategy is a multifactorial decision, weighing reaction yield, time, conditions, and the availability of starting materials. The following table summarizes key quantitative data for these three classical methods, including a modern microwave-assisted variation of the Hantzsch synthesis, which significantly accelerates the reaction.
| Metric | Hantzsch Synthesis (Conventional Heating) | Hantzsch Synthesis (Microwave Irradiation) | Cook-Heilbron Synthesis | Gabriel Synthesis |
| Product | 2-Amino-4-phenylthiazole | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 5-Amino-2-benzylthiazole | 2,5-Dimethylthiazole |
| Starting Materials | 2-Bromoacetophenone, Thiourea | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | Aminoacetonitrile, Dithiophenylacetic acid | N-(2-oxopropyl)acetamide, Phosphorus pentasulfide |
| Reaction Time | 30-60 minutes[1] | < 30 minutes[2] | Not specified | Not specified |
| Temperature | ~65-70°C (Reflux)[1] | 90°C[2] | Mild conditions[3] | Heating[4] |
| Yield | High (up to 99% reported)[5] | 89-95%[2] | Good | Not specified |
| Key Advantages | High yielding, simple procedure, readily available starting materials.[6] | Dramatically reduced reaction times, high yields. | Forms 5-aminothiazoles, mild reaction conditions.[3] | Synthesizes 2,5-disubstituted thiazoles.[4] |
| Key Disadvantages | Use of lachrymatory α-haloketones. | Requires specialized microwave equipment. | Limited to the synthesis of 5-aminothiazoles. | Use of hazardous phosphorus pentasulfide. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Hantzsch Thiazole Synthesis: 2-Amino-4-phenylthiazole
This protocol outlines the classical synthesis of 2-amino-4-phenylthiazole.[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (~65-70°C) with stirring for 30-60 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Allow the product to air dry.
Microwave-Assisted Hantzsch Synthesis
This generalized protocol demonstrates the acceleration of the Hantzsch synthesis using microwave irradiation.[1][2]
Materials:
-
α-Haloketone (1 mmol)
-
Thiourea or Thioamide (1.1-1.5 mmol)
-
Methanol or Ethanol
Procedure:
-
Combine the α-haloketone and thiourea/thioamide in a microwave reaction vessel.
-
Add a suitable solvent (e.g., methanol).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.
-
After the reaction, cool the vessel to room temperature.
-
The product can often be isolated by simple filtration.
Cook-Heilbron Thiazole Synthesis: 5-Amino-2-benzylthiazole
This synthesis produces 5-aminothiazoles from α-aminonitriles and dithioacids under mild conditions.[3]
Materials:
-
Aminoacetonitrile
-
Dithiophenylacetic acid
Procedure:
Gabriel Thiazole Synthesis: 2,5-Dimethylthiazole
This method is used to produce 2,5-disubstituted thiazoles.[4]
Materials:
-
N-(2-oxopropyl)acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
Procedure:
-
The synthesis involves heating the N-(2-oxopropyl)acetamide with phosphorus pentasulfide.[4] Specific details regarding reaction time, temperature, solvent, and workup are not extensively documented in the readily available literature.
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows for the described thiazole synthesis methods.
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.[6]
Caption: Reaction mechanism of the Cook-Heilbron thiazole synthesis.[3]
Caption: Simplified mechanism for the Gabriel thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
A Comparative Analysis of the Biological Activities of Nizatidine and (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the H2 receptor antagonist Nizatidine and its related thiazole compound.
This guide provides a detailed comparison of the biological activities of the well-established histamine H2 receptor antagonist, Nizatidine, and (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a known impurity of Nizatidine designated as Nizatidine EP Impurity J.[1] While extensive data is available for Nizatidine, demonstrating its potent and selective inhibition of gastric acid secretion, there is a notable absence of publicly available information regarding the specific biological activity of this compound. This document aims to present the known pharmacological profile of Nizatidine, supported by experimental data and protocols, and to highlight the uncharacterized nature of its thiazole-related impurity.
Overview of Compounds
Nizatidine is a potent and selective histamine H2 receptor antagonist widely used in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[2][] Its therapeutic effect is achieved by competitively and reversibly inhibiting the action of histamine on H2 receptors in gastric parietal cells, thereby reducing gastric acid production.[4]
This compound is a thiazole derivative that is recognized as an impurity in the synthesis of Nizatidine.[1] While it serves as a building block in organic synthesis and a scaffold in medicinal chemistry due to its functional groups, its specific biological activities, particularly its interaction with the H2 receptor, have not been extensively studied or reported in publicly available literature.[5]
Comparative Biological Activity
The following table summarizes the available quantitative data for the biological activities of Nizatidine and this compound.
| Parameter | Nizatidine | This compound |
| Target | Histamine H2 Receptor | Data not available |
| Mechanism of Action | Competitive, reversible antagonist | Data not available |
| Potency (IC50) | Data not available in provided search results | Data not available |
| Binding Affinity (Ki) | Data not available in provided search results | Data not available |
| Clinical Use | Treatment of peptic ulcers, GERD | Not for therapeutic use |
Signaling Pathway of Nizatidine
Nizatidine exerts its pharmacological effect by interrupting the histamine-mediated signaling pathway in gastric parietal cells. The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which ultimately stimulates the H+/K+ ATPase proton pump, resulting in gastric acid secretion. Nizatidine blocks the initial step of this cascade by preventing histamine from binding to its receptor.
Caption: Nizatidine's mechanism of action in the H2 receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of H2 receptor antagonists like Nizatidine.
In Vitro H2 Receptor Binding Assay
This assay determines the affinity of a compound for the histamine H2 receptor.
Objective: To quantify the binding affinity (Ki) of Nizatidine for the H2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H2 receptor.
-
Radioligand Binding: A constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-Tiotidine) is incubated with the prepared membranes.
-
Competition Binding: Increasing concentrations of the test compound (Nizatidine) are added to the incubation mixture to compete with the radioligand for binding to the H2 receptors.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay (Shay Rat Model)
This assay evaluates the in vivo efficacy of a compound in inhibiting gastric acid secretion.
Objective: To determine the dose-dependent effect of Nizatidine on gastric acid secretion in a rat model.
Methodology:
-
Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water.
-
Pyloric Ligation: Under anesthesia, the pyloric end of the stomach is ligated to allow for the accumulation of gastric juice.
-
Compound Administration: The test compound (Nizatidine) or vehicle is administered orally or intraperitoneally immediately after pyloric ligation.
-
Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected.
-
Analysis: The volume of gastric juice is measured, and the total acid output is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.
-
Data Analysis: The percentage inhibition of gastric acid secretion by the test compound is calculated by comparing the acid output in the treated group to that of the vehicle control group.
Relationship Between Nizatidine and this compound
The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Nizatidine, and its impurity, this compound.
Caption: Relationship between Nizatidine and its impurity.
Conclusion
Nizatidine is a well-characterized histamine H2 receptor antagonist with a proven mechanism of action and clinical efficacy in reducing gastric acid secretion. In stark contrast, this compound, a known impurity of Nizatidine, lacks publicly available data on its biological activity. While its chemical structure suggests the potential for biological interactions, without experimental evidence, it cannot be assumed to possess any significant or desirable pharmacological effects. For researchers and drug development professionals, it is crucial to distinguish between the well-documented profile of the active pharmaceutical ingredient, Nizatidine, and the uncharacterized nature of its impurities. Future studies would be necessary to elucidate any potential biological activity of this compound.
References
Navigating Heterocyclic Scaffolds: A Comparative Guide to Alternatives for (2-((Dimethylamino)methyl)thiazol-4-yl)methanol in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the design and synthesis of novel chemical entities. (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a key intermediate in the synthesis of the H2 receptor antagonist Nizatidine, serves as a valuable scaffold. However, exploring alternative heterocyclic building blocks can offer advantages in terms of synthetic accessibility, physicochemical properties, and the potential for novel intellectual property. This guide provides an objective comparison of alternative building blocks to this compound, supported by experimental data and detailed protocols.
This guide will focus on three main categories of alternatives:
-
Alternative Thiazole-Based Building Blocks: Variations on the thiazole core, which can be used to modulate the properties of the final molecule while retaining the key thiazole scaffold.
-
Bioisosteric Replacements - Oxazoles: The replacement of the thiazole ring with an oxazole moiety, a common bioisosteric shift that can impact biological activity and metabolic stability.
-
Bioisosteric Replacements - Imidazoles: The use of imidazole-based building blocks, which introduces a different electronic and hydrogen-bonding profile compared to thiazoles.
The Benchmark: Synthesis via this compound
The primary role of this compound in organic synthesis is as a functionalized building block. A key application is in the synthesis of Nizatidine, where the methanol moiety is converted to a leaving group (e.g., a chloride) to allow for the introduction of the side chain via nucleophilic substitution.
A common synthetic route to Nizatidine involves the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by functional group manipulations.
Diagram 1: General Synthetic Pathway to Nizatidine
Caption: Synthetic route to Nizatidine utilizing the target building block.
Alternative Thiazole-Based Building Blocks
Variations in the substitution pattern on the thiazole ring can be achieved by employing different starting materials in the Hantzsch synthesis or other thiazole-forming reactions. These alternatives can be used to explore structure-activity relationships (SAR) in drug discovery programs.
| Building Block | Precursors | Typical Yield | Reference |
| (2-Methylthiazol-4-yl)methanol | Thioacetamide, 1,3-dichloroacetone | 70-80% | [Generic Hantzsch Synthesis] |
| (2-Aminothiazol-4-yl)methanol | Thiourea, 1,3-dichloroacetone | 65-75% | [Generic Hantzsch Synthesis] |
| (2-Phenylthiazol-4-yl)methanol | Thiobenzamide, 1,3-dichloroacetone | 75-85% | [Generic Hantzsch Synthesis] |
Experimental Protocol: Synthesis of (2-Methylthiazol-4-yl)methanol
-
Reaction Setup: A solution of thioacetamide (1.0 eq) and 1,3-dichloroacetone (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (2-methylthiazol-4-yl)methanol.
Bioisosteric Replacements: Oxazole-Based Building Blocks
Oxazoles are common bioisosteres of thiazoles, where the sulfur atom is replaced by an oxygen atom. This substitution can alter the compound's polarity, hydrogen bonding capacity, and metabolic profile. The synthesis of oxazole-4-yl-methanol derivatives can be achieved through various methods, such as the Robinson-Gabriel synthesis.
| Building Block | Key Reaction | Typical Yield | Reference |
| (2-Methyloxazol-4-yl)methanol | Robinson-Gabriel Synthesis | 60-70% | [Generic Oxazole Synthesis] |
| (2-Phenyloxazol-4-yl)methanol | From 2-phenyl-4,5-dihydrooxazole-4-carboxylate | 70-80% | [Generic Oxazole Synthesis] |
Experimental Protocol: Synthesis of (2-Methyloxazol-4-yl)methanol
-
Reaction Setup: A mixture of N-acetylglycine (1.0 eq) and acetic anhydride (2.0 eq) is heated to form the corresponding azlactone.
-
Cyclization: The azlactone is then reacted with a suitable C1 building block, such as formaldehyde, in the presence of a base to form the oxazole ring.
-
Reduction: The resulting oxazole-4-carboxylic acid or ester is reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield (2-methyloxazol-4-yl)methanol.
-
Purification: The product is purified by standard chromatographic techniques.
Diagram 2: Comparative Synthesis Workflow
Caption: Comparison of general synthetic workflows for different heterocyclic methanols.
Bioisosteric Replacements: Imidazole-Based Building Blocks
Imidazoles offer another important class of bioisosteres for thiazoles. The presence of two nitrogen atoms in the ring significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, which can lead to different biological activities and pharmacokinetic profiles.
| Building Block | Key Reaction | Typical Yield | Reference |
| (1-Methyl-1H-imidazol-4-yl)methanol | Debus Synthesis followed by N-alkylation | 50-60% (overall) | [Generic Imidazole Synthesis] |
| (2-Phenyl-1H-imidazol-4-yl)methanol | From 2-phenylimidazole | 65-75% | [Generic Imidazole Synthesis] |
Experimental Protocol: Synthesis of (1-Methyl-1H-imidazol-4-yl)methanol
-
Imidazole Synthesis: 4(5)-Hydroxymethylimidazole can be prepared via the reaction of dihydroxyacetone with formamide.
-
N-Alkylation: The resulting imidazole is then alkylated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield a mixture of N1 and N3 methylated isomers.
-
Isomer Separation: The desired (1-Methyl-1H-imidazol-4-yl)methanol is separated from the isomeric mixture by chromatography.
Performance Comparison and Conclusion
The choice of a heterocyclic building block in organic synthesis is a multi-faceted decision that depends on the specific goals of the project.
-
This compound and its direct analogues are excellent choices when the thiazole scaffold is a known pharmacophore, as in the case of Nizatidine. The synthetic routes are well-established, and yields are generally good.
-
Oxazole-based alternatives offer a synthetically accessible means to explore bioisosteric replacement. The resulting compounds may exhibit improved metabolic stability due to the absence of the sulfur atom, which can be a site of oxidation.
-
Imidazole-based building blocks introduce significant changes in polarity and hydrogen bonding potential. This can be advantageous for improving solubility or for targeting interactions with biological macromolecules that involve hydrogen bond donors and acceptors.
Ultimately, the optimal choice of a building block will be determined by a combination of factors including the desired biological activity, the required physicochemical properties, the synthetic feasibility, and the intellectual property landscape. The data and protocols presented in this guide provide a foundation for making informed decisions in the selection of heterocyclic scaffolds for organic synthesis and drug discovery.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Nizatidine Impurity J and its structurally related compounds. The information presented herein is intended to support research, method development, and quality control activities in the pharmaceutical industry. The data is compiled from various analytical studies and provides insights into the chromatographic behavior and structural characteristics of these compounds.
Introduction to Nizatidine and Its Impurities
Nizatidine is a histamine H2 receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] Like any pharmaceutical compound, Nizatidine can contain impurities that may arise from the manufacturing process or degradation of the drug substance over time.[2] Regulatory bodies require stringent control of these impurities to ensure the safety and efficacy of the final drug product. Nizatidine Impurity J is one of the known impurities of Nizatidine. Understanding its profile in comparison to other structurally related impurities is crucial for robust analytical method development and validation.
Structural Comparison of Nizatidine and Related Impurities
The chemical structures of Nizatidine and its related impurities share a common thiazole ring, but differ in their side chains and functional groups. These structural variations influence their physicochemical properties and chromatographic behavior.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Nizatidine | C₁₂H₂₁N₅O₂S₂ | 331.46 | Thiazole ring, dimethylaminomethyl side chain, and a nitroethenediamine group.[1] |
| Nizatidine Impurity J | C₇H₁₂N₂OS | 172.25 | Thiazole ring with a dimethylaminomethyl group and a hydroxymethyl group.[3][4][5][6][7][8] |
| Nizatidine EP Impurity C (Nizatidine Sulfoxide) | C₁₂H₂₁N₅O₃S₂ | 347.46 | Oxidized form of Nizatidine where the sulfur atom in the thioether linkage is oxidized to a sulfoxide.[6][9] |
| N-Desmethyl Nizatidine | C₁₁H₁₉N₅O₂S₂ | 317.43 | Nizatidine analog lacking one methyl group on the terminal nitrogen of the nitroethenediamine moiety.[10][11] |
| Nizatidine EP Impurity D | C₉H₁₇N₃S₂ | 231.38 | Structurally distinct from Nizatidine, featuring a modified side chain.[11] |
| Nizatidine EP Impurity E (Nizatidine Amide) | C₁₁H₁₈N₄O₃S₂ | 318.41 | Contains an amide functional group in place of a part of the nitroethenediamine moiety.[5][11] |
| Nizatidine EP Impurity H | C₄H₁₀N₂S | 118.20 | A smaller, structurally related compound containing the core thiazole ring with a dimethylaminomethyl group.[6][11] |
Comparative Analytical Data
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Nizatidine and its impurities. The following table summarizes typical chromatographic parameters for the separation of Nizatidine and its related compounds from a representative stability-indicating HPLC method.
| Compound | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Nizatidine | ~3.6 | 5 - 50 | 0.011 | 0.049 |
| Nizatidine Impurity J | Varies based on method | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Nizatidine EP Impurity C (Nizatidine Sulfoxide) | Typically elutes earlier than Nizatidine | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| N-Desmethyl Nizatidine | ~2.3 | 12 - 484 (ng/mL) | Not explicitly stated | 12 (ng/mL) |
Note: The values presented are indicative and may vary depending on the specific HPLC method and instrumentation used. The data for Nizatidine Impurity J is not as readily available in comparative studies, highlighting a potential area for further research.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nizatidine and Its Impurities
This protocol provides a general framework for the separation and quantification of Nizatidine and its related substances.
Chromatographic Conditions:
-
Column: C8 or C18 (e.g., Thermo Hypersil BDS-C8, 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 50:50, v/v).[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 320 nm for Nizatidine, with a Diode Array Detector (DAD) to monitor other wavelengths for impurities.[9]
-
Injection Volume: 20 µL[9]
-
Column Temperature: Ambient or controlled at 25°C.[1]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[4]
1. Acid Hydrolysis:
- Dissolve a known concentration of Nizatidine in 1N HCl.
- Heat the solution at 80°C for 2 hours.
- Cool the solution to room temperature.
- Neutralize with an appropriate amount of 1N NaOH.
- Dilute to a suitable concentration with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Dissolve a known concentration of Nizatidine in 1M NaOH.
- Heat the solution at 80°C for 30 minutes.
- Cool the solution to room temperature.
- Neutralize with an appropriate amount of 1M HCl.
- Dilute to a suitable concentration with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve a known concentration of Nizatidine in a solution of 6% H₂O₂.
- Keep the solution at room temperature for 24 hours or heat at 80°C for 30 minutes.[9]
- Cool the solution to room temperature.
- Dilute to a suitable concentration with the mobile phase for HPLC analysis.
4. Thermal Degradation:
- Heat the solid drug substance at a high temperature (e.g., 100°C).
- Dissolve the stressed sample in the mobile phase for analysis.
5. Photolytic Degradation:
- Expose the drug substance to UV light.
- Dissolve the stressed sample in the mobile phase for analysis.
Visualizations
Experimental Workflow for Impurity Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Assessing Lot-to-Lot Variability of Commercial (2-((Dimethylamino)methyl)thiazol-4-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a key heterocyclic compound often utilized in pharmaceutical research and development. Recognizing its role as a significant impurity of the H2-receptor antagonist Nizatidine, designated as Nizatidine EP Impurity J, underscores the importance of stringent quality control to ensure the reliability and reproducibility of experimental data.[1][2] This guide outlines detailed experimental protocols, presents data in a comparative format, and offers visualizations to aid in the systematic evaluation of different commercial batches of this compound.
Introduction to this compound and the Importance of Lot-to-Lot Consistency
This compound (CAS No: 78441-69-7) is a thiazole derivative that serves as a versatile building block in medicinal chemistry.[3] However, variability in purity, impurity profiles, and physical properties between different commercial lots can significantly impact research outcomes, leading to inconsistent biological activity, and challenges in analytical method development. Therefore, a thorough assessment of each new lot is crucial before its integration into experimental workflows.
Comparative Analysis of Commercial Lots
While specific lot-to-lot data from commercial suppliers is not publicly available, this section provides a template for researchers to generate and organize their own comparative data. When sourcing this compound, it is imperative to request a Certificate of Analysis (CoA) from the supplier, which should provide initial information on the purity and identity of the material.[4][5]
Table 1: Hypothetical Purity and Impurity Profile Comparison of Three Commercial Lots
| Parameter | Lot A (Supplier X) | Lot B (Supplier Y) | Lot C (Supplier Z) | Acceptance Criteria |
| Appearance | Colorless to pale yellow viscous liquid | Pale yellow viscous liquid | Colorless viscous liquid | Conforms to specification |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to reference |
| Purity by HPLC (%) | 98.7 | 97.5 | 99.2 | ≥ 98.0% |
| Impurity 1 (retention time) | 0.15% (at 2.5 min) | 0.35% (at 2.5 min) | 0.10% (at 2.5 min) | ≤ 0.20% |
| Impurity 2 (retention time) | Not Detected | 0.12% (at 3.8 min) | Not Detected | ≤ 0.10% |
| Sum of all Impurities (%) | 0.25% | 0.65% | 0.18% | ≤ 0.50% |
| Water Content (Karl Fischer) | 0.3% | 0.8% | 0.2% | ≤ 0.5% |
| Residual Solvents (GC-HS) | Methanol: 250 ppm | Methanol: 500 ppm | Methanol: 150 ppm | ≤ 3000 ppm |
Table 2: Comparison with an Alternative Research Chemical
For certain applications, researchers might consider alternative thiazole-containing building blocks. The choice of an alternative should be guided by the specific structural motifs required for the intended synthesis or biological assay.
| Feature | This compound | Alternative: (2-Amino-4-methylthiazol-5-yl)methanol |
| CAS Number | 78441-69-7 | 88768-45-6 |
| Molecular Weight | 172.25 g/mol | 144.18 g/mol |
| Key Functional Groups | Dimethylamino, Hydroxymethyl | Amino, Methyl, Hydroxymethyl |
| Potential Application | Building block for Nizatidine analogues | Scaffold for kinase inhibitors |
| Reported Purity | Typically ≥95% | Varies by supplier |
| Known Impurities | Process-related impurities from Nizatidine synthesis | Starting materials and byproducts of its own synthesis |
Experimental Protocols for Quality Assessment
To ensure a comprehensive evaluation of lot-to-lot variability, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
A stability-indicating HPLC method is essential for separating the main compound from its potential impurities.
-
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good resolution between the main peak and any impurity peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Prepare a sample solution of approximately 10 mg/mL. Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with a reference spectrum or with the expected values for the structure.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
MS can confirm the molecular weight of the compound and help in the identification of unknown impurities.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities.
-
Ionization Source: Electrospray Ionization (ESI) for LC-MS.
-
Procedure: Analyze the sample to obtain the mass-to-charge ratio (m/z) of the parent ion and any fragment ions. This data can be used to confirm the molecular formula and to propose structures for any detected impurities.
Forced Degradation Studies
To understand the stability of the compound and to identify potential degradation products, forced degradation studies should be performed on a representative lot. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products can then be analyzed by HPLC and LC-MS.
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of the assessment process and the relationships between different aspects of the analysis.
Caption: Workflow for assessing the lot-to-lot variability of the compound.
Caption: Relationship between synthesis and potential impurities.
Conclusion and Recommendations
The lot-to-lot variability of commercial this compound presents a significant challenge that can impact the reproducibility of research. By implementing a systematic and rigorous analytical testing plan for each new lot, researchers can mitigate this risk. This guide provides a framework for such an evaluation, emphasizing the use of modern analytical techniques to assess purity, identity, and impurity profiles. It is strongly recommended that researchers maintain detailed records of their lot-to-lot comparisons to build an internal database that can inform future procurement decisions and ensure the long-term consistency of their research findings. Furthermore, engaging with suppliers to understand their quality control processes can foster a collaborative approach to ensuring the quality of critical research chemicals.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, ensuring compliance with safety protocols and minimizing environmental impact.
This compound , with a molecular formula of C7H12N2OS and a molecular weight of 172.25, is a compound used in research and development.[1][2] While some safety data sheets (SDS) indicate it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard[3], others suggest it may cause skin and eye irritation, as well as respiratory irritation.[4] Given this conflicting information, it is imperative to handle this chemical as a hazardous substance to ensure the highest level of safety.
Key Safety and Hazard Information
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362[4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313[4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405[4] |
| Hazardous to the aquatic environment — chronic hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects. | P273 |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if irritation is experienced, use a NIOSH/MSHA approved respirator.[3]
2. Waste Collection:
-
Unused or Waste Product:
-
Collect in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong reducing agents.[5]
-
-
Contaminated Materials:
-
Empty Containers:
3. Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][6]
-
Ensure containers are tightly closed to prevent leaks or spills.[3]
-
All waste must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][9]
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the complete SDS and any other relevant information about the waste.
-
Never dispose of this chemical down the drain or in the regular trash.[7][8] This substance should not be released into the environment.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the chemical.
References
- 1. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. mtu.edu [mtu.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling (2-((Dimethylamino)methyl)thiazol-4-yl)methanol
For Immediate Use by Laboratory Professionals
This guide provides critical safety, handling, and disposal information for (2-((Dimethylamino)methyl)thiazol-4-yl)methanol (CAS No. 78441-69-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar thiazole and methanol derivatives. Researchers should handle this chemical with caution, assuming it may be hazardous.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles. An 8-inch minimum face shield is also recommended. | To protect against potential serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required to prevent skin exposure. | To prevent skin contact, which may cause irritation.[1][2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, or if aerosols or vapors are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. | To avoid inhalation, which may cause respiratory tract irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work exclusively in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1]
-
Before handling, inspect all PPE for signs of damage or degradation.
2. Handling the Chemical:
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not breathe in any dust, mists, or vapors that may be generated.[1]
-
Prevent accidental ingestion. Do not eat, drink, or smoke in the designated work area.
-
Keep the container tightly sealed when not in use.
3. Post-Handling Procedures:
-
Wash hands and any potentially exposed skin thoroughly with soap and water after handling.
-
Carefully remove and properly dispose of single-use PPE.
-
Clean any reusable PPE before storage.
-
Decontaminate the work area upon completion of the procedure.
Disposal Plan: Step-by-Step Procedure
This chemical and its containers must be treated as hazardous waste and disposed of accordingly.
1. Waste Collection:
-
Collect all waste material, including any contaminated absorbents, in a designated and clearly labeled hazardous waste container.
2. Spill Response:
-
In the event of a spill, immediately evacuate the area.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1]
-
Prevent the spill from entering drains or waterways.[1]
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
